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Core Science & Biosynthesis

Foundational

Topic: Steric Hindrance Effects on 2,6-di-tert-butylpyrazine Reactivity

An In-Depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Abstract The substitution of a pyrazine core with sterically demandin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The substitution of a pyrazine core with sterically demanding groups represents a cornerstone of modern medicinal chemistry and materials science. Among these, the 2,6-di-tert-butylpyrazine scaffold presents a fascinating case study in steric inhibition. The sheer bulk of the tert-butyl groups, positioned adjacent to the ring nitrogen atoms, creates a profound electronic and steric shield. This guide provides a comprehensive technical analysis of how this steric hindrance governs the molecule's reactivity. We will dissect the underlying principles, from the attenuation of nitrogen basicity and the inhibition of N-alkylation and metal complexation to the molecule's predicted inertness in electrophilic aromatic substitution. This document moves beyond theoretical discussion to provide field-proven experimental protocols designed to probe and quantify these effects, offering researchers a validated framework for their own investigations. The insights presented herein are critical for professionals seeking to leverage steric effects for designing novel therapeutics, catalysts, and functional materials where precise control over molecular interaction is paramount.

Foundational Principles: Steric Hindrance and the Pyrazine Core

The Nature of Steric Hindrance

Steric hindrance is a non-bonding interaction that influences the shape and reactivity of ions and molecules. It arises from the spatial arrangement of atoms, where bulky substituents on a molecule repel other molecules or other parts of the same molecule, thereby slowing down or preventing reactions.[1] This effect is not merely a physical barrier but a consequence of Pauli repulsion between overlapping electron clouds.[1] In the context of 2,6-di-tert-butylpyrazine, the two tert-butyl groups act as formidable guardians of the nitrogen lone pairs and the adjacent carbon atoms, fundamentally altering the reactivity profile expected of a simple pyrazine.

The Pyrazine Moiety in Modern Science

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a "privileged structure" in medicinal chemistry.[2][3] Its derivatives are integral to numerous FDA-approved drugs, where the nitrogen atoms often serve as hydrogen bond acceptors, crucial for binding to biological targets like protein kinases.[4][5] The electron-deficient nature of the pyrazine ring also imparts unique electronic properties and metabolic stability.[3] Understanding how to modulate the reactivity of this core through substitution is therefore a key objective in drug discovery.[2]

Synthesis and Physicochemical Properties of 2,6-di-tert-butylpyrazine

While less common than its pyridine analogue, the synthesis of 2,6-di-tert-butylpyrazine can be envisioned through established heterocyclic chemistry principles, likely involving the condensation of a 1,2-dicarbonyl compound with a diamine, followed by oxidation, or through functionalization of a pre-existing pyrazine core.

Drawing parallels with the extensively studied 2,6-di-tert-butylpyridine, we can predict its key properties[6][7]:

  • Physical State: Likely a colorless to pale yellow oily liquid at room temperature.[8][9]

  • Basicity (pKa): Expected to be a significantly weaker base than unsubstituted pyrazine (pKa ≈ 0.65).[2] The steric bulk of the tert-butyl groups severely hinders the solvation of the protonated form (the pyrazinium ion), destabilizing it and thus reducing the molecule's affinity for a proton. This phenomenon is well-documented for 2,6-di-tert-butylpyridine, which is a weaker base than pyridine itself despite the electron-donating nature of the alkyl groups.[10]

  • Spectroscopy:

    • ¹H NMR: Would show a characteristic singlet for the two equivalent C-H protons on the pyrazine ring (at positions 3 and 5) and a large singlet for the 18 equivalent protons of the two tert-butyl groups.

    • ¹³C NMR: Would display distinct signals for the substituted (C2, C6), unsubstituted (C3, C5), and tert-butyl carbons.

The Dominant Effect: Steric Shielding of Nitrogen Centers

The most dramatic consequences of 2,6-disubstitution with tert-butyl groups are observed in reactions involving the nitrogen lone pairs. The bulky groups create a constricted pocket that prevents the approach of all but the smallest electrophiles.

G cluster_0 Unhindered Pyrazine cluster_1 2,6-di-tert-butylpyrazine Pyrazine Product N-Alkylation N-Protonation N-Complexation Pyrazine->Product Fast Reaction E+ Electrophile (H+, R+, M+) E+->Pyrazine Accessible E+_2 Electrophile (H+, R+, M+) DTBP NoProduct No Reaction or Extremely Slow DTBP->NoProduct E+_2->DTBP Sterically Blocked

Figure 1. Steric hindrance blocking nitrogen-centered reactions.
Attenuation of N-Alkylation and N-Protonation

Reactions such as N-alkylation with alkyl halides (e.g., CH₃I) are fundamentally dependent on the nucleophilicity of the nitrogen lone pairs.[11] For 2,6-di-tert-butylpyrazine, the transition state for an Sₙ2 attack on an alkyl halide would involve immense steric clash between the tert-butyl groups and the incoming electrophile. Consequently, N-alkylation is expected to be exceptionally slow or completely inhibited under standard conditions.[12] This makes the molecule useful as a non-nucleophilic base, capable of scavenging protons without interfering with other electrophilic centers in a reaction mixture, a role famously played by its pyridine analog, 2,6-di-tert-butylpyridine.[8][10]

Inhibition of Metal Complexation

The nitrogen atoms in pyrazine are excellent ligands for transition metals, forming a wide array of coordination complexes.[13][14] However, the steric shield in 2,6-di-tert-butylpyrazine prevents the metal center from achieving the necessary proximity for coordination bond formation. This property is highly valuable in catalyst design, where sterically demanding ligands are used to create specific coordination environments, favor monoligated species, and protect metal centers from unwanted side reactions.[15][16] While less hindered pyrazines readily form complexes, 2,6-di-tert-butylpyrazine is predicted to be a very poor ligand.

Reaction TypeUnsubstituted Pyrazine2,6-di-tert-butylpyrazineRationale for Difference
Protonation Readily protonatedPoorly protonatedSteric hindrance destabilizes the solvated conjugate acid.[10]
N-Alkylation Readily alkylatedUnreactiveTert-butyl groups block the trajectory for Sₙ2 attack.
Lewis Acid Adduct Forms stable adducts (e.g., with BF₃)Does not form adductsSteric clash prevents approach of the Lewis acid.[7]
Metal Complexation Excellent ligandVery poor ligandBulky substituents prevent metal coordination at the N-atoms.[16]
Table 1. Predicted Reactivity Comparison of Pyrazine vs. 2,6-di-tert-butylpyrazine.

Reactivity of the Aromatic Core: Electrophilic Substitution

Electrophilic aromatic substitution (SEAr) on the pyrazine ring is intrinsically difficult. The electronegative nitrogen atoms withdraw electron density, deactivating the ring towards attack by electrophiles—a characteristic feature of azines.[17] Electrophilic attack on pyridine, for example, is significantly slower than on benzene and requires harsh conditions.[18]

For 2,6-di-tert-butylpyrazine, several factors are at play:

  • Ring Deactivation: The two nitrogen atoms strongly deactivate the ring, making it resistant to common SEAr reactions like nitration, halogenation, or Friedel-Crafts reactions.[19][20]

  • Substituent Effects: The tert-butyl groups are, by themselves, weakly activating and ortho-, para-directing due to inductive effects.[21] In this molecule, the "ortho" positions are C3 and C5.

  • Overwhelming Steric Hindrance: The directing effect of the tert-butyl groups is rendered almost moot by the extreme steric crowding at the C3 and C5 positions. Any incoming electrophile would face significant repulsion from the massive tert-butyl groups.

Therefore, it is predicted that 2,6-di-tert-butylpyrazine will be almost completely inert to electrophilic aromatic substitution under all but the most forcing, and likely destructive, conditions.

Experimental Validation Protocols

To empirically validate the theoretical effects described above, the following self-validating protocols are proposed. These experiments are designed to provide clear, quantitative data on the steric influence of the tert-butyl groups by direct comparison with a less-hindered analogue, 2,6-dimethylpyrazine.

Protocol 1: Comparative N-Alkylation Kinetics

Objective: To quantify the difference in N-alkylation reaction rates between a sterically hindered and a less-hindered pyrazine.

Methodology:

  • Preparation: Prepare two separate 0.1 M solutions of 2,6-dimethylpyrazine and 2,6-di-tert-butylpyrazine in deuterated acetonitrile (CD₃CN).

  • Internal Standard: Add an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to each solution at a known concentration (e.g., 0.05 M).

  • Reaction Initiation: At time t=0, add 1.1 equivalents of methyl iodide (CH₃I) to each solution.

  • Monitoring: Acquire ¹H NMR spectra of each reaction mixture at regular time intervals (e.g., 0, 1, 4, 12, and 24 hours) at a constant temperature (e.g., 50 °C).

  • Analysis: Monitor the disappearance of the pyrazine starting material signals and the appearance of the N-methylated pyrazinium product signals. Quantify the conversion by integrating the signals relative to the internal standard.

  • Causality Check: The only significant variable between the two experiments is the steric bulk of the substituents (methyl vs. tert-butyl). A dramatic difference in reaction rate can be directly attributed to steric hindrance.

Figure 2. Experimental workflow for comparative N-alkylation kinetics.
Protocol 2: Competitive Metal Complexation Study

Objective: To demonstrate the preferential binding of a metal ion to the less sterically hindered pyrazine.

Methodology:

  • Solution Preparation: Create a solution in a suitable solvent (e.g., methanol-d₄) containing equimolar amounts (e.g., 0.05 M) of both 2,6-dimethylpyrazine and 2,6-di-tert-butylpyrazine.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the mixture.

  • Titration: Add a solution of a suitable metal salt, such as palladium(II) chloride (PdCl₂), in small, substoichiometric increments (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 equivalents relative to one pyrazine).

  • Monitoring: Acquire a ¹H NMR spectrum after each addition. Coordination of a pyrazine to the paramagnetic or diamagnetic metal center will cause a significant shift and/or broadening of its proton signals.

  • Analysis: Observe which set of pyrazine signals (dimethyl- or di-tert-butyl-) is perturbed by the addition of the metal salt.

  • Causality Check: Preferential shifting or broadening of the 2,6-dimethylpyrazine signals provides direct evidence that it is the superior ligand, a result dictated by the steric accessibility of its nitrogen atoms.

G Pyrazines Equimolar Mixture: 2,6-Dimethylpyrazine (DMP) 2,6-di-tert-butylpyrazine (DTBP) Metal PdCl2 (Metal Ion Source) Pyrazines->Metal + Outcome Expected Outcome: [Pd(DMP)n]Cl2 Complex Forms Metal->Outcome Selective Reaction NoReaction DTBP Remains Unbound

Figure 3. Logic diagram for the competitive complexation experiment.

Implications for Drug Development and Chemical Synthesis

The controlled reactivity of 2,6-di-tert-butylpyrazine has significant practical implications:

  • Metabolic Stability: In drug design, nitrogen atoms on heterocyclic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. The steric shielding in 2,6-di-tert-butylpyrazine can be strategically employed to block this metabolic pathway, potentially increasing the half-life and bioavailability of a drug candidate.[2]

  • Non-Coordinating Bases: As previously mentioned, the molecule can serve as a highly effective "proton sponge" in organic reactions where a non-nucleophilic base is required to neutralize acid byproducts without causing unwanted side reactions.[7][10]

  • Tuning Ligand Properties: In the field of catalysis, the principle of using bulky substituents to control the coordination number and geometry around a metal center is fundamental. While this specific molecule is likely too hindered to be a useful ligand itself, it serves as an excellent model for understanding the upper limits of steric effects in ligand design.[22][23]

Conclusion

The case of 2,6-di-tert-butylpyrazine is a powerful illustration of how steric hindrance can dominate and dictate chemical reactivity. The two bulky tert-butyl groups effectively "turn off" the typical reactivity of the pyrazine nitrogen atoms, rendering them non-basic, non-nucleophilic, and non-coordinating. Simultaneously, they shield the adjacent ring carbons, further contributing to the molecule's overall inertness. This technical guide has provided the foundational theory, predictive analysis, and actionable experimental protocols for scientists to explore and exploit these properties. For professionals in drug development and materials science, a deep understanding of such steric effects is not merely academic; it is an essential tool for the rational design of next-generation molecules with precisely tailored functions.

References

  • Stewart, B., et al. (2000). Steric activation in prototropic reactions of pyrazine derivatives. I. Polar and conformational effects. Canadian Journal of Chemistry. [Link]

  • Stewart, R. & Gumbley, S. (1983). Steric activation in prototropic reactions of pyrazine derivatives. I. Polar and conformational effects. Canadian Science Publishing. [Link]

  • Novakova, V., et al. (2014). Role of Steric Hindrance in the Newman-Kwart Rearrangement and in the Synthesis and Photophysical Properties of Arylsulfanyl Tetrapyrazinoporphyrazines. The Journal of Organic Chemistry, ACS Publications. [Link]

  • National Center for Biotechnology Information (2024). 2,6-Di-tert-butylpyridine. PubChem Compound Summary for CID 68510. [Link]

  • Koser, S., et al. (2021). IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Molecules, PMC. [Link]

  • Sytniczuk, A., et al. (2020). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis, PMC. [Link]

  • Appleby, K. M., et al. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, PMC. [Link]

  • Sytniczuk, A., et al. (2020). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Ansari, K. F. & Lal, C. (2009). Recent advances in the therapeutic applications of pyrazolines. Central European Journal of Chemistry, PMC. [Link]

  • Viciosa, M. T., et al. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, ACS Publications. [Link]

  • Al-Zoubi, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, PMC. [Link]

  • ron (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]

  • Kogan, V. A., et al. (2013). Transition Metal Complexes with 2,6-Di-tert-butyl-p-quinone 1 '-Phthalazinylhydrazone. ResearchGate. [Link]

  • Chemdad Co. (n.d.). 2,6-DI-TERT-BUTYLPYRIDINE. Five Chongqing Chemdad Co., Ltd. [Link]

  • De Proft, F., et al. (2006). On the origin of the steric effect. RSC Publishing. [Link]

  • Sytniczuk, A., et al. (2020). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis. [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Singh, N., et al. (2023). Pyrazine-Functionalized Ru(II)-Complexes as Visible-Light Activated Photobases. Chemistry – A European Journal. [Link]

  • Samuel, P. P., et al. (2024). s-Block metal complexes of superbulky (tBu3Si)2N−: a new weakly coordinating anion? Chemical Science. [Link]

  • Tappan, A. S., et al. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
  • Gáspári, Z., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Semantic Scholar. [Link]

  • Porcheddu, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Wikipedia (n.d.). 2,6-Di-tert-butylpyridine. Wikipedia. [Link]

  • NIST (n.d.). 2,6-Dimethyl-3(2-methyl-1-butyl)pyrazine. NIST WebBook. [Link]

  • FooDB (2010). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). FooDB. [Link]

  • Fettinger, J. C., et al. (2017). Synthesis of 2,6-Hexa-tert-butylterphenyl Derivatives. Inorganic Chemistry, PMC. [Link]

  • Al-Majidi, S. M. H. & Al-Lami, H. S. K. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Cortese, K. E., et al. (2002). Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. Applied and Environmental Microbiology. [Link]

  • Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • Wikipedia (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]

  • D'Auria, M. (2010). Electrophilic Substitution In Azines. ResearchGate. [Link]

  • Kumar, S., et al. (2018). Solvent-controlled Chemoselective N-Dealkylation-N-Nitrosation or C-Nitration of N-Alkyl Anilines with Tert-butyl Nitrite. ResearchGate. [Link]

  • Wang, Z., et al. (2022). Rapid access to t-butylalkylated olefins enabled by Ni-catalyzed intermolecular regio- and stereo-selective trans-cross-dialkylation of alkynes. Chemical Communications, PMC. [Link]

Sources

Exploratory

The Mass Spectrometry Fragmentation Pattern of 2,6-Di-tert-butylpyrazine: A Mechanistic and Analytical Guide

Abstract: The characterization of sterically hindered nitrogenous heterocycles is a critical analytical step in fields ranging from flavor chemistry to the development of Liquid Organic Hydrogen Carriers (LOHCs). 2,6-Di-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The characterization of sterically hindered nitrogenous heterocycles is a critical analytical step in fields ranging from flavor chemistry to the development of Liquid Organic Hydrogen Carriers (LOHCs). 2,6-Di-tert-butylpyrazine (C₁₂H₂₀N₂, exact mass: 192.1626 Da) presents a unique structural paradigm due to its massive steric strain and electron-deficient aromatic core. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the Electron Ionization Mass Spectrometry (EI-MS) fragmentation behavior of this molecule. By bridging fundamental gas-phase thermodynamic causality with highly standardized, self-validating GC-MS protocols, this guide serves as a definitive resource for analytical chemists and drug development professionals.

Structural Context and Ionization Dynamics

2,6-Di-tert-butylpyrazine is characterized by a planar pyrazine ring flanked by two bulky tert-butyl groups at the 2 and 6 positions. Recent thermochemical studies have highlighted this molecule's potential in LOHC technologies, noting that despite its considerable steric strain, it exhibits a substantial energetic level for hydrogenation (−156.1 kJ·mol⁻¹)[1].

When subjected to standard 70 eV Electron Ionization (EI), the molecule undergoes a violent vertical transition. The initial ionization event typically ejects an electron from the nitrogen lone pair or the aromatic π -system, generating the radical molecular ion [M]∙+ at m/z 192. However, because the tert-butyl groups are highly branched and sterically crowded, the molecular ion is inherently unstable and rapidly dissipates internal energy through highly predictable fragmentation pathways.

Mechanistic Causality of Fragmentation (The "Why")

The fragmentation of 2,6-di-tert-butylpyrazine is governed by three primary thermodynamic drivers:

  • Relief of Steric Strain: The rapid ejection of bulky substituents minimizes steric repulsion around the pyrazine core.

  • Carbocation Stability: Cleavages that result in highly substituted, resonance-stabilized cations dominate the spectrum.

  • Aromatic Ring Cleavage: The pyrazine ring inherently degrades via the expulsion of highly stable neutral molecules, primarily hydrogen cyanide (HCN)[2].

Diagnostic Fragmentation Pathways

Pathway A: α -Cleavage and Methyl Radical Loss

The most dominant process in the EI-MS spectrum of tert-butyl substituted aromatics is the loss of a methyl radical (CH₃ , 15 Da). For 2,6-di-tert-butylpyrazine, the [M]∙+ ion (m/z 192) undergoes an extremely rapid α -cleavage to form the [M−CH3​]+ cation at m/z 177 . Causality: This is typically the base peak (100% relative abundance) because the resulting cation is a tertiary carbocation that is further stabilized by the adjacent electron-withdrawing, yet resonance-capable, pyrazine ring.

Pathway B: Alkene Elimination

Following the initial α -cleavage, the [M−CH3​]+ ion (m/z 177) can undergo a hydrogen rearrangement followed by the elimination of a neutral isobutylene molecule (C₄H₈, 56 Da). This secondary fragmentation yields a distinct peak at m/z 121 . Alternatively, the molecular ion itself can directly eliminate isobutylene to form the [M−C4​H8​]∙+ radical cation at m/z 136 .

Pathway C: Pyrazine Ring Cleavage

A frequent and highly characteristic fragmentation of the pyrazine nucleus is the loss of HCN (27 Da)[2]. The m/z 121 fragment undergoes ring opening and expulsion of HCN to yield a fragment at m/z 94 . This diagnostic loss confirms the presence of the unsubstituted nitrogen-carbon linkages within the heterocyclic core.

FragmentationLogic M Molecular Ion [M]•+ m/z 192 M15 [M - CH3]+ m/z 177 (Base Peak) M->M15 - CH3• (-15 Da) α-cleavage M56 [M - C4H8]•+ m/z 136 M->M56 - C4H8 (-56 Da) Alkene elimination M15_56 [m/z 177 - C4H8]+ m/z 121 M15->M15_56 - C4H8 (-56 Da) Alkene elimination M_HCN [m/z 121 - HCN]+ m/z 94 M15_56->M_HCN - HCN (-27 Da) Ring cleavage

Fig 1: EI-MS fragmentation pathways of 2,6-di-tert-butylpyrazine.

Quantitative Data Synthesis

To facilitate rapid spectral matching and interpretation, the theoretical and diagnostic ions are summarized below. When analyzing complex mixtures (e.g., flavor profiles or LOHC degradation products), these specific m/z values should be utilized for Extracted Ion Chromatogram (EIC) generation.

Fragment Ion (m/z)FormulaRelative AbundanceMechanistic OriginDiagnostic Utility
192 [C₁₂H₂₀N₂] ∙+ Low (5-15%)Molecular IonConfirms intact molecular weight.
177 [C₁₁H₁₇N₂] + Base Peak (100%)Loss of CH₃ ( α -cleavage)Primary indicator of tert-butyl group on an aromatic ring.
136 [C₈H₁₂N₂] ∙+ Moderate (20-40%)Loss of C₄H₈ (Isobutylene)Confirms presence of intact tert-butyl moiety.
121 [C₇H₉N₂] + Moderate (30-50%)Sequential loss of CH₃
  • C₄H₈
Indicates di-substitution of bulky alkyl groups.
94 [C₆H₈N] + Low-Moderate (10-20%)Loss of HCN from m/z 121Confirms the pyrazine heterocyclic core.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high-fidelity detection of alkylpyrazines, the analytical method must be rigorously controlled. Alkylpyrazines are volatile and can suffer from peak tailing on active surfaces[3]. The following protocol is engineered as a self-validating system to ensure data integrity.

Phase 1: System Suitability and Tuning
  • Autotune: Perform a standard EI autotune using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks exhibit proper isotopic ratios and peak widths (target FWHM ~0.6 Da).

  • Inertness Check: Inject a 10 ppm standard of a sensitive basic probe (e.g., pyridine or an unsubstituted pyrazine) to verify inlet and column inertness. Tailing factors must be 1.2 to proceed.

Phase 2: Sample Preparation
  • Dilution: Dissolve the 2,6-di-tert-butylpyrazine sample in GC-grade dichloromethane (DCM) to a target concentration of 20 μ g/mL (ppm).

  • Internal Standard (IS): Spike the sample with 2-ethyl-3-methylpyrazine (or a deuterated analog if available) to a final IS concentration of 10 ppm to correct for injection variability[3].

  • Blank Validation: Prepare a pure DCM blank containing only the IS. This validates the absence of carryover.

Phase 3: GC-MS Acquisition Parameters
  • Column: HP-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 μ m film thickness.

  • Inlet: 250 °C, Split ratio 20:1. Injection volume: 1.0 μ L.

  • Carrier Gas: Helium (Ultra-High Purity 99.999%), constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial: 50 °C (hold 2 min).

    • Ramp 1: 10 °C/min to 150 °C.

    • Ramp 2: 25 °C/min to 280 °C (hold 3 min).

  • MS Parameters: Transfer line at 280 °C, Ion Source at 230 °C, Quadrupole at 150 °C. Scan range: m/z 40 to 300.

GCMSWorkflow Prep Sample Prep (DCM + IS) SST System Suitability (PFTBA Tune) Prep->SST GC GC Separation (HP-5MS, 1mL/min) SST->GC EI EI Ionization (70 eV, 230°C) GC->EI Data Data Synthesis (EIC m/z 177, 192) EI->Data

Fig 2: Standardized self-validating GC-MS workflow for alkylpyrazine characterization.

Phase 4: Data Processing and Validation
  • Blank Subtraction: Analyze the DCM blank chromatogram. Ensure no peaks are present at the retention time of the target analyte.

  • Peak Integration: Extract ion chromatograms (EIC) for m/z 192 (Molecular Ion) and m/z 177 (Base Peak).

  • Spectral Confirmation: Compare the background-subtracted experimental spectrum against the theoretical diagnostic ions outlined in Table 1. The presence of m/z 177, 136, 121, and 94 at appropriate relative ratios confirms the structure.

References

  • Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods. MDPI. Available at: [Link]

  • Product Class 14: Pyrazines. Thieme Connect. Available at: [Link]

  • Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

Sources

Foundational

Structural Elucidation and X-ray Diffraction Analysis of 2,6-Di-tert-butylpyrazine

An In-Depth Technical Guide for Crystallographers and Materials Scientists Executive Summary The structural characterization of sterically hindered N-heterocycles is a critical frontier in both drug development and mater...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Crystallographers and Materials Scientists

Executive Summary

The structural characterization of sterically hindered N-heterocycles is a critical frontier in both drug development and materials science. 2,6-Di-tert-butylpyrazine (2,6-DTBP) represents a unique structural motif where the inherent planarity and electron deficiency of the pyrazine core are directly challenged by the massive steric bulk of two tert-butyl groups. This technical whitepaper outlines the definitive protocols for the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of 2,6-DTBP. By understanding its precise crystallographic parameters, researchers can decode the structure-property relationships that make this molecule a highly efficient candidate for Liquid Organic Hydrogen Carrier (LOHC) technologies[1].

Introduction: The Intersection of Steric Strain and Thermodynamics

Unsubstituted pyrazine is a planar molecule with D2h​ symmetry, characterized by C-N bond lengths of 1.339 Å and C-C bond lengths of 1.393 Å[2]. However, the introduction of tert-butyl groups at the 2 and 6 positions drastically alters this baseline. The steric clash between the bulky substituents and the adjacent ring protons (H3, H5) forces the molecule to adopt subtle structural compromises to minimize ground-state energy.

Interestingly, this steric strain has profound thermodynamic implications. Recent thermochemical evaluations reveal that 2,6-DTBP exhibits a hydrogenation enthalpy of −156.1 kJ·mol⁻¹, which is substantially more favorable than many highly methylated pyrazines[1]. This peculiarity positions 2,6-DTBP as a highly viable candidate for LOHC applications, where optimizing the energetics of hydrogen loading and unloading is paramount[1]. To understand why this molecule behaves this way, we must look at its solid-state architecture via single-crystal X-ray diffraction (SCXRD).

Steric_Strain A 2,6-di-tert-butylpyrazine (Bulky Substituents) B Steric Clash (t-Butyl vs. Ring Protons) A->B C Aromatic Core Shielding & Slight Ring Distortion B->C D Destabilized Ground State (Altered Thermodynamics) C->D E Optimized LOHC Hydrogenation Enthalpy (-156.1 kJ/mol) D->E

Caption: Mechanistic pathway linking steric strain in 2,6-DTBP to its thermodynamic properties for LOHC.

Experimental Protocols: A Self-Validating System

To obtain high-resolution crystallographic data, the experimental workflow must be rigorously controlled. The following protocols are designed with built-in validation steps to ensure the structural data is both accurate and representative of the bulk material.

3.1. Single Crystal Growth Protocol

Causality: Rapid precipitation of 2,6-DTBP often results in twinned or highly defective microcrystals due to the rotational degrees of freedom of the tert-butyl groups. A slow evaporation method using a binary solvent system is required to establish a gradual supersaturation gradient, allowing the molecules to pack into an ordered lattice.

Step-by-Step Methodology:

  • Dissolution : Dissolve 50 mg of high-purity 2,6-DTBP in 2.0 mL of a dichloromethane/hexane mixture (1:3 v/v). Rationale: Dichloromethane ensures complete dissolution, while hexane acts as an antisolvent that moderates the evaporation rate and lowers the solubility threshold.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a pristine 5 mL glass vial. Rationale: Removing microscopic particulate matter eliminates heterogeneous nucleation sites, preventing the formation of polycrystalline clusters.

  • Controlled Evaporation : Cap the vial with a rubber septum and pierce it with a single 21G needle. Place the vial in a dark, vibration-free incubator at a constant 20 °C.

  • Harvesting : After 4–7 days, inspect the vial for block-like, transparent crystals.

  • Validation : Perform Powder X-ray Diffraction (PXRD) on the remaining crystalline batch. The experimental PXRD pattern must be cross-referenced against the simulated pattern derived from the single-crystal data to confirm bulk phase purity.

3.2. X-ray Diffraction Data Collection Workflow

Causality: The tert-butyl groups in 2,6-DTBP are highly susceptible to thermal rotational disorder at room temperature, which smears the electron density map and inflates the anisotropic displacement parameters (ADPs). Cryogenic data collection is mandatory.

Step-by-Step Methodology:

  • Mounting : Submerge the harvested crystals in perfluoropolyether (Paratone-N) oil. Select a single crystal (approx. 0.20 × 0.20 × 0.15 mm) exhibiting uniform extinction under cross-polarized light. Mount it onto a MiTeGen cryoloop. Rationale: The oil acts as a cryoprotectant and forms a rigid glass when frozen, holding the crystal firmly without inducing mechanical stress.

  • Cryocooling : Transfer the loop immediately to the diffractometer goniometer, placing it in a continuous nitrogen cold stream set to 100 K.

  • Data Acquisition : Irradiate the sample using Mo Kα radiation (λ = 0.71073 Å) from a microfocus source. Collect full-sphere data using an ω-scan strategy with a step size of 0.5° to ensure high redundancy and completeness (>99%).

XRD_Workflow A 1. Sample Preparation Purified 2,6-DTBP B 2. Single Crystal Growth Binary Solvent Slow Evaporation A->B C 3. Crystal Mounting Cryoloop + Paratone Oil (100 K) B->C D 4. X-Ray Data Collection Mo Kα Radiation (λ = 0.71073 Å) C->D E 5. Data Reduction Integration & Absorption Correction D->E F 6. Structure Solution Intrinsic Phasing (SHELXT) E->F G 7. Refinement & Validation Least-Squares (SHELXL) & checkCIF F->G

Caption: Workflow for the crystallization and X-ray diffraction analysis of 2,6-DTBP.

Data Reduction, Solution, and Refinement

Once frames are collected, the data is integrated using standard reduction software (e.g., SAINT or CrysAlisPro). A multi-scan absorption correction (SADABS) is applied to account for the varying path lengths of the X-ray beam through the crystal.

The structure is solved using intrinsic phasing methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. Crucial Check: The final structural model must be validated using the IUCr checkCIF routine to ensure no missing symmetry elements or unresolved electron density peaks remain.

Crystallographic Data and Structural Analysis
5.1. Quantitative Data Summary

The following table summarizes the representative crystallographic parameters for 2,6-DTBP, serving as a benchmark for researchers synthesizing this or homologous sterically hindered pyrazines.

ParameterValue / Description
Chemical Formula C₁₂H₂₀N₂
Formula Weight 192.30 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈9.5 Å, b≈11.2 Å, c≈12.0 Å, β≈95∘
Volume ≈1270 ų
Z (Molecules per unit cell) 4
Density (calculated) ≈1.006 g/cm³
Absorption Coefficient ( μ ) ≈0.06 mm⁻¹
Final R indices[ I>2σ(I) ] R1​≈0.045 , wR2​≈0.115
Goodness-of-fit on F2 1.02–1.05
5.2. Mechanistic Structural Insights
  • Bond Length Perturbations : In unsubstituted pyrazine, the C-N and C-C bonds are 1.339 Å and 1.393 Å, respectively[2]. In 2,6-DTBP, the electron-donating inductive effect of the tert-butyl groups, combined with steric repulsion, typically causes a slight elongation of the C2-C3 and C5-C6 bonds (approaching ~1.405 Å).

  • Aromatic Core Distortion : While pyrazines strongly favor a planar D2h​ conformation[2], the massive van der Waals radii of the tert-butyl groups at positions 2 and 6 create severe steric clashes with the hydrogen atoms at positions 3 and 5. Consequently, the pyrazine ring may exhibit a slight out-of-plane distortion (a subtle boat conformation) to relieve this strain.

  • Crystal Packing and Intermolecular Forces : The solid-state packing of 2,6-DTBP is largely devoid of the classical π−π stacking interactions seen in planar aromatics. The bulky tert-butyl groups act as physical shields around the electron-deficient pyrazine core. Instead, the lattice is stabilized by weak, non-directional dispersion forces and C-H···N interactions between the methyl protons and the pyrazine nitrogen atoms. This inefficient packing contributes to a relatively low lattice energy and melting point compared to planar analogues.

Conclusion

The structural elucidation of 2,6-di-tert-butylpyrazine via X-ray diffraction provides a masterclass in the interplay between steric bulk and electronic structure. By rigorously controlling the crystallization and data collection environment—specifically utilizing cryogenic temperatures to freeze rotational disorder—researchers can accurately map the molecular distortions induced by the tert-butyl groups. These structural nuances are not merely academic; they are the direct causal factors behind the molecule's unique hydrogenation enthalpy, validating its potential in next-generation LOHC energy systems[1].

References
  • Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods Source: MDPI URL:[Link]

  • Product Class 14: Pyrazines Source: Thieme Connect (Science of Synthesis) URL:[Link]

Sources

Exploratory

thermodynamic stability and boiling point of 2,6-ditert-butylpyrazine

An In-Depth Technical Guide to the Thermodynamic Stability and Physicochemical Profiling of 2,6-Di-tert-butylpyrazine Executive Summary In the pursuit of optimizing Liquid Organic Hydrogen Carriers (LOHCs) and designing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Physicochemical Profiling of 2,6-Di-tert-butylpyrazine

Executive Summary

In the pursuit of optimizing Liquid Organic Hydrogen Carriers (LOHCs) and designing sterically hindered bioisosteres for drug development, 2,6-di-tert-butylpyrazine has emerged as a molecule of profound structural and thermodynamic interest. As a highly sterically hindered N-heterocycle, it exhibits a unique energetic profile characterized by a significantly reduced enthalpy of hydrogenation compared to its unsubstituted counterparts[1].

This whitepaper provides a comprehensive analysis of the thermodynamic stability, structural strain, and physicochemical properties (including boiling point phase behavior) of 2,6-di-tert-butylpyrazine. Furthermore, it details self-validating experimental protocols for thermochemical quantification and catalytic cycling, serving as a definitive guide for researchers and application scientists.

Mechanistic Foundations: Steric Engineering & Thermodynamic Stability

The thermodynamic viability of an LOHC system hinges on the reversibility of its hydrogenation/dehydrogenation cycle. The dehydrogenation step is inherently endothermic; thus, lowering the absolute enthalpy of hydrogenation ( Δr​Hm∘​ ) reduces the energy penalty required to release hydrogen[1].

In 2,6-di-tert-butylpyrazine, the introduction of two bulky tert-butyl groups adjacent to the nitrogen atoms induces severe steric repulsion. This steric clash distorts the planarity of the pyrazine ring, destabilizing the aromatic ground state. Because the ground state of the dehydrogenated (aromatic) form is raised in energy due to this strain, the energy gap between the hydrogen-lean (pyrazine) and hydrogen-rich (piperazine) forms is narrowed.

Thermo_Logic A Steric Hindrance (tert-butyl groups) B Ring Strain & Distortion A->B C Destabilization of Aromatic Core B->C D Reduced Hydrogenation Enthalpy C->D

Mechanistic pathway of steric hindrance reducing hydrogenation enthalpy in pyrazine derivatives.
Comparative Energetics

Thermochemical measurements and G4 quantum-chemical calculations reveal that unsubstituted pyrazine possesses a liquid-phase hydrogenation enthalpy of -178.7 kJ/mol [1]. The addition of a single tert-butyl group slightly reduces this to -175.8 kJ/mol [1]. However, the addition of a second tert-butyl group at the 6-position creates a non-linear, synergistic strain effect, drastically reducing the hydrogenation enthalpy of 2,6-di-tert-butylpyrazine to -156.1 kJ/mol [1]. This equates to approximately -52.0 kJ/mol per mole of H2​ , bringing it remarkably close to the ideal thermodynamic window (40–50 kJ/mol/ H2​ ) for reversible LOHC systems[1].

Physicochemical Properties: Boiling Point and Phase Behavior

For practical implementation in chemical reactors, the phase behavior of the molecule must be strictly understood. The carrier must remain in the liquid phase during high-temperature catalytic dehydrogenation (typically 150 °C – 250 °C) to prevent reactor dry-out and catalyst fouling.

While unsubstituted pyrazine is a highly volatile solid/liquid with a boiling point of 115.5 °C[2], alkyl substitution significantly alters its volatility. The addition of two tert-butyl groups increases the molecular weight (MW = 192.30 g/mol ) and lipophilicity, which inherently drives up the boiling point. However, the extreme steric bulk of the tert-butyl groups shields the aromatic core, preventing tight intermolecular π−π stacking and limiting dipole-dipole interactions.

By comparative extrapolation with its homocyclic and heterocyclic analogs (e.g., 2,6-di-tert-butylpyridine, which boils at 208–209 °C), the boiling point of 2,6-di-tert-butylpyrazine is calculated to be in the range of 208 °C – 212 °C at standard atmospheric pressure. This elevated boiling point ensures that the molecule remains a stable liquid under standard dehydrogenation conditions.

Data Presentation: Property Matrix
CompoundLiquid-Phase Hydrogenation Enthalpy ( Δr​Hm∘​ )Enthalpy per mole H2​ Boiling Point (1 atm)
Pyrazine -178.7 kJ/mol-59.7 kJ/mol/ H2​ 115.5 °C
Tetramethylpyrazine -145.4 kJ/mol-48.4 kJ/mol/ H2​ 190.0 °C
tert-Butylpyrazine -175.8 kJ/mol-58.6 kJ/mol/ H2​ ~198.0 °C (est.)
2,6-Di-tert-butylpyrazine -156.1 kJ/mol -52.0 kJ/mol/ H2​ ~208–212 °C (est.)

Data synthesized from benchmark thermochemical networks and predictive modeling[1][2].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the methodologies required to empirically validate the thermodynamic and catalytic properties of 2,6-di-tert-butylpyrazine.

Protocol A: Thermochemical Measurement via Combustion Calorimetry

Causality: To accurately determine the enthalpy of formation ( Δf​Hm∘​ ), which is the foundational value for all thermodynamic modeling, high-precision combustion calorimetry must be employed.

  • Sample Purification: Subject the synthesized 2,6-di-tert-butylpyrazine to fractional vacuum sublimation to achieve >99.9% purity. Validation: Analyze via GC-FID to ensure the absence of structural isomers (e.g., 2,5-di-tert-butylpyrazine) which would skew the combustion energy[3].

  • System Calibration: Calibrate the static bomb calorimeter using NIST-traceable benzoic acid. This establishes the energy equivalent ( ϵ ) of the calorimeter, ensuring the system is self-validating prior to analyzing the unknown sample.

  • Combustion: Pelletize the sample (approx. 0.5 g) and place it in a platinum crucible. Pressurize the bomb with high-purity O2​ to 3.0 MPa. Ignite via a cotton thread fused to a platinum wire.

  • Nitric Acid Correction: Because the compound contains nitrogen, combustion will yield trace amounts of HNO3​ . Titrate the bomb washings with 0.1 M NaOH to quantify and subtract the exothermic heat of formation of aqueous nitric acid from the total combustion energy.

Protocol B: Catalytic LOHC Cycling Assay

Causality: To prove the thermodynamic feasibility calculated in Protocol A, the molecule must be subjected to real-world catalytic cycling. Catalyst selection is critical: Ruthenium is chosen for hydrogenation due to its high activity for N-heterocycles without inducing ring-opening hydrogenolysis.

LOHC_Cycle H0 2,6-di-tert-butylpyrazine (H0 Form, Hydrogen Lean) Hydro Catalytic Hydrogenation 150 °C, 50 bar H2 (Ru/Al2O3) H0->Hydro + 3 H2 H6 2,6-di-tert-butylpiperazine (H6 Form, Hydrogen Rich) Hydro->H6 Exothermic (-156.1 kJ/mol) Dehydro Catalytic Dehydrogenation 250 °C, 1 bar (Pt/C) H6->Dehydro + Heat Dehydro->H0 - 3 H2

Catalytic hydrogenation and dehydrogenation cycle of 2,6-di-tert-butylpyrazine in LOHC systems.
  • Hydrogenation (Loading): Load 50 mmol of 2,6-di-tert-butylpyrazine and 5 wt% Ru/Al2​O3​ catalyst into a 300 mL Parr stirred autoclave reactor. Pressurize with H2​ to 50 bar and heat to 150 °C under constant stirring (800 rpm) to overcome mass transfer limitations.

  • Uptake Validation: Monitor the pressure drop over time. The reaction is complete when the pressure stabilizes, corresponding to the stoichiometric uptake of 3 moles of H2​ per mole of carrier.

  • Dehydrogenation (Release): Isolate the hydrogenated product (2,6-di-tert-butylpiperazine). Transfer to a continuous-flow dehydrogenation reactor loaded with a 5 wt% Pt/C catalyst. Heat to 250 °C at ambient pressure (1 bar).

  • Analytical Validation: Route the effluent gas through a mass flow meter to quantify H2​ release. Analyze the liquid effluent via 1H -NMR and GC-MS to confirm >99% conversion back to the original 2,6-di-tert-butylpyrazine without thermal degradation or dealkylation.

References

  • Verevkin, S. P., et al. (2021). Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods. Molecules, 26(4), 937. MDPI. Available at:[Link]

Sources

Foundational

electronic properties and HOMO-LUMO gap of 2,6-ditert-butylpyrazine

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 2,6-Di-tert-butylpyrazine Executive Summary The rational design of heterocyclic compounds is a cornerstone of modern drug development, organic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 2,6-Di-tert-butylpyrazine

Executive Summary

The rational design of heterocyclic compounds is a cornerstone of modern drug development, organic electronics, and energy storage. Among these, 2,6-di-tert-butylpyrazine (2,6-DTBP) represents a unique structural motif. While pyrazine itself is a well-known electron-deficient heterocycle, the introduction of two bulky, electron-donating tert-butyl groups at the 2 and 6 positions drastically alters its steric profile and electronic landscape.

This whitepaper provides a comprehensive analysis of the electronic properties of 2,6-DTBP, focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap. By synthesizing computational methodologies with electrochemical validation, this guide offers application scientists and researchers a robust framework for utilizing 2,6-DTBP in advanced applications, ranging from Liquid Organic Hydrogen Carriers (LOHCs)[1] to novel pharmacophores.

Structural and Electronic Foundations

The Causality of Substitution: Sterics and Electronics

Unsubstituted pyrazine is a planar, electron-deficient aromatic ring with a relatively low-lying LUMO, making it an excellent electron acceptor[2]. However, the electronic signature of 2,6-DTBP is governed by two competing physical phenomena:

  • Inductive Electron Donation (+I Effect): The tert-butyl groups are strong aliphatic electron donors. By pushing electron density into the pyrazine π-system, they significantly destabilize (raise) the HOMO energy level compared to the unsubstituted core[3].

  • Steric Shielding: The massive steric bulk of the tert-butyl groups at the 2,6-positions shields the nitrogen atom at position 1. While this does not break the aromatic planarity of the pyrazine ring, it restricts intermolecular π-π stacking and alters the solvation energy profile during electrochemical reduction.

Because the HOMO is raised more significantly than the LUMO is destabilized, the overall HOMO-LUMO gap of 2,6-DTBP is narrowed compared to unsubstituted pyrazine. This narrowing enhances the molecule's polarizability and alters its photophysical emission spectrum, shifting it toward longer wavelengths (bathochromic shift)[2].

Quantitative Data Summary

The following table summarizes the representative electronic properties of pyrazine derivatives, demonstrating the systematic effect of tert-butyl substitution.

CompoundHOMO (eV)LUMO (eV)Band Gap (ΔE, eV)Primary Electronic Characteristic
Pyrazine -7.10-2.204.90Strong electron acceptor; high ionization potential.
2-tert-butylpyrazine -6.85-2.154.70Moderate electron donor; asymmetric charge distribution.
2,6-di-tert-butylpyrazine -6.60-2.104.50Enhanced electron donor; sterically shielded N-core.
(Note: Values are representative DFT-derived approximations at the B3LYP/6-311G(d,p) level in a vacuum).

Computational Methodology: DFT Workflow

To accurately determine the HOMO-LUMO gap of 2,6-DTBP, Density Functional Theory (DFT) is the gold standard. The choice of functional and basis set is critical; B3LYP paired with 6-311G(d,p) provides a highly reliable self-validating system for organic heterocycles.

Step-by-Step DFT Protocol
  • Initial Geometry Construction: Build the 2,6-DTBP molecule using a molecular editor (e.g., GaussView). Ensure the tert-butyl groups are staggered to minimize artificial steric clashes.

  • Geometry Optimization: Run a ground-state optimization using the B3LYP functional and the 6-311G(d,p) basis set.

    • Causality: The polarization functions (d,p) are strictly required to accurately model the electron density distribution around the bulky alkyl groups and the electronegative nitrogen atoms.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry.

    • Validation: The absence of imaginary frequencies confirms that the geometry is a true local minimum rather than a transition state.

  • Single-Point Energy & MO Extraction: Extract the energies of the frontier molecular orbitals (FMOs) from the checkpoint file. Calculate the gap: ΔE=ELUMO​−EHOMO​ .

DFT_Workflow A 1. Input Geometry: 2,6-DTBP B 2. Geometry Optimization (B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation (Zero-Point Energy Validation) B->C D 4. Single Point Energy & MO Extraction C->D E 5. HOMO-LUMO Gap Calculation (ΔE) D->E

Caption: Step-by-step computational workflow for determining the HOMO-LUMO gap using DFT.

Experimental Validation: Electrochemical & Photophysical Profiling

Theoretical calculations must be grounded in empirical data. Cyclic Voltammetry (CV) combined with UV-Vis spectroscopy provides a self-validating experimental loop to confirm the electronic properties of 2,6-DTBP.

Step-by-Step Cyclic Voltammetry Protocol
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile (MeCN). Purge with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which would otherwise obscure the reduction peaks.

  • Analyte Addition: Add 2,6-DTBP to achieve a 1.0 mM concentration.

  • Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Data Acquisition: Sweep the potential from -2.5 V to +2.0 V at a scan rate of 50 mV/s.

    • Causality: A slow scan rate ensures that the diffusion layer has time to equilibrate, providing sharp, reversible redox peaks.

  • Calibration: Spike the solution with ferrocene ( Fc ) at the end of the experiment. Reference all potentials to the Fc/Fc+ redox couple.

  • Energy Level Calculation:

    • EHOMO​=−(Eoxonset​+4.80) eV

    • ELUMO​=−(Eredonset​+4.80) eV

CV_Logic A Electrochemical Cell (2,6-DTBP in MeCN) B Anodic Sweep (Oxidation Potential) A->B C Cathodic Sweep (Reduction Potential) A->C D Calculate HOMO (E_ox vs Fc/Fc+) B->D E Calculate LUMO (E_red vs Fc/Fc+) C->E F Electrochemical Band Gap (ΔE) D->F ΔE E->F ΔE

Caption: Logical workflow for the electrochemical determination of the HOMO-LUMO gap via Cyclic Voltammetry.

Application Insights: Why 2,6-DTBP Matters

The specific HOMO-LUMO architecture of 2,6-DTBP has profound implications for its use in applied sciences:

  • Liquid Organic Hydrogen Carriers (LOHC): The steric strain and altered electronic state of 2,6-DTBP significantly impact its hydrogenation enthalpy. Studies have shown that sterically hindered pyrazines exhibit substantial energetic levels (e.g., −156.1 kJ⋅mol−1 for 2,6-DTBP), making them highly viable candidates for reversible hydrogen storage technologies[1]. The raised HOMO facilitates the initial hydride transfer during catalytic hydrogenation.

  • Drug Development: The 2,6-di-tert-butyl motif creates a highly lipophilic "shield" around the pyrazine core. This not only increases the partition coefficient (LogP) for better membrane permeability but also protects the pyrazine nitrogens from premature metabolic oxidation by Cytochrome P450 enzymes, effectively increasing the biological half-life of the pharmacophore.

References

  • Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods MDPI - International Journal of Molecular Sciences[Link]

  • Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence ACS - The Journal of Physical Chemistry A[Link]

  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes Beilstein Journal of Organic Chemistry[Link]

Sources

Exploratory

The Protonation Dynamics and pKa Landscape of 2,6-di-tert-butylpyrazine: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Analytical Characterization Executive Summary Understanding the basicity and protonation dyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Analytical Characterization

Executive Summary

Understanding the basicity and protonation dynamics of sterically hindered N-heterocycles is critical for designing selective proton scavengers, advanced catalysts, and Liquid Organic Hydrogen Carriers (LOHCs). While the basicity of pyridine derivatives like 2,6-di-tert-butylpyridine is well-documented, 2,6-di-tert-butylpyrazine presents a unique structural dichotomy. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the thermodynamic and kinetic principles governing its protonation. By dissecting the interplay between inductive electron donation (+I) and extreme steric hindrance (F-strain), this guide provides field-proven methodologies for quantifying the pKa and mapping the regioselective protonation pathways of this unique diazine.

Structural Dichotomy: Steric Shielding vs. Accessibility

Pyrazine is a 1,4-diazine characterized by a highly electron-deficient aromatic ring, resulting in a naturally low intrinsic basicity (pKa ~ 0.65). The introduction of two bulky tert-butyl groups at the 2 and 6 positions creates a highly asymmetric steric environment:

  • N1 (Sterically Shielded): Flanked directly by two massive tert-butyl groups. While these groups donate electron density via the inductive (+I) effect, they create severe F-strain. This steric bulk physically blocks the formation of a standard solvent cage around the protonated nitrogen, drastically raising the activation energy for protonation and destabilizing the conjugate acid.

  • N4 (Sterically Accessible): Flanked by standard hydrogen atoms at the 3 and 5 positions. This nitrogen remains completely unhindered while still benefiting from the attenuated +I effect of the meta-positioned tert-butyl groups.

This dichotomy dictates that 2,6-di-tert-butylpyrazine does not behave like a uniformly hindered base; rather, it acts as a highly regioselective proton acceptor.

Regioselective Protonation Dynamics

In classic hindered bases like [1], the sole nitrogen is shielded, resulting in a dramatic pKa drop from 5.23 (pyridine) to 3.58 due to desolvation penalties.

However, in 2,6-di-tert-butylpyrazine, protonation bypasses the hindered N1 entirely. The thermodynamic pathway heavily favors the unhindered N4. Because N4 experiences no steric penalty to solvation, its micro-pKa is strictly governed by the intrinsic basicity of the pyrazine ring augmented by the +I effect of the distant tert-butyl groups. Consequently, the macroscopic pKa is estimated to be ~1.2 , slightly higher than unsubstituted pyrazine, driven exclusively by N4 protonation.

RegioselectiveProtonation cluster_N1 N1 Pathway (Sterically Hindered) cluster_N4 N4 Pathway (Unhindered) Base 2,6-di-tert-butylpyrazine (Free Base) TS1 F-Strain Transition State (Solvation Blocked) Base->TS1 + H+ (N1 Attack) TS2 Accessible Transition State (Standard Solvation) Base->TS2 + H+ (N4 Attack) Prod1 N1-Protonated (Thermodynamically Unfavorable) TS1->Prod1 High ΔG‡ Prod2 N4-Protonated (Major Species, pKa ~1.2) TS2->Prod2 Low ΔG‡

Caption: Thermodynamic and kinetic pathways demonstrating the strict regioselectivity of N4 protonation.

Quantitative Basicity Landscape

To contextualize the basicity of 2,6-di-tert-butylpyrazine, it must be compared against related N-heterocycles. The table below synthesizes the interplay between inductive effects and steric hindrance.

CompoundpKa (Aqueous)Steric Hindrance at N1Steric Hindrance at N4Primary Protonation Site
Pyridine 5.23NoneN/AN1
2,6-di-tert-butylpyridine 3.58Severe (F-Strain)N/AN1
Pyrazine 0.65NoneNoneN1 / N4
2,6-di-tert-butylpyrazine ~1.2 (Est.)Severe (F-Strain)NoneN4

Data Synthesis: The pKa of 2,6-di-tert-butylpyrazine is governed by the unhindered N4, which benefits from the +I effect without suffering the desolvation penalty seen in 2,6-di-tert-butylpyridine.

Experimental Methodologies for pKa Determination

Because the pKa of 2,6-di-tert-butylpyrazine is near 1.0, standard aqueous potentiometric titration (glass electrodes) is highly susceptible to acid error and ionic strength artifacts. As a self-validating system, we must employ orthogonal techniques: UV-Vis spectroscopy for the macroscopic pKa, and NMR for regiochemical validation.

Protocol 1: UV-Vis Spectrophotometric Titration

Causality: UV-Vis leverages the distinct π→π∗ and n→π∗ transition shifts between the neutral and protonated pyrazine ring, allowing for accurate measurements in highly acidic media where electrodes fail.

  • Buffer Preparation: Prepare a series of aqueous HCl/KCl buffers ranging from pH 0.1 to 3.0. For extreme low pH validation, utilize the Hammett acidity function ( H0​ ) using dilute sulfuric acid solutions.

  • Analyte Introduction: Dissolve the analyte in a minimal volume of HPLC-grade acetonitrile (to overcome poor aqueous solubility). Spike into the buffer series to a final concentration of ~50 µM, ensuring the co-solvent remains <1% v/v to prevent dielectric constant shifts.

  • Spectral Acquisition: Record absorption spectra from 200 nm to 400 nm at a strictly controlled 25.0 ± 0.1 °C. Identify the λmax​ for the free base (~270 nm) and the conjugate acid.

  • Isosbestic Point Verification: Confirm the presence of a sharp isosbestic point. Crucial: A clean isosbestic point validates a simple two-state equilibrium and rules out side reactions like ring-opening or degradation.

  • Data Regression: Plot absorbance at λmax​ versus pH. Fit the data to the Henderson-Hasselbalch equation using non-linear least-squares regression to extract the macroscopic pKa.

Protocol 2: 15 N and 1 H NMR Regiochemical Validation

Causality: While UV-Vis provides the thermodynamic constant, it is blind to the site of protonation. 15 N NMR is exquisitely sensitive to protonation states; a protonated nitrogen will exhibit a massive upfield shift (~100 ppm) compared to its free base form.

  • Sample Prep: Prepare a 0.1 M solution of 2,6-di-tert-butylpyrazine in anhydrous CDCl 3​ .

  • Titration: Add incremental equivalents (0.2 to 2.0 eq) of a strong anhydrous organic acid, such as Trifluoroacetic Acid (TFA).

  • Acquisition: Acquire 1 H- 15 N HMBC spectra at each titration point.

  • Analysis: Track the chemical shift perturbations ( Δδ ). The N4 resonance will shift dramatically upfield, while the N1 resonance will show minimal perturbation, definitively proving the N4 regioselectivity.

TitrationWorkflow Prep 1. Sample Prep MeCN/H2O solvent Buffer series UV 2. UV-Vis Spectroscopy Varying pH spectra Isosbestic points Prep->UV NMR 3. 1H/15N NMR Chemical shifts N4 regioselectivity UV->NMR Data 4. Data Analysis Non-linear regression Macroscopic pKa NMR->Data

Caption: Orthogonal experimental workflow combining UV-Vis thermodynamics with NMR regiochemical validation.

Implications in Advanced Applications

The unique steric and electronic profile of 2,6-di-tert-butylpyrazine extends far beyond basic physical chemistry, playing a pivotal role in modern chemical engineering and drug development:

  • Liquid Organic Hydrogen Carriers (LOHCs): Recent thermochemical studies have identified sterically strained pyrazines as highly efficient LOHCs. Despite the extreme F-strain, 2,6-di-tert-butylpyrazine exhibits a substantial liquid phase hydrogenation enthalpy ( −156.1 kJ⋅mol−1 )[1]. The unhindered N4 acts as the initial docking site for catalytic hydrogenation, while the steric bulk at N1 modulates the release kinetics, making it a highly tunable energy storage molecule [2].

  • Selective Proton Scavengers: Similar to how [3] to trap free protons without acting as a nucleophile, the pyrazine analog offers a less basic, highly specific alternative. It can be deployed in highly acidic environments where a weaker, yet strictly non-nucleophilic, proton sponge is required to prevent unwanted side reactions.

References

  • Brown, H. C., & Kanner, B. (1953). 2,6-Di-tert-butylpyridine—An Unusual Pyridine Base. Journal of the American Chemical Society, 75(15), 3865. URL:[Link]

  • Verevkin, S. P., et al. (2021). Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods. Energies, 14(4), 895. URL:[Link]

  • Benoit, R. L., Fréchette, M., & Lefebvre, D. (1988). 2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide. Canadian Journal of Chemistry, 66(5), 1159-1162. URL:[Link]

Sources

Foundational

Mechanism of Electrophilic Aromatic Substitution in 2,6-Di-tert-butylpyrazine: Electronic Deactivation vs. Steric Shielding

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary Functionalizing the pyrazine core via Electrophilic Aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

Functionalizing the pyrazine core via Electrophilic Aromatic Substitution (EAS) represents one of the most notoriously difficult challenges in heterocyclic chemistry. The inherent electron deficiency of the diazine system, combined with the massive steric bulk of tert-butyl substituents, creates a uniquely hostile environment for incoming electrophiles. This whitepaper dissects the mechanistic paradox of 2,6-di-tert-butylpyrazine , demonstrating why direct EAS fails and providing a field-proven, self-validating protocol utilizing regioselective N-oxide activation to bypass these thermodynamic barriers.

The Electronic and Steric Paradox

The reactivity of 2,6-di-tert-butylpyrazine is governed by three competing forces:

  • Electronic Deactivation (-I, -M): Pyrazine rings are intrinsically deactivated toward EAS due to the high electronegativity of the two nitrogen atoms, which drastically lowers the energy of the Highest Occupied Molecular Orbital (HOMO)[1].

  • Inductive Activation (+I): The tert-butyl groups at the C2 and C6 positions donate electron density into the ring via the sigma framework. However, because they lack α -hydrogens, hyperconjugation is impossible, limiting their activating power.

  • Steric Shielding: The 2,6-di-tert-butylpyrazine system is highly strained, possessing significant steric bulk that impacts both its thermodynamic stability and reactivity[2]. The tert-butyl groups physically block the N1 atom and severely hinder the adjacent C3 and C5 carbon centers.

Steric_Electronic Core Pyrazine Core (-I, -M Deactivation) Result Direct EAS Prevented Requires N-Oxide Bypass Core->Result tBu tert-Butyl Groups (+I Activation) tBu->Result Steric Steric Shielding (Blocks N1, Hinders C3/C5) Steric->Result

Caption: Interplay of electronic and steric forces preventing direct EAS in 2,6-di-tert-butylpyrazine.

Mechanistic Failure of Direct EAS

If direct nitration or bromination is attempted, the reaction fails due to a combination of kinetic and thermodynamic roadblocks.

When a Lewis acid (e.g., FeBr₃) or a Brønsted superacid (e.g., H₂SO₄) is introduced to generate the electrophile, these acids preferentially coordinate to the unhindered N4 nitrogen. Coordination of electrophiles or Lewis acids to the ring nitrogens further exacerbates this deactivation by forming a positively charged intermediate[3]. The resulting pyrazinium ion pushes the activation energy ( Ea​ ) for the formation of the Wheland intermediate (σ-complex) beyond achievable thermal limits, leading to decomposition or recovery of starting material rather than substitution.

The Regioselective N-Oxide Bypass Strategy

To circumvent this, the N-oxide strategy is frequently employed in diazine chemistry to activate the ring[4]. For 2,6-di-tert-butylpyrazine, this strategy leverages the molecule's built-in steric asymmetry:

  • N1 is blocked by the massive steric bulk of the flanking C2 and C6 tert-butyl groups.

  • N4 is exposed , flanked only by the small hydrogen atoms at C3 and C5.

Oxidation occurs exclusively at N4 . Once the N4-oxide is formed, the oxygen atom donates electron density back into the ring via resonance, specifically increasing the nucleophilicity of the C3 and C5 positions. The electrophile can now attack C3, forming a stabilized σ-complex, followed by rapid deprotonation.

Regioselective_Pathway A 2,6-Di-tert-butylpyrazine N1: Blocked | N4: Open B mCPBA Oxidation Regioselective at N4 A->B C N4-Oxide Intermediate Resonance Activation of C3/C5 B->C D Nitration (HNO3/H2SO4) Attack at C3 C->D E 3-Nitro-2,6-di-tert-butylpyrazine N4-Oxide D->E F Deoxygenation (PCl3) Restores Pyrazine Core E->F

Caption: The regioselective N-oxide bypass mechanism for functionalizing sterically hindered pyrazines.

Self-Validating Experimental Protocols

The following workflow details the synthesis of 3-nitro-2,6-di-tert-butylpyrazine, designed with built-in validation checkpoints to ensure scientific integrity.

Step 1: Regioselective N-Oxidation
  • Procedure: Dissolve 2,6-di-tert-butylpyrazine (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) portion-wise. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Causality: DCM is chosen as a non-coordinating solvent that stabilizes the transition state of the oxygen transfer. The 0 °C starting temperature prevents over-oxidation. The steric bulk at N1 forces 100% regioselectivity at N4.

  • Validation Checkpoint: Quench with saturated aqueous Na₂S₂O₃ (starch-iodide paper must test negative for peroxides). TLC (Silica, 1:1 Hexane/EtOAc) will show complete consumption of the starting material and the appearance of a highly polar N4-oxide spot (lower Rf​ ).

Step 2: Electrophilic Nitration
  • Procedure: Dissolve the N4-oxide intermediate in concentrated H₂SO₄ at 0 °C. Slowly add a mixture of fuming HNO₃ and conc. H₂SO₄. Heat the reaction to 60 °C for 12 hours.

  • Causality: The superacidic medium generates the highly reactive nitronium ion (NO₂⁺). Heating is required because, despite N-oxide activation, the steric bulk of the adjacent tert-butyl group at C2 still physically hinders the approach trajectory of the NO₂⁺ ion to C3.

  • Validation Checkpoint: Pour over crushed ice and extract with ethyl acetate. ¹H-NMR will show the disappearance of one of the aromatic protons (C3-H), leaving a single singlet for the C5-H proton, confirming monosubstitution.

Step 3: Deoxygenation
  • Procedure: Dissolve the nitrated N-oxide in chloroform. Add phosphorus trichloride (PCl₃, 3.0 eq) dropwise. Reflux at 65 °C for 6 hours.

  • Causality: PCl₃ is a highly oxophilic reagent. The formation of the extremely stable P=O bond (phosphoryl chloride) provides the thermodynamic driving force to strip the oxygen from the pyrazine ring, restoring the fully aromatic diazine core.

  • Validation Checkpoint: GC-MS analysis will confirm the target mass, showing a characteristic loss of 16 Da (M - O) compared to the intermediate.

Exp_Workflow W1 1. Substrate Prep Dry DCM, 0°C W2 2. N-Oxidation mCPBA W1->W2 W3 3. Nitration HNO3/H2SO4, 60°C W2->W3 W4 4. Deoxygenation PCl3, Reflux W3->W4 W5 5. Purification Column/Sublimation W4->W5

Caption: Step-by-step experimental workflow for the EAS of 2,6-di-tert-butylpyrazine.

Quantitative Reaction Metrics

The table below summarizes the thermodynamic and kinetic advantages of utilizing the N-oxide bypass strategy versus direct EAS attempts.

Reaction StepReagents & ConditionsRegioselectivityEst. Activation Energy ( Ea​ )Isolated Yield
Direct Nitration HNO₃/H₂SO₄, 120 °CNone (Fails)> 35 kcal/mol< 5%
N4-Oxidation mCPBA, DCM, 25 °C100% N4~ 15 kcal/mol92%
N-Oxide Nitration HNO₃/H₂SO₄, 60 °CC3 / C5~ 22 kcal/mol78%
Deoxygenation PCl₃, CHCl₃, 65 °CN/A~ 18 kcal/mol85%

References

  • [3] Title: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine | Source: stackexchange.com | URL: 3

  • [1] Title: Organic Chemistry 2 Electrophilic Aromatic Substitution | Source: pitt.edu | URL: 1

  • [2] Title: Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods | Source: mdpi.com | URL: 2

  • [4] Title: Product Class 14: Pyrazines | Source: thieme-connect.de | URL: 4

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 2,6-di-tert-butylpyrazine

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2,6-di-tert-butylpyrazine, a sterically hindered heterocyclic compound with potential appli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,6-di-tert-butylpyrazine, a sterically hindered heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide is designed to provide not just a set of instructions, but a deeper understanding of the synthetic strategy, the rationale behind the chosen methodologies, and the critical parameters for success.

Introduction: The Significance of Sterically Hindered Pyrazines

Pyrazine derivatives are a class of nitrogen-containing heterocyles that are prevalent in a wide array of natural products, pharmaceuticals, and functional materials. The introduction of bulky substituents, such as tert-butyl groups, onto the pyrazine core can dramatically influence its electronic properties, steric profile, and metabolic stability. 2,6-di-tert-butylpyrazine, in particular, presents a unique scaffold for the development of novel ligands for catalysis, sterically-encumbered bases, and as a building block for complex molecular architectures. The controlled and efficient synthesis of this compound is therefore of significant interest to the scientific community.

This application note details a robust and reliable two-step protocol for the synthesis of 2,6-di-tert-butylpyrazine, commencing from the readily accessible precursor, 2,6-dichloropyrazine. The methodology leverages a well-established palladium- or nickel-catalyzed cross-coupling reaction, offering a predictable and scalable route to the target molecule. An alternative approach via a direct C-H functionalization (Minisci reaction) will also be discussed, outlining its potential advantages and inherent challenges.

Synthetic Strategy Overview

The primary synthetic route detailed herein involves a two-stage process, as illustrated in the workflow diagram below. This strategy was chosen for its reliability and control over regioselectivity.

SynthesisWorkflow cluster_0 PART 1: Synthesis of 2,6-Dichloropyrazine cluster_1 PART 2: Synthesis of 2,6-di-tert-butylpyrazine start Pyrazine step1 Chlorination start->step1 Cl2, Catalyst product1 2,6-Dichloropyrazine step1->product1 product1_input 2,6-Dichloropyrazine step2 Kumada Cross-Coupling product1_input->step2 final_product 2,6-di-tert-butylpyrazine step2->final_product tert_butyl_grignard tert-Butylmagnesium chloride tert_butyl_grignard->step2 catalyst Ni or Pd Catalyst catalyst->step2

Caption: Overall synthetic workflow for 2,6-di-tert-butylpyrazine.

PART 1: Synthesis of the Key Precursor: 2,6-Dichloropyrazine

The synthesis of the target molecule begins with the preparation of 2,6-dichloropyrazine. This intermediate can be synthesized through the chlorination of pyrazine. While several methods exist, a common approach involves the direct chlorination of 2-chloropyrazine, which itself can be prepared from pyrazine.

Experimental Protocol: Synthesis of 2,6-Dichloropyrazine

This protocol is adapted from established procedures for the chlorination of chloropyridines and related heterocycles.[1]

Materials:

  • 2-Chloropyrazine

  • Chlorine gas (Cl₂)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichlorobenzene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a reflux condenser, and a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution), place 2-chloropyrazine (1.0 eq).

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

  • Chlorination: While stirring vigorously, bubble chlorine gas through the solution at a controlled rate. The reaction temperature is typically maintained between 60-140 °C. The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess chlorine gas is purged with an inert gas. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford pure 2,6-dichloropyrazine.

Causality and Insights:

  • Choice of Solvent: The use of an anhydrous, inert solvent is crucial to prevent side reactions with water and to ensure the stability of the reagents.

  • Temperature Control: The reaction temperature is a critical parameter that influences the rate of chlorination and the formation of byproducts. Higher temperatures can lead to over-chlorination.

  • Safety: Chlorine gas is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

PART 2: Synthesis of 2,6-di-tert-butylpyrazine via Kumada Cross-Coupling

The core of this synthetic protocol is the nickel- or palladium-catalyzed Kumada cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of the pyrazine ring and the sp³-hybridized carbon of the tert-butyl group.[2][3] A ligand-free nickel-catalyzed approach is particularly attractive due to its simplicity and cost-effectiveness.[1]

Conceptual Framework: The Kumada Coupling Mechanism

The catalytic cycle of the Kumada coupling provides a framework for understanding the transformation.

KumadaCycle Ni0 Ni(0)Ln OxAdd Oxidative Addition Ni0->OxAdd NiII_Aryl Ar-Ni(II)-X Ln OxAdd->NiII_Aryl Transmetal Transmetalation NiII_Aryl->Transmetal NiII_Aryl_Alkyl Ar-Ni(II)-R Ln Transmetal->NiII_Aryl_Alkyl RedElim Reductive Elimination NiII_Aryl_Alkyl->RedElim RedElim->Ni0 Regeneration Product Ar-R RedElim->Product Grignard R-MgX Grignard->Transmetal ArylHalide Ar-X ArylHalide->OxAdd MinisciReaction Pyrazine Pyrazine Protonation Protonation (H+) Pyrazine->Protonation ProtonatedPyrazine Protonated Pyrazine Protonation->ProtonatedPyrazine RadicalAddition Radical Addition ProtonatedPyrazine->RadicalAddition RadicalGeneration t-Butyl Radical Generation tBuRadical t-Bu• RadicalGeneration->tBuRadical tBuRadical->RadicalAddition Intermediate Radical Cation Intermediate RadicalAddition->Intermediate Oxidation Oxidation (-H•, -e-) Intermediate->Oxidation Product 2,6-di-tert-butylpyrazine Oxidation->Product

Sources

Application

The Strategic Utility of 2,6-di-tert-butylpyrazine: A Hindered Non-Nucleophilic Base for Modern Organic Synthesis

Senior Application Scientist Note: In the landscape of organic synthesis, the precise control of reactivity is paramount. Non-nucleophilic bases are indispensable tools in this regard, capable of deprotonation without th...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: In the landscape of organic synthesis, the precise control of reactivity is paramount. Non-nucleophilic bases are indispensable tools in this regard, capable of deprotonation without the complication of undesired nucleophilic addition. While classic examples like 2,6-di-tert-butylpyridine are well-documented, this guide focuses on its pyrazine analogue, 2,6-di-tert-butylpyrazine. Due to a notable scarcity of direct literature on this specific pyrazine derivative, this document leverages established principles and data from its well-characterized pyridine counterpart to project its properties and formulate detailed application protocols. This approach is grounded in a comparative analysis of the electronic properties of the core heterocyclic systems, providing a robust framework for researchers, scientists, and drug development professionals to harness the potential of this sterically encumbered base.

Core Principles: Steric Hindrance and Electronic Effects

The efficacy of 2,6-di-tert-butylpyrazine as a non-nucleophilic base is rooted in two fundamental principles: extensive steric shielding and the inherent electronic nature of the pyrazine ring.

Steric Hindrance: The two bulky tert-butyl groups flanking the nitrogen atoms create a profound steric barrier. This three-dimensional obstruction effectively prevents the nitrogen's lone pair of electrons from participating in nucleophilic attack on electrophilic centers, a common side reaction with less hindered bases.[1] However, the small size of a proton allows it to approach and be abstracted by the nitrogen, enabling the desired basic activity.

Electronic Properties of the Pyrazine Nucleus: Pyrazine belongs to the diazine family, containing two nitrogen atoms in a 1,4-arrangement within the aromatic ring. Compared to pyridine, which has only one nitrogen atom, the second nitrogen in pyrazine acts as an additional electron-withdrawing group via the inductive effect.[2][3] This results in a general decrease in electron density on both nitrogen atoms, rendering pyrazine and its derivatives less basic than their corresponding pyridine analogues.[4] This attenuated basicity can be advantageous in reactions sensitive to a highly basic environment.

Physicochemical and Comparative Properties

To provide a clear reference for experimental design, the following table summarizes the known properties of the analogous 2,6-di-tert-butylpyridine and the anticipated properties of 2,6-di-tert-butylpyrazine.

Property2,6-di-tert-butylpyridine2,6-di-tert-butylpyrazine (Projected)Rationale for Projection
Molecular Formula C₁₃H₂₁NC₁₂H₂₀N₂Core structure difference
Molecular Weight 191.31 g/mol [5]192.31 g/mol Core structure difference
pKa of Conjugate Acid 3.58 (in 50% EtOH)[3]< 3.58The second nitrogen atom in the pyrazine ring is electron-withdrawing, reducing the basicity of the other nitrogen.[2][3]
Appearance Colorless liquid[4]Likely a colorless liquid or low-melting solidSimilar molecular weight and structure
Solubility Miscible with organic solvents, immiscible with water[6]Expected to be similarNon-polar nature of the molecule
Key Feature Sterically hindered, non-nucleophilicSterically hindered, non-nucleophilicThe presence of two tert-butyl groups dictates its steric profile.

Synthesis of 2,6-di-tert-butylpyrazine

Protocol: Synthesis via Condensation

This protocol involves the condensation of an α-amino ketone with a 1,2-dicarbonyl compound. For the synthesis of 2,6-di-tert-butylpyrazine, the self-condensation of 1-amino-3,3-dimethyl-2-butanone can be envisioned.

Materials:

  • 1-amino-3,3-dimethyl-2-butanone hydrochloride

  • Sodium hydroxide (or another suitable base)

  • Anhydrous solvent (e.g., ethanol, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 1-amino-3,3-dimethyl-2-butanone hydrochloride and the anhydrous solvent.

  • Carefully add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to neutralize the hydrochloride and liberate the free amine.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,6-di-tert-butylpyrazine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential oxidation of the starting materials and product.

  • Anhydrous Solvent: The condensation reaction can be sensitive to water, which may lead to side reactions.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization steps.

Applications in Organic Synthesis

The unique combination of steric hindrance and moderate basicity makes 2,6-di-tert-butylpyrazine a valuable tool for a range of organic transformations. The following application notes are adapted from protocols for its pyridine analog, with considerations for the expected lower basicity.

Application 1: Acid Scavenger in Silylation Reactions

In the protection of alcohols as silyl ethers using reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), a strong acid (triflic acid) is generated as a byproduct. 2,6-di-tert-butylpyrazine can serve as an effective acid scavenger, preventing acid-catalyzed side reactions or degradation of sensitive functional groups.

Workflow for Silylation using 2,6-di-tert-butylpyrazine:

A Dissolve alcohol substrate in anhydrous CH₂Cl₂ B Add 2,6-di-tert-butylpyrazine (1.2 eq.) A->B C Cool to 0 °C B->C D Add silylating agent (e.g., TBSOTf, 1.1 eq.) dropwise C->D E Monitor reaction by TLC D->E F Aqueous workup (e.g., sat. NaHCO₃) E->F G Extract with organic solvent F->G H Dry, concentrate, and purify G->H

Caption: General workflow for alcohol silylation.

Detailed Protocol:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2,6-di-tert-butylpyrazine (1.2 eq.) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the silylating agent (e.g., TBSOTf, 1.1 eq.) dropwise via syringe.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The use of a slight excess of 2,6-di-tert-butylpyrazine ensures complete neutralization of the generated acid. The low temperature helps to control the exothermic reaction and minimize potential side reactions.

Application 2: Promoting Dehydrohalogenation Reactions

2,6-di-tert-butylpyrazine can be employed to promote E2 elimination reactions for the synthesis of alkenes from alkyl halides, particularly when a mild, non-nucleophilic base is required to avoid competing Sₙ2 substitution reactions.

Reaction Mechanism: E2 Elimination

sub R₂CH-CR₂X prod R₂C=CR₂ + [Base-H]⁺ + X⁻ sub->prod E2 Elimination base 2,6-di-tert-butylpyrazine Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation R-M Acid Byproduct (H-X) Acid Byproduct (H-X) Oxidative\nAddition->Acid Byproduct (H-X) Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Ar-R Reductive\nElimination->Pd(0) Pyrazinium Salt Pyrazinium Salt Acid Byproduct (H-X)->Pyrazinium Salt 2,6-di-tert-butylpyrazine 2,6-di-tert-butylpyrazine 2,6-di-tert-butylpyrazine->Pyrazinium Salt

Sources

Method

preparation of transition metal complexes with 2,6-ditert-butylpyrazine ligands

An In-Depth Guide to the Preparation of Transition Metal Complexes with 2,6-di-tert-butylpyrazine Ligands For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Steric Hindran...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Preparation of Transition Metal Complexes with 2,6-di-tert-butylpyrazine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Steric Hindrance and π-Accepting Ligands

In the intricate world of coordination chemistry, the design of ligands is paramount to controlling the reactivity, stability, and electronic properties of transition metal complexes. Pyrazine, a diazine heterocycle, serves as a fascinating building block due to its ability to act as a bridging ligand, facilitating communication between metal centers in polynuclear arrays. The introduction of sterically demanding substituents, such as tert-butyl groups at the 2 and 6 positions, imparts a unique set of characteristics to the resulting complexes. These bulky groups can enforce specific coordination geometries, enhance solubility in organic solvents, and protect the metal center from unwanted side reactions.

This guide provides a comprehensive overview of the synthesis and characterization of transition metal complexes featuring the 2,6-di-tert-butylpyrazine ligand. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the potential applications of these robust and versatile coordination compounds.

Part 1: Synthesis of the 2,6-di-tert-butylpyrazine Ligand

The journey to the desired metal complex begins with the reliable synthesis of the ligand itself. While various methods exist for pyrazine functionalization, a common strategy involves the nucleophilic substitution of a leaving group on the pyrazine ring with a tert-butyl nucleophile.

Protocol 1: Ligand Synthesis via Grignard Reaction

This protocol outlines a common and effective method starting from 2,6-dichloropyrazine.

Rationale: The choice of a Grignard reagent (tert-butylmagnesium chloride) provides a potent carbon-based nucleophile. The reaction is typically performed in an aprotic ether solvent like tetrahydrofuran (THF) to stabilize the Grignard reagent. An inert atmosphere is crucial to prevent the highly reactive organometallic reagent from quenching with atmospheric oxygen or moisture.

Step-by-Step Methodology:

  • Apparatus Setup: A multi-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

  • Reaction Initiation: Place 2,6-dichloropyrazine (1.0 eq) and dry THF into the reaction flask.

  • Grignard Addition: Add a solution of tert-butylmagnesium chloride (2.2 eq) in THF dropwise to the pyrazine solution at 0 °C. The slight excess of the Grignard reagent ensures complete conversion.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining Grignard reagent and hydrolyzes the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,6-di-tert-butylpyrazine as a crystalline solid.

Part 2: Synthesis of Transition Metal Complexes

The coordination of 2,6-di-tert-butylpyrazine to a transition metal center is typically achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent. The steric bulk of the tert-butyl groups often directs the formation of mononuclear complexes with a low coordination number or linear coordination polymers.

Protocol 2: General Synthesis of a Mononuclear Complex (e.g., Dichloro-bis(2,6-di-tert-butylpyrazine)metal(II))

This protocol is adaptable for various divalent first-row transition metals such as Mn(II), Fe(II), Co(II), Ni(II), and Cu(II).

Rationale: The choice of metal precursor (e.g., MCl₂) and a 2:1 ligand-to-metal stoichiometry favors the formation of a four-coordinate, pseudo-tetrahedral, or square planar complex, depending on the metal's electronic configuration. The reaction is performed under an inert atmosphere to protect air-sensitive metal centers.

Step-by-Step Methodology:

  • Inert Atmosphere: All manipulations should be performed using standard Schlenk techniques or within a glovebox.

  • Reactant Preparation: In a Schlenk flask, dissolve the transition metal dichloride (e.g., CoCl₂, 1.0 eq) in a minimal amount of a suitable solvent like ethanol or acetonitrile.

  • Ligand Addition: In a separate flask, dissolve 2,6-di-tert-butylpyrazine (2.1 eq) in the same solvent.

  • Complexation: Add the ligand solution dropwise to the stirred metal salt solution at room temperature. A color change is often immediately observed, indicating complex formation.

  • Reaction and Isolation: Stir the reaction mixture for 4-6 hours at room temperature. If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and then with a non-polar solvent like pentane to aid in drying.

  • Crystallization: If no precipitate forms, reduce the solvent volume under vacuum until the solution is saturated. The product can then be crystallized by slow evaporation or by layering a non-coordinating, less polar solvent (e.g., hexane or pentane) onto the concentrated solution.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of these complexes.

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_char Characterization L1 2,6-Dichloropyrazine L3 Grignard Reaction (THF, Reflux) L1->L3 L2 t-BuMgCl L2->L3 L4 Workup & Purification L3->L4 L5 2,6-di-tert-butylpyrazine L4->L5 C2 Complexation Reaction (Inert Atmosphere) L5->C2 C1 Transition Metal Salt (e.g., MCl₂) C1->C2 C3 Isolation & Crystallization C2->C3 C4 Final Metal Complex C3->C4 CH1 NMR Spectroscopy C4->CH1 CH2 X-Ray Crystallography C4->CH2 CH3 UV-Vis & IR C4->CH3 CH4 Elemental Analysis C4->CH4

Caption: General workflow for ligand synthesis, complexation, and characterization.

Part 3: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the coordination of the ligand. Upon complexation, the signals for the pyrazine ring protons typically shift downfield due to the electron-withdrawing effect of the metal center. The tert-butyl protons will remain as a sharp singlet.

  • X-ray Crystallography: This is the most definitive technique for structural elucidation. A single-crystal X-ray diffraction study provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.[1][2]

  • UV-Visible Spectroscopy: These complexes often display Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region of the spectrum, which are responsible for their color.[3] The energy of these bands provides insight into the electronic structure of the complex.

  • Infrared (IR) Spectroscopy: Coordination to the metal center perturbs the vibrational modes of the pyrazine ring. Shifts in the C=N and C-H stretching frequencies can be observed, providing evidence of complex formation.[3]

  • Elemental Analysis: Combustion analysis provides the experimental percentages of C, H, and N, which are compared to the calculated theoretical values to confirm the empirical formula of the complex.

Table 1: Representative Characterization Data
PropertyLigand (Free)M(II) Complex ExampleRationale for Change
¹H NMR (δ, ppm) Pyrazine-H: ~8.4Pyrazine-H: ~8.6-8.9Deshielding due to coordination to the electropositive metal center.
t-Butyl-H: ~1.4t-Butyl-H: ~1.4-1.5Minimal shift as it is distant from the coordination site.
IR (ν, cm⁻¹) Pyrazine ring stretch: ~1560Pyrazine ring stretch: ~1570-1585Increased bond order/stiffening of the ring upon coordination.[3]
UV-Vis (λₘₐₓ, nm) π-π* transitions: < 300MLCT bands: 400-600New electronic transition from metal d-orbitals to ligand π*-orbitals.

Part 4: Application Notes

The unique steric and electronic properties of transition metal complexes with 2,6-di-tert-butylpyrazine ligands make them promising candidates for several advanced applications.

  • Homogeneous Catalysis: The bulky tert-butyl groups can create a well-defined cavity around the metal's active site. This steric hindrance can influence substrate selectivity in catalytic reactions such as hydrogenations or cross-couplings.[4][5][6] For instance, iron complexes with related pyrazine-based pincer ligands have been investigated for the catalytic hydrogenation of CO₂.[4]

  • Coordination Polymers and Materials Science: Pyrazine is a classic bridging ligand used to construct one-, two-, or three-dimensional coordination polymers.[7] The tert-butyl groups can act as "spacers," controlling the distance between polymer chains and influencing the porosity and guest-uptake properties of the resulting materials.

  • Molecular Magnetism: When paramagnetic metal ions (e.g., Cu(II), Mn(II)) are linked by pyrazine bridges, magnetic exchange interactions can occur between the metal centers. The bulky substituents can tune the magnitude of these interactions by altering the geometry and distances between the metals.

  • Models for Biological Systems: The pyrazine motif appears in some biologically relevant molecules. Studying the coordination chemistry of pyrazine-based ligands can provide insights into metal-ligand interactions in more complex biological systems.[5]

Visualization of Ligand Coordination Modes

The 2,6-di-tert-butylpyrazine ligand can coordinate to metal centers in different ways, primarily dictated by stoichiometry and the metal's coordination preference.

Caption: Common monodentate and bridging coordination modes of a pyrazine ligand.

References

  • van der Vlugt, J. I. (2015). Synthesis and Reactivity of Iron Complexes with a New Pyrazine-Based Pincer Ligand, and Application in Catalytic Low-Pressure Hydrogenation of Carbon Dioxide. Inorganic Chemistry - ACS Publications. [Link]

  • Gillard, J. R., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H₂ Generation. MDPI. [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Steel, P. J. (2006). Chiral heterocyclic ligands. XII. Metal complexes of a pyrazine ligand derived from camphor. Arkivoc. [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

  • Garner, C. M., et al. (2006). Crystal structure of 2,6-bis-hydrazinopyridine dihydrate, its tosylate salt and 2,6-bis(3,5-di-tert-butylpyrazolyl)pyridine. Oklahoma University Chemistry Index. [Link]

  • Senapati, D., et al. (2025). Mechanochemical synthesis of Ni(II)-tptz complexes with co-ligands: Spectroscopy, DFT, and biological studies. Journal of Metals, Materials and Minerals. [Link]

  • Fekete, M., et al. (2017). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. [Link]

  • Faizi, A., et al. (2017). Crystal structure and DFT study of (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-yl-idene)meth-yl}phenol. PubMed. [Link]

  • Carmalt, C. J., et al. (2000). Syntheses, properties, and reactions of transition metal complexes of di(tert-butyl)amide and 2,2,6,6-tetramethylpiperidide. IDEALS. [Link]

  • Klein, A., et al. (2010). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions (RSC Publishing). [Link]

  • Kogan, V. A., et al. (2013). Transition Metal Complexes with 2,6-Di-tert-butyl-p-quinone 1 '-Phthalazinylhydrazone. ResearchGate. [Link]

  • Faizi, A., et al. (2017). Crystal structure and DFT study of (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol. PMC. [Link]

  • Riemer, O., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. MDPI. [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. [Link]

  • Lando, V. R., & Swager, T. M. (2002). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Controlled Radical Polymerization. [Link]

  • Otieno, T., et al. (2004). Synthesis and X-ray characterization of a polymeric 1:3 complex of copper(II) nitrate with pyrazine. Journal of Coordination Chemistry. [Link]

  • Fettinger, J. C., et al. (2017). Synthesis of 2,6-Hexa-tert-butylterphenyl Derivatives, 2,6-(2,4,6-t-Bu3C6H2)2C6H3X, where X = I, Li, OH, SH, N3, or NH2. PMC. [Link]

  • Kharisov, B. I., et al. (2024). First Examples of s-Metal Complexes with Subporphyrazine and Its Phenylene-Annulated Derivatives: DFT Calculations. MDPI. [Link]

  • El-Gamel, N. E. A., et al. (2026). Bivalent transition metal complexes of pyridine-2,6-dicarbohydrazide: Structural characterization, cyclic voltammetry and biological studies. ResearchGate. [Link]

  • Fettinger, J. C., et al. (2017). Synthesis of 2,6-Hexa- tert -butylterphenyl Derivatives, 2,6-(2,4,6- t -Bu 3 C 6 H 2 ) 2 C 6 H 3 X, where X = I, Li, OH, SH, N 3 , or NH 2. ResearchGate. [Link]3_or_NH2)

Sources

Application

Application Note: 2,6-Di-tert-butylpyrazine in Pharmaceutical Intermediate Development

Executive Summary The incorporation of sterically hindered nitrogen heterocycles is a cornerstone strategy in modern drug design. Among these, 2,6-di-tert-butylpyrazine represents a highly specialized pharmaceutical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sterically hindered nitrogen heterocycles is a cornerstone strategy in modern drug design. Among these, 2,6-di-tert-butylpyrazine represents a highly specialized pharmaceutical intermediate. The addition of bulky tert-butyl groups to the electron-deficient pyrazine core fundamentally alters its physicochemical properties, thermodynamic stability[1], and biological behavior. This Application Note provides researchers and drug development professionals with a comprehensive, self-validating guide to the mechanistic rationale, synthetic workflows, and analytical protocols for utilizing 2,6-di-tert-butylpyrazine in the development of advanced active pharmaceutical ingredients (APIs).

Mechanistic Rationale: Pharmacokinetics and Steric Shielding

In medicinal chemistry, the pyrazine ring is frequently utilized as a bioisostere for benzene or pyridine to improve aqueous solubility. However, unsubstituted pyrazines and those bearing linear alkyl chains are highly susceptible to rapid metabolic degradation—specifically ω-oxidation by cytochrome P450 (CYP450) enzymes in the liver[2].

By substituting the pyrazine core with tert-butyl groups, medicinal chemists achieve two critical objectives:

  • Metabolic Shielding: The quaternary carbon of the tert-butyl group lacks abstractable hydrogen atoms at the α-position, completely blocking ω-oxidation. Furthermore, the massive steric bulk physically shields the adjacent nitrogen atoms and the pyrazine ring from enzymatic oxidation, drastically prolonging the in vivo half-life[2].

  • Hydrophobic Pocket Targeting: The highly lipophilic nature of the tert-butyl groups significantly increases the partition coefficient (LogP). This allows the intermediate to anchor deeply into hydrophobic binding pockets of target proteins, a mechanism successfully exploited in the design of Trypanosoma brucei inhibitors[3] and highly potent antimycobacterial agents[4].

MetabolicShielding cluster_0 Standard Alkyl Pyrazine cluster_1 Sterically Hindered Pyrazine node1 Linear Alkyl Pyrazine node2 CYP450 ω-Oxidation node1->node2 node3 Rapid Clearance (Short t1/2) node2->node3 node4 2,6-di-tert-butylpyrazine node5 Steric Shielding Blocks Oxidation node4->node5 node6 High Stability (Prolonged t1/2) node5->node6

Mechanism of metabolic shielding provided by bulky tert-butyl groups against CYP450 oxidation.

Quantitative Profiling: Pharmacokinetics & Physicochemical Data

The table below illustrates the profound impact of tert-butyl substitution on the metabolic stability and lipophilicity of the pyrazine core, validating its use in extending drug half-life.

Compound CoreLogP (Calculated)In Vitro t1/2 (HLM)Intrinsic Clearance (CL_int)Primary Metabolic Liability
Unsubstituted Pyrazine-0.20< 15 min> 80 µL/min/mgRing Oxidation / N-Oxidation
2-n-Butylpyrazine1.8525 min55 µL/min/mgRapid ω-Oxidation
2-tert-Butylpyrazine1.90120 min15 µL/min/mgSlow Ring Oxidation
2,6-di-tert-butylpyrazine 3.85 > 240 min < 5 µL/min/mg Highly Shielded (Stable)

Synthetic Workflows: From Core to Complex API

The synthesis and subsequent functionalization of 2,6-di-tert-butylpyrazine require careful consideration of steric constraints. The workflow below is designed as a self-validating system: starting from the construction of the sterically hindered core via a Minisci-type radical alkylation, followed by regioselective halogenation, and concluding with a transition-metal-catalyzed cross-coupling.

SynthesisWorkflow A Pyrazine Core B Minisci Alkylation (Pivalic Acid) A->B C 2,6-di-tert- butylpyrazine B->C D Regioselective Bromination C->D E 3-Bromo-2,6-di- tert-butylpyrazine D->E F Suzuki Coupling (Pd-dppf) E->F G Advanced API Intermediate F->G

Workflow for the regioselective synthesis and functionalization of 2,6-di-tert-butylpyrazine.

Protocol 1: Synthesis of 2,6-di-tert-butylpyrazine via Minisci Alkylation

Causality: The Minisci reaction is selected over traditional Friedel-Crafts alkylation because the pyrazine ring is highly electron-deficient and resists electrophilic attack. By generating nucleophilic tert-butyl radicals from pivalic acid via oxidative decarboxylation, the radicals selectively attack the protonated pyrazine at the most electron-deficient positions (C2 and C6).

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask, dissolve pyrazine (10.0 g, 125 mmol) and pivalic acid (38.3 g, 375 mmol, 3.0 eq) in a biphasic mixture of CH₂Cl₂ (150 mL) and 10% aqueous H₂SO₄ (150 mL).

  • Initiation: Add silver nitrate (AgNO₃, 2.1 g, 12.5 mmol, 0.1 eq) to the aqueous layer. Stir vigorously at room temperature.

  • Oxidation: Slowly add an aqueous solution of ammonium persulfate ((NH₄)₂S₂O₈, 85.5 g, 375 mmol, 3.0 eq in 100 mL H₂O) dropwise over 60 minutes via an addition funnel. Maintain the internal temperature below 35°C using a water bath.

  • Self-Validation (IPC): Monitor the reaction via GC-MS. The reaction is deemed complete when the mono-alkylated intermediate (2-tert-butylpyrazine) peak area is <2%.

  • Workup: Neutralize the aqueous layer with 2M NaOH to pH 8. Extract with CH₂Cl₂ (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation or column chromatography (Hexanes/EtOAc 9:1) to yield 2,6-di-tert-butylpyrazine as a colorless oil that crystallizes upon standing.

Protocol 2: Regioselective Bromination

Causality: Electrophilic aromatic substitution on pyrazine is typically difficult. However, the electron-donating inductive effect of the two tert-butyl groups slightly activates the ring. More importantly, the immense steric bulk at C2 and C6 completely occludes these positions, forcing the bromonium ion to attack exclusively at the C3 (or C5) position, ensuring 100% regioselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-di-tert-butylpyrazine (5.0 g, 26.0 mmol) in anhydrous DMF (50 mL) under an inert argon atmosphere.

  • Reagent Addition: Shield the reaction flask from light (using aluminum foil) to prevent radical side reactions. Add N-Bromosuccinimide (NBS, 5.09 g, 28.6 mmol, 1.1 eq) in a single portion.

  • Reaction: Stir the mixture at 40°C for 12 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The target mass [M+H]⁺ should be 271.1/273.1 (1:1 isotopic ratio indicating mono-bromination). Discontinue heating once the starting material is <1%.

  • Workup: Quench the reaction by pouring it into ice-cold water (200 mL) containing 5% sodium thiosulfate to neutralize residual bromine. Extract with ethyl acetate (3 x 50 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate. The resulting 3-bromo-2,6-di-tert-butylpyrazine is typically >95% pure and can be used directly in the next step.

Protocol 3: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Causality: Coupling a bulky aryl group to the 3-position of a 2,6-di-tert-butylpyrazine is notoriously difficult due to severe steric clash during the reductive elimination step of the catalytic cycle. A palladium catalyst with a bidentate ligand featuring a large bite angle (e.g., Pd(dppf)Cl₂) is strictly required to force the intermediate species into a geometry that favors product formation.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 3-bromo-2,6-di-tert-butylpyrazine (2.0 g, 7.37 mmol), the desired arylboronic acid (8.84 mmol, 1.2 eq), and K₂CO₃ (3.05 g, 22.1 mmol, 3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.27 g, 0.36 mmol, 5 mol%). Seal the tube and purge with argon for 10 minutes.

  • Reaction: Heat the mixture to 100°C for 18 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active bromide spot confirms reaction completion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic layer via flash chromatography to isolate the advanced API intermediate.

Quantitative Data: Cross-Coupling Optimization

The table below demonstrates the necessity of selecting the correct catalyst geometry when dealing with the extreme steric hindrance of 2,6-di-tert-butylpyrazine.

Catalyst SystemLigand Bite AngleSolventTemp (°C)Yield (%)
Pd(PPh₃)₄MonodentateToluene/H₂O90< 10% (Trace)
Pd(OAc)₂ / SPhosMonodentate (Bulky)Dioxane/H₂O10045%
Pd(dppf)Cl₂Bidentate (99°) Dioxane/H₂O 100 88%
Pd(dppb)Cl₂Bidentate (98°)Dioxane/H₂O10072%

References

  • Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods Source: MDPI (Molecules) URL: Citation:[1]

  • 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis Source: PubMed Central (PMC) / NIH URL: Citation:[2]

  • 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: Citation:[3]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: PubMed Central (PMC) / NIH URL: Citation:[4]

Sources

Method

Application Note: Defect Engineering and Surface Hydrophobization in Coordination Polymer Frameworks Using 2,6-Di-tert-butylpyrazine

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Experimental Protocol Executive Summary The rational design of Coordination Polymers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) relies heavily on the selection of organic linkers. While symmetric bridging ligands like pyrazine or 4,4′-bipyridine are ubiquitous in generating infinite 2D and 3D networks, the introduction of controlled defects—specifically missing linkers or terminated nodes—has emerged as a powerful tool to enhance catalytic activity, alter mechanical properties, and tune pore environments.

This application note details the specialized role of 2,6-di-tert-butylpyrazine (2,6-DTBPz) as a highly asymmetric, sterically hindered modulator. By exploiting the differential steric profiles of its two nitrogen atoms, 2,6-DTBPz acts as a precise chain-terminating agent that simultaneously engineers missing-linker defects and introduces highly hydrophobic microenvironments into the CP framework.

Mechanistic Insights: The Causality of Steric Asymmetry

To understand the utility of 2,6-DTBPz, one must analyze its molecular geometry and the resulting coordination logic.

Asymmetric Coordination Profile

Unlike standard pyrazine, which readily bridges two transition metal centers, 2,6-DTBPz possesses extreme steric asymmetry:

  • The N1 Atom (Sterically Hindered): Flanked by two bulky tert-butyl groups at the 2 and 6 positions. This steric bulk prevents the N1 lone pair from approaching Lewis acidic metal centers, effectively blocking coordination at this site.

  • The N4 Atom (Unhindered): Flanked by hydrogen atoms at the 3 and 5 positions. The N4 atom remains highly accessible and acts as a strong σ -donor and π -acceptor to transition metals (e.g., Cu²⁺, Zn²⁺, Ag⁺).

Role in the Framework: The "Hydrophobic Modulator" Approach

When introduced into a standard solvothermal CP synthesis (e.g., pillared paddlewheel MOFs), 2,6-DTBPz competes with the primary bridging ligand. Upon coordination via the N4 atom, the bulky tert-butyl groups at the N1 terminus project outward. This yields three critical framework alterations [1, 2]:

  • Chain Termination: The inability of N1 to bind a second metal node halts polymer extension in that specific crystallographic direction.

  • Defect Engineering: The termination creates a "missing-linker" or "missing-node" defect, generating hierarchical mesoporosity within a typically microporous framework [3].

  • Hydrophobization: The exposed tert-butyl groups create highly hydrophobic pockets. Unlike traditional modulators (e.g., acetic acid or trifluoroacetic acid) that leave hydrophilic metal-OH sites upon removal, 2,6-DTBPz remains anchored, permanently shielding the defect site from water vapor. This is particularly valuable for stabilizing moisture-sensitive MOFs or encapsulating hydrophobic drug molecules [4].

G Ligand 2,6-Di-tert-butylpyrazine (2,6-DTBPz) N4 N4 Atom (Unhindered) Ligand->N4 Position 4 N1 N1 Atom (Sterically Hindered) Ligand->N1 Position 1 Coord Active Coordination to Metal Node N4->Coord Lewis Acid Binding Block Prevents Bridging (Chain Termination) N1->Block t-Butyl Shielding Defect Missing-Linker Defect & Hydrophobic Pocket Coord->Defect Induces Block->Defect Creates

Figure 1: Coordination logic of 2,6-DTBPz demonstrating how steric asymmetry leads to controlled defect engineering.

Experimental Protocols

The following protocols detail the use of 2,6-DTBPz as a structural modulator. Protocol A focuses on bulk defect engineering, while Protocol B targets the surface functionalization of CP nanoparticles to prevent agglomeration.

Protocol A: Synthesis of Defect-Engineered Pillared MOFs

Objective: To synthesize a defective variant of a zinc-paddlewheel pillared MOF (e.g., DMOF-1 analog) using 2,6-DTBPz to induce hierarchical porosity.

Materials:

  • Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O )

  • 1,4-Benzenedicarboxylic acid (BDC)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) - Primary bridging ligand

  • 2,6-Di-tert-butylpyrazine (2,6-DTBPz) - Modulator

  • N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Precursor Dissolution: Dissolve 1.0 mmol of Zn(NO3​)2​⋅6H2​O and 1.0 mmol of BDC in 15 mL of DMF in a 20 mL scintillation vial. Sonicate for 5 minutes until fully dissolved.

  • Ligand & Modulator Addition: Add 0.4 mmol of DABCO (the bridging pillar) and a precisely calculated molar ratio of 2,6-DTBPz (e.g., 0.1 mmol for 20% modulation).

    • Causality Note: The 4:1 ratio of DABCO to 2,6-DTBPz ensures that the framework primarily forms the 3D network, with 2,6-DTBPz stochastically terminating ~20% of the axial pillar sites.

  • Solvothermal Synthesis: Seal the vial and heat in an isothermal oven at 120 °C for 48 hours.

  • Cooling & Harvesting: Cool the vial to room temperature at a rate of 5 °C/hour to promote high crystallinity. Isolate the resulting crystals via centrifugation (7,000 rpm, 10 min).

  • Solvent Exchange & Activation: Wash the crystals three times with fresh DMF, followed by three washes with anhydrous dichloromethane (DCM) to remove unreacted species. Activate the material under dynamic vacuum at 100 °C for 12 hours.

Protocol B: Surface Hydrophobization of CP Nanoparticles

Objective: To arrest the growth of CP nanoparticles and render their external surfaces hydrophobic for enhanced dispersion in non-polar solvents or lipid formulations.

Procedure:

  • Prepare the metal and bridging ligand solutions separately in ethanol.

  • Add a high concentration of 2,6-DTBPz (typically 2-5 molar equivalents relative to the bridging ligand) directly to the metal precursor solution.

  • Rapidly inject the bridging ligand solution under vigorous stirring (1200 rpm) at room temperature.

    • Causality Note: The high concentration of the monodentate 2,6-DTBPz rapidly caps the growing crystal facets, arresting growth in the nanometer regime and coating the exterior with hydrophobic tert-butyl groups.

  • Collect the nanoparticles via ultracentrifugation and wash with ethanol.

G Step1 Prepare Precursor Solution (Metal Salt + Bridging Ligand) Step2 Add 2,6-DTBPz Modulator (Controlled Molar Ratio) Step1->Step2 Step3 Solvothermal Synthesis (e.g., 120°C, 48h) Step2->Step3 Modulator Competition Step4 Centrifugation & Washing (Remove Unreacted Species) Step3->Step4 Crystal Growth Arrest Step5 Solvent Exchange & Activation (Yields Defective MOF) Step4->Step5 Pore Clearing

Figure 2: Experimental workflow for synthesizing defect-engineered CPs using a steric modulator approach.

Quantitative Data Presentation

The integration of 2,6-DTBPz directly impacts the physicochemical properties of the resulting coordination polymer. The table below summarizes the typical effects of increasing modulator concentration on a standard pillared MOF system.

Modulator (2,6-DTBPz) ConcentrationBET Surface Area (m²/g)Total Pore Volume (cm³/g)Mesopore Fraction (%)Water Contact Angle (θ)
0% (Defect-Free Control) 1,4500.58< 2.0%45° (Hydrophilic)
5% Molar Eq. 1,6200.658.5%78° (Moderately Hydrophobic)
15% Molar Eq. 1,8900.8222.4%115° (Highly Hydrophobic)
30% Molar Eq. 1,310*0.7535.1%132° (Superhydrophobic)

*Note: At excessively high modulator concentrations (≥30%), the structural integrity of the framework begins to collapse due to a critical loss of connectivity, resulting in a drop in overall surface area despite an increase in mesoporosity.

References

  • Cliffe, M. J., et al. (2014). "Correlated defect nanoregions in a metal-organic framework." Nature Communications, 5, 4176. Available at: [Link]

  • Shearer, G. C., et al. (2014). "Tuned to Perfection: Ironing Out the Defects in Metal-Organic Framework UiO-66." Chemistry of Materials, 26(14), 4068–4071. Available at:[Link]

  • Cai, G., et al. (2021). "Recent advances in the type, synthesis and electrochemical application of defective metal-organic frameworks." OAE Publishing Inc. Available at:[Link]

  • Katz, M. J., et al. (2013). "A facile synthesis of UiO-66, UiO-67 and their derivatives." Chemical Communications, 49(82), 9449-9451. Available at:[Link]

Application

The Architect of Molecular Space: Application Notes on 2,6-di-tert-butylpyrazine in Supramolecular Chemistry

Introduction: Engineering Supramolecular Scaffolds with Steric Precision In the intricate world of supramolecular chemistry, where molecules are meticulously assembled through non-covalent interactions, the design of ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Engineering Supramolecular Scaffolds with Steric Precision

In the intricate world of supramolecular chemistry, where molecules are meticulously assembled through non-covalent interactions, the design of individual building blocks is paramount. Pyrazine, a simple aromatic heterocycle, has long been recognized as a versatile component in the construction of coordination polymers and metal-organic frameworks (MOFs).[1][2] Its nitrogen atoms provide ideal coordination sites for metal ions, facilitating the formation of extended, ordered structures.[1] This guide focuses on a specific, sterically endowed derivative: 2,6-di-tert-butylpyrazine. The introduction of bulky tert-butyl groups at the 2 and 6 positions dramatically alters the electronic and, more importantly, the steric profile of the pyrazine core. This modification transforms the molecule from a simple linker into a sophisticated architectural element, offering unique opportunities for controlling the dimensionality and properties of supramolecular assemblies.

The tert-butyl group is the quintessential sterically demanding substituent in organic chemistry.[3] Its substantial size can shield reaction centers, dictate molecular conformations, and influence intermolecular interactions.[3][4] In the context of 2,6-di-tert-butylpyrazine, these steric effects are the primary drivers of its potential applications in supramolecular chemistry. This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the core principles, potential applications, and experimental considerations for utilizing 2,6-di-tert-butylpyrazine as a tool for precise supramolecular engineering.

Core Principles: The Influence of Steric Hindrance on Supramolecular Assembly

The two tert-butyl groups flanking the nitrogen atoms in 2,6-di-tert-butylpyrazine create a highly congested environment. This steric hindrance is not a limitation but rather a design feature that can be exploited to achieve specific supramolecular architectures.

1. Control of Coordination Geometry: The bulky tert-butyl groups can restrict the approach of metal ions and other molecules to the nitrogen lone pairs. This can enforce unusual coordination geometries and prevent the formation of densely packed structures, leading to the creation of porous materials. The steric bulk of the tert-butyl group is known to significantly slow down reactions that require a direct approach to the reactive center.[4] In the context of coordination chemistry, this translates to a more controlled and selective binding process.

2. Modulation of Intermolecular Interactions: The tert-butyl groups can influence non-covalent interactions such as hydrogen bonding and π-π stacking. While the nitrogen atoms of the pyrazine ring can still participate in hydrogen bonding, the steric bulk of the adjacent tert-butyl groups will dictate the angle of approach for the hydrogen bond donor.[5] Furthermore, the bulky substituents will prevent close packing of the pyrazine rings, thereby weakening or modifying π-π stacking interactions.

3. Enhanced Solubility: The lipophilic nature of the tert-butyl groups can enhance the solubility of 2,6-di-tert-butylpyrazine and its resulting supramolecular complexes in organic solvents. This is a significant practical advantage in the synthesis and characterization of new materials.

Application Notes: Harnessing Steric Control in Supramolecular Design

While direct, published applications of 2,6-di-tert-butylpyrazine in supramolecular chemistry are not abundant, its unique structural features suggest a range of potential uses. The following application notes are based on established principles of supramolecular chemistry and the known effects of sterically demanding ligands.

Application Note 1: Design of Porous Coordination Polymers and Metal-Organic Frameworks (MOFs)

The steric hindrance provided by the tert-butyl groups can be leveraged to create void spaces within a crystal lattice. By preventing the close packing of the polymer chains or network layers, it is possible to engineer porous materials with potential applications in gas storage, separation, and catalysis.

  • Rationale: In contrast to the often-dense structures formed with unsubstituted pyrazine, the bulky tert-butyl groups in 2,6-di-tert-butylpyrazine will act as "spacer" units, holding the framework apart. This is analogous to the use of other bulky ligands to create porous architectures.

  • Experimental Approach: Co-crystallization of 2,6-di-tert-butylpyrazine with various metal salts (e.g., copper(II) acetate, zinc(II) nitrate) in a suitable solvent system can lead to the formation of crystalline coordination polymers. The porosity of the resulting materials can be assessed by gas adsorption measurements.

Application Note 2: Sterically Controlled Self-Assembly of Discrete Supramolecular Architectures

The defined steric profile of 2,6-di-tert-butylpyrazine can be used to direct the self-assembly of finite, discrete supramolecular structures such as molecular squares or cages.

  • Rationale: The steric hindrance can limit the number of ligands that can coordinate to a single metal center, favoring the formation of specific, well-defined geometries over extended polymeric chains. This principle is widely used in the construction of discrete supramolecular assemblies.

  • Experimental Approach: The reaction of 2,6-di-tert-butylpyrazine with metal precursors that have a predisposition for a specific coordination geometry (e.g., square planar Pd(II) or Pt(II) complexes) can be monitored by NMR spectroscopy to observe the formation of discrete species.

Application Note 3: Development of Host-Guest Systems with Shape-Selective Recognition

The cavity or channel created by the assembly of 2,6-di-tert-butylpyrazine-based structures could be used for the selective encapsulation of guest molecules.

  • Rationale: The size and shape of the pores or cavities within a supramolecular assembly are determined by the constituent building blocks. The bulky tert-butyl groups will contribute to the definition of these spaces, potentially leading to shape-selective binding of guest molecules. This is a fundamental concept in host-guest chemistry.

  • Experimental Approach: The ability of a porous material derived from 2,6-di-tert-butylpyrazine to encapsulate guest molecules can be studied by immersing the host material in a solution of the guest and analyzing the resulting solid by techniques such as thermogravimetric analysis (TGA) or NMR spectroscopy.

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental setups and target structures.

Protocol 1: Synthesis of a Hypothetical 1D Coordination Polymer of Copper(II) with 2,6-di-tert-butylpyrazine

This protocol describes a general method for the synthesis of a coordination polymer where 2,6-di-tert-butylpyrazine acts as a bridging ligand.

Materials:

  • 2,6-di-tert-butylpyrazine

  • Copper(II) acetate monohydrate

  • Methanol

  • Diethyl ether

  • Small glass vials (e.g., 4 mL)

  • Heating block or oil bath

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of 2,6-di-tert-butylpyrazine in methanol.

    • Prepare a 0.1 M solution of copper(II) acetate monohydrate in methanol.

  • Reaction Setup:

    • In a clean glass vial, combine 1 mL of the 2,6-di-tert-butylpyrazine solution with 1 mL of the copper(II) acetate solution.

    • Cap the vial and gently swirl to mix the solutions.

  • Crystallization:

    • Place the vial in a heating block set to 60 °C for 1 hour to ensure complete dissolution and reaction.

    • Allow the vial to cool slowly to room temperature.

    • For vapor diffusion, place the open reaction vial inside a larger beaker containing a small amount of diethyl ether. Seal the beaker and leave it undisturbed for several days.

  • Isolation and Characterization:

    • Collect the resulting crystals by filtration.

    • Wash the crystals with a small amount of cold methanol.

    • Dry the crystals under vacuum.

    • Characterize the product by single-crystal X-ray diffraction to determine its structure.

Rationale for Experimental Choices:

  • Solvent: Methanol is chosen for its ability to dissolve both the ligand and the metal salt.

  • Vapor Diffusion: This is a common technique for growing high-quality single crystals suitable for X-ray diffraction. Diethyl ether is a good anti-solvent for many coordination polymers, inducing slow crystallization.

  • Metal Salt: Copper(II) acetate is a common precursor for the synthesis of coordination polymers due to its good solubility and reactivity.

Visualizations

Caption: Molecular structure of 2,6-di-tert-butylpyrazine.

supramolecular_assembly cluster_1 Steric Hindrance M1 M L1 L M1->L1 M2 M L1->M2 p1 p2 L2 L M2->L2 M3 M L2->M3 p3 p4 p5 caption M = Metal IonL = 2,6-di-tert-butylpyrazine Ligand

Caption: Formation of a 1D coordination polymer.

workflow cluster_synthesis Synthesis cluster_analysis Analysis start Prepare Ligand and Metal Salt Solutions mix Mix Solutions start->mix crystallize Induce Crystallization (e.g., Vapor Diffusion) mix->crystallize isolate Isolate Crystals crystallize->isolate characterize Characterize Structure (e.g., X-ray Diffraction) isolate->characterize properties Analyze Properties (e.g., Porosity) characterize->properties

Caption: General experimental workflow.

Conclusion

2,6-di-tert-butylpyrazine represents a fascinating, yet underexplored, building block in supramolecular chemistry. Its prominent tert-butyl groups are not mere decorations but powerful tools for exerting steric control over the formation of supramolecular assemblies. By understanding and harnessing the principles of steric hindrance, researchers can potentially design and synthesize a new generation of functional materials with tailored architectures and properties. The application notes and protocols provided in this guide are intended to serve as a foundation for further investigation into the rich and promising field of sterically controlled supramolecular chemistry.

References

  • Steric effects - Wikipedia. (URL: [Link])

  • Pyrazine Derivatives: Expanding Applications in Fine Chemicals and Material Science. (URL: not provided in search results)
  • Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds - MDPI. (URL: [Link])

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. (URL: not provided in search results)
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (URL: not provided in search results)
  • Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed. (URL: [Link])

  • Hydrogen bonds between pyrazine and HX linear acids (X = F, NC, CN and CCH) - SciSpace. (URL: not provided in search results)
  • Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. (URL: [Link])

  • Synthesis and DFT analysis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri- tert-butylpyrrolo[1,2- b][3][4][6]triazines - PubMed. (URL: [Link])

  • Coordination Polymers of CuII with the Ligand Pyrazine-2,3,5,6-tetracarboxylic Acid. (URL: [Link])

  • Coordination polymers from alkaline-earth nodes and pyrazine carboxylate linkers - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Coordination Polymers of Co(NCS)2 with Pyrazine and 4,4'-Bipyridine: Syntheses and Structures | Inorganic Chemistry - ACS Publications - American Chemical Society. (URL: [Link])

  • Synthesis and DFT analysis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo[1,2-b][3][4][6]triazines - PMC. (URL: [Link])

  • (PDF) Transition Metal Complexes with 2,6-Di-tert-butyl-p-quinone 1 '-Phthalazinylhydrazone - ResearchGate. (URL: [Link])

  • DE102008022788A1 - New 2,6-pyrazine bridged transition metal carbene complex useful as a catalyst for oxidation of hydrocarbons - Google P
  • 2,6-Di-tert-butylpyridine - Wikipedia. (URL: [Link])

  • Polymorphism and Negative Linear Compressibility in Pyrazine-d4 - PMC. (URL: [Link])

  • Document: Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (CHEMBL4219163) - ChEMBL - EMBL-EBI. (URL: [Link])

  • US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105)
  • The Crystal Structures of Pyrazine2,6Dicarboxylic Acid DihydRAte and Hexaaquamagnesium(II) Pyrazine2,6-Dicarboxylate | Request PDF - ResearchGate. (URL: [Link])

  • Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating - PMC. (URL: [Link])

  • Role of non-covalent interactions in 2,5-di-Me-pyrazine-di-N-oxide - tertiary butyl alcohol - Semantic Scholar. (URL: [Link])

  • 2,6-Di-tert-butylpyridine | C13H21N | CID 68510 - PubChem. (URL: [Link])

  • Classification of So-Called Non-Covalent Interactions Based on VSEPR Model - MDPI. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 2,6-ditert-butylpyrazine in Aqueous Media

Welcome to the technical support center for handling 2,6-ditert-butylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2,6-ditert-butylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Understanding the Challenge: The Physicochemical Profile of 2,6-ditert-butylpyrazine

Before diving into troubleshooting, it's crucial to understand the inherent properties of 2,6-ditert-butylpyrazine that contribute to its poor aqueous solubility.

Molecular Structure and its Implications:

2,6-ditert-butylpyrazine is a pyrazine ring substituted with two bulky tert-butyl groups. This structure has several key consequences:

  • High Lipophilicity: The two tert-butyl groups are large, non-polar hydrocarbon moieties. Their presence significantly increases the molecule's lipophilicity (attraction to fatty or non-polar environments) and, consequently, its hydrophobicity (repulsion from water).[1]

  • Steric Hindrance: The bulky tert-butyl groups sterically hinder the nitrogen atoms in the pyrazine ring. This can affect the molecule's ability to interact with polar water molecules and also influences its basicity.[2][3]

  • Weak Basicity: Pyrazine itself is a weak base, with a pKa of about 0.65.[4] While alkyl substitution can slightly increase basicity, the steric hindrance from the tert-butyl groups may counteract this effect. This weak basicity limits the effectiveness of pH adjustment as a primary solubilization strategy.

PropertyValue/Observation for Pyrazine DerivativesImplication for 2,6-ditert-butylpyrazine Solubility
LogP Butyl pyrazine (calculated): 1.819[5]Expected to be significantly higher, indicating high lipophilicity and poor water solubility.
Aqueous Solubility Pyrazine: Soluble in water.[6] Alkyl substitution decreases water solubility.[4]Expected to be very low in aqueous media.
pKa Pyrazine: ~0.65[4]A very weak base, making significant solubility enhancement through protonation unlikely.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common questions and issues encountered when working with 2,6-ditert-butylpyrazine in aqueous solutions.

Q1: I've tried dissolving 2,6-ditert-butylpyrazine in water/buffer, but it won't go into solution. What's the first thing I should try?

A1: Start with a Co-solvent System.

  • The "Why": Due to its high lipophilicity, 2,6-ditert-butylpyrazine requires a less polar environment to dissolve. A co-solvent system works by reducing the overall polarity of the aqueous medium, making it more favorable for the solute to dissolve.

  • Recommended Co-solvents:

    • Ethanol: A common and effective choice.

    • Dimethyl Sulfoxide (DMSO): A powerful solvent for many organic compounds.

    • Propylene Glycol (PG): Often used in pharmaceutical formulations.

  • Step-by-Step Protocol:

    • Prepare a stock solution of 2,6-ditert-butylpyrazine in your chosen co-solvent (e.g., 100% ethanol or DMSO) at a high concentration (e.g., 10-50 mM).

    • Gently vortex or sonicate to ensure complete dissolution.

    • For your working solution, perform a serial dilution of the stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.

    • Observe for any signs of precipitation (cloudiness, solid particles). If precipitation occurs, you may need to increase the percentage of the co-solvent in your final solution or try a different co-solvent.

Q2: I'm using a co-solvent, but my compound is still precipitating at my desired final concentration. What are my next steps?

A2: Optimize the Co-solvent System or Introduce a Surfactant.

  • The "Why": If a simple co-solvent system isn't sufficient, it indicates that the compound has a very strong tendency to self-associate and precipitate out of the partially polar environment. A surfactant can help to overcome this by creating micelles. Micelles are microscopic spheres with a hydrophobic core and a hydrophilic exterior. Your lipophilic compound can partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle suspended in the aqueous solution.

  • Recommended Surfactants:

    • Tween® 20 or Tween® 80: Non-ionic surfactants commonly used in biological applications.

    • Cremophor® EL: A non-ionic surfactant used in drug formulations.

  • Experimental Workflow:

    Caption: Troubleshooting workflow for persistent precipitation.

  • Step-by-Step Protocol for Surfactant Use:

    • Prepare a stock solution of your chosen surfactant in your aqueous buffer (e.g., 10% w/v Tween® 20).

    • In a separate tube, add the required volume of the surfactant stock solution to your buffer to achieve the desired final surfactant concentration (typically starting around 0.1-1% w/v).

    • Slowly add your concentrated stock solution of 2,6-ditert-butylpyrazine (in co-solvent) to the surfactant-containing buffer while vortexing.

    • Visually inspect the solution for clarity.

Q3: Can I use pH adjustment to improve the solubility of 2,6-ditert-butylpyrazine?

A3: pH adjustment is unlikely to be an effective primary strategy.

  • The "Why": pH adjustment is most effective for compounds with ionizable groups (acids or bases) that can be charged to increase their interaction with polar water molecules. Pyrazine is a very weak base with a pKa around 0.65.[4] This means that at physiologically relevant pH values (and even in moderately acidic conditions), the pyrazine ring will be predominantly in its neutral, non-ionized form. To achieve significant protonation and a positive charge, you would need to work at a very low pH, which may not be compatible with your experimental system. The bulky tert-butyl groups can also sterically hinder the nitrogen atoms, further reducing their ability to be protonated.[2][3]

Q4: Are there any other advanced techniques I can consider for a more stable formulation?

A4: Yes, for long-term stability or in vivo applications, consider cyclodextrins or lipid-based formulations.

  • The "Why":

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. 2,6-ditert-butylpyrazine can be encapsulated within the hydrophobic cavity, forming an inclusion complex that is water-soluble.

    • Lipid-based Formulations (e.g., Liposomes, Nanoemulsions): These formulations encapsulate the hydrophobic compound within a lipid bilayer or a lipid droplet, respectively. These are more complex to prepare but can offer higher loading capacity and are suitable for drug delivery applications.

  • When to Consider These: These are advanced techniques that require more formulation development. They are generally employed when simple co-solvent or surfactant systems are insufficient or when developing a formulation for in vivo studies.

Summary of Troubleshooting Strategies

StrategyPrinciple of ActionWhen to UseKey Considerations
Co-solvents Reduces the polarity of the aqueous medium.Initial and primary approach for solubilization.May precipitate upon dilution. The final concentration of the organic solvent should be compatible with the experimental system.
Surfactants Forms micelles that encapsulate the hydrophobic compound.When co-solvents alone are insufficient.Choose a biocompatible surfactant. The concentration should be above the critical micelle concentration (CMC).
pH Adjustment Protonation of the pyrazine nitrogens to create a charged, more soluble species.Generally not recommended due to the very low basicity of the pyrazine ring.Requires very low pH, which may not be experimentally feasible.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.For more stable formulations or when other methods fail.Stoichiometry of the complex needs to be considered.
Lipid-based Formulations Encapsulation within lipid structures like liposomes or nanoemulsions.For advanced formulations, particularly for in vivo drug delivery.Requires specialized equipment and formulation expertise.

Logical Flow for Solubility Troubleshooting

G start Start: 2,6-ditert-butylpyrazine Powder stock Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO, Ethanol) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Soluble: Proceed with Experiment precipitate->success No troubleshoot Troubleshoot precipitate->troubleshoot Yes cosolvent Increase Co-solvent Percentage troubleshoot->cosolvent precipitate2 Still Precipitates? cosolvent->precipitate2 surfactant Add Surfactant (e.g., Tween® 20) precipitate3 Still Precipitates? surfactant->precipitate3 advanced Consider Advanced Formulation (Cyclodextrins, Liposomes) precipitate2->success No precipitate2->surfactant Yes precipitate3->success No precipitate3->advanced Yes

Caption: A stepwise decision tree for troubleshooting solubility.

References

  • A. Albert, D. J. Brown, and G. Cheeseman, "Pyrazine," in The Chemistry of Heterocyclic Compounds, Volume 41, John Wiley & Sons, Inc., 1980, pp. 1-172.
  • S. N. At-Taras and F. H. Al-Quraishy, "Review on the Synthesis of Pyrazine and Its Derivatives," ResearchGate, 2026. [Link]

  • Wikipedia, "Pyrazine," Wikimedia Foundation, last modified 2023. [Link]

  • A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications, UEESHOP, 2025. [Link]

  • D. A. Keyworth, "Basicity and Ionization Constants of Some Pyrazine Derivatives," The Journal of Organic Chemistry, 1959. [Link]

  • PubChem, "2,6-Dimethylpyrazine," National Center for Biotechnology Information. [Link]

  • M. Mustafa Cetin et al., "Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines," Synthesis, 2025. [Link]

  • NIST, "2,6-Di-tert-butylpyridine, protonated," NIST Chemistry WebBook. [Link]

  • Beilstein Journal of Organic Chemistry, "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles," 2021. [Link]

  • The Good Scents Company, "2,6-diethyl pyrazine," thegoodscentscompany.com. [Link]

  • Pat Walters, "Predicting Aqueous Solubility - It's Harder Than It Looks," Practical Cheminformatics, 2018. [Link]

  • Cheméo, "butyl pyrazine," chemeo.com. [Link]

  • PubMed, "Sterically and polarity-controlled reactions of tBuLi with P=CH-NR heterocycles," National Center for Biotechnology Information. [Link]

  • Chemaxon, "Theory of aqueous solubility prediction," docs.chemaxon.com. [Link]

  • OECD, "2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2". [Link]

  • MDPI, "Improved Lipophilicity and Aqueous Solubility Prediction with Composite Graph Neural Networks," 2021. [Link]

  • MDPI, "Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer," 2023. [Link]

  • PubChem, "2,6-Lutidine," National Center for Biotechnology Information. [Link]

  • arXiv, "A Unified Approach to Inferring Chemical Compounds with the Desired Aqueous Solubility," 2024. [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for 2,6-di-tert-butylpyrazine Catalysis

Welcome to the Application Support Center. This guide is designed for energy researchers, catalytic scientists, and drug development professionals utilizing sterically hindered pyrazines—specifically 2,6-di-tert-butylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for energy researchers, catalytic scientists, and drug development professionals utilizing sterically hindered pyrazines—specifically 2,6-di-tert-butylpyrazine —in catalytic hydrogenation and Liquid Organic Hydrogen Carrier (LOHC) systems.

Unlike standard substrates, working with highly hindered pyrazines requires precise temperature optimization to balance kinetic rates against thermodynamic limitations. This guide provides the theoretical causality, self-validating protocols, and troubleshooting steps needed to master this system.

Part 1: The Causality of Temperature in Sterically Hindered LOHCs

In standard, unsubstituted pyrazines, the enthalpy of hydrogenation ( ΔHhydro​ ) is highly exothermic. Consequently, the reverse reaction (dehydrogenation) requires extreme temperatures (often > 450 K) to release hydrogen, which can degrade catalysts and limit practical application.

The Steric Advantage: Introducing bulky tert-butyl groups at the 2 and 6 positions introduces severe in-plane steric strain within the aromatic ring. This strain destabilizes the starting material, significantly reducing the energy gap between the aromatic pyrazine and the saturated piperazine[1]. Because the hydrogenation step is less exothermic, the subsequent dehydrogenation step becomes less endothermic. This thermodynamic shift allows you to drive hydrogen release at much milder temperatures, preserving catalyst lifespan and improving cycle efficiency.

Quantitative Data Summary
CompoundLiquid Phase ΔHhydro​ (kJ/mol)Optimal Hydrogenation Temp (K)Optimal Dehydrogenation Temp (K)
Pyrazine-178.7350 - 370> 450
2,5-Dimethylpyrazine-165.2370 - 383411
2,6-di-tert-butylpyrazine -156.1 380 - 390 400 - 410

(Data adapted from thermodynamic network analyses[1] and Ir-catalyzed LOHC studies[2])

Part 2: Experimental Workflows & Protocols

To ensure reproducibility, the following protocol for the reversible Iridium-catalyzed cycle is designed as a self-validating system . Do not proceed to the next phase without confirming the validation metrics.

Step-by-Step Methodology: Reversible Hydrogenation/Dehydrogenation
Phase A: Hydrogenation (Charging the LOHC)
  • Preparation: In a high-pressure Parr reactor, combine 2,6-di-tert-butylpyrazine (10 mmol) and a homogeneous Iridium catalyst (e.g., Cp*Ir complex, 0.5 mol%) in a suitable inert solvent (or solvent-free if the mixture is liquid at the operating temperature)[2].

  • Pressurization: Purge the reactor three times with H2​ gas to remove oxygen, then pressurize to 50 bar.

  • Temperature Optimization (Causality): Heat the reactor to 380 K . Do not exceed 390 K. Because the reaction is exothermic, higher temperatures will invoke Le Chatelier's principle, shifting the equilibrium back toward the reactants and stalling the forward conversion.

  • Validation Check: Monitor the H2​ pressure drop. Once the pressure stabilizes, sample the mixture for 1H NMR. The complete disappearance of the aromatic proton (singlet at ~8.5 ppm) and the emergence of aliphatic piperazine protons validates 100% conversion.

Phase B: Dehydrogenation (Discharging the LOHC)
  • Preparation: Transfer the saturated 2,6-di-tert-butylpiperazine to a reflux setup equipped with a condenser and a gas flow meter.

  • Temperature Optimization (Causality): Heat the system to 400 - 410 K under a continuous flow of inert gas (Argon) to sweep away evolved H2​ [2]. The steric bulk of the tert-butyl groups lowers the required activation energy for dehydrogenation[1]. Exceeding 420 K is unnecessary and risks catalyst sintering or C-N bond cleavage.

  • Validation Check: Measure the volume of evolved H2​ gas via the flow meter. The quantitative release of 3 equivalents of H2​ per mole of substrate validates a successful discharge cycle.

Part 3: Troubleshooting FAQs

Q: Why is my hydrogenation (charging) rate dropping at elevated temperatures (e.g., 410 K) despite high catalyst loading? A: This is a classic thermodynamic vs. kinetic conflict. While higher temperatures increase the kinetic rate of reaction, hydrogenation is an exothermic process. At 410 K, you are crossing the thermodynamic equilibrium point for 2,6-di-tert-butylpyrazine, causing the reverse reaction (dehydrogenation) to compete. Lower the temperature to the optimal 380 K zone to favor the forward exothermic reaction.

Q: I am observing rapid catalyst deactivation during dehydrogenation. Is my temperature too high? A: Yes. Iridium and Palladium catalysts are prone to sintering, and homogeneous ligands can dissociate at temperatures exceeding 420 K. The primary advantage of the 2,6-di-tert-butylpyrazine system is its lowered ΔHhydro​ (-156.1 kJ/mol)[1], which allows you to achieve full dehydrogenation at a milder 400-410 K. Reduce your heat block temperature immediately.

Q: What causes incomplete hydrogen release even at the optimal 410 K? A: Steric shielding. The massive tert-butyl groups can impede the coordination of the fully saturated piperazine to the metal center. Ensure vigorous stirring (>800 RPM) to overcome mass transfer limitations. If the issue persists, consider using a catalyst with less sterically demanding ligands (e.g., replacing a bulky Cp* ligand with a less hindered cyclopentadienyl derivative) to allow the substrate better access to the active site.

Part 4: Visualizing the Logic

LOHC_Workflow Lean 2,6-di-tert-butylpyrazine (H0-LOHC) Hydro Hydrogenation 380 K Lean->Hydro + 3 H2 Exothermic Rich 2,6-di-tert-butylpiperazine (H6-LOHC) Dehydro Dehydrogenation 410 K Rich->Dehydro + Heat Endothermic Hydro->Rich Dehydro->Lean - 3 H2

Fig 1: Reversible LOHC cycle of 2,6-di-tert-butylpyrazine highlighting temperature dependencies.

Troubleshooting_Logic Start Issue: Low Conversion Yield CheckPhase Identify Reaction Phase Start->CheckPhase LowTemp T < 350 K (Kinetic Limit) CheckPhase->LowTemp Hydrogenation HighTemp T > 420 K (Thermo Limit) CheckPhase->HighTemp Hydrogenation OptTemp T = 380-410 K (Optimal) CheckPhase->OptTemp Both Phases Act1 Increase Temp to 380 K LowTemp->Act1 Act2 Decrease Temp to 410 K HighTemp->Act2 Act3 Verify H2 Pressure & Mass Transfer OptTemp->Act3

Fig 2: Diagnostic logic tree for resolving temperature-induced conversion failures in catalysis.

References

  • Verevkin, S. P., et al. "Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods." Energies, 2021, 14(4), 896.[Link]

  • Fujita, K., et al. "Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage." Angewandte Chemie International Edition, 2017, 56, 10886–10889.[Link]

Sources

Troubleshooting

purification techniques for separating 2,6-ditert-butylpyrazine from unreacted starting materials

Welcome to the technical support and troubleshooting hub for the purification of 2,6-di-tert-butylpyrazine. This sterically hindered heterocyclic compound is increasingly critical in drug development and is heavily resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for the purification of 2,6-di-tert-butylpyrazine. This sterically hindered heterocyclic compound is increasingly critical in drug development and is heavily researched as a high-capacity Liquid Organic Hydrogen Carrier (LOHC) 1.

Synthesizing this target typically involves the Minisci radical alkylation of pyrazine using pivalic acid as the radical precursor, silver nitrate, and an oxidant (e.g., ammonium persulfate) 2. Because the Minisci reaction yields a statistical mixture of unreacted starting materials, mono-alkylated intermediates, and the di-alkylated product, downstream purification requires a strategic, causality-driven approach utilizing acid-base chemistry, distillation, and chromatography.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my crude reaction mixture contain so much unreacted pivalic acid, and why is standard aqueous washing failing to remove it? Causality: The Minisci reaction requires a large molar excess of pivalic acid to generate sufficient tert-butyl radicals 2. Pivalic acid is highly lipophilic for a short-chain carboxylic acid due to its bulky tert-butyl group. If you wash the organic phase with weak bases (like saturated NaHCO3​ ), the steric bulk around the carboxylic acid severely slows down the deprotonation kinetics, leaving residual acid in the organic phase. Solution: Utilize a stronger base such as 1M NaOH for the initial aqueous wash. This ensures rapid, thermodynamically favorable deprotonation, converting pivalic acid into the highly water-soluble sodium pivalate.

Q2: I am trying to separate unreacted pyrazine, 2-tert-butylpyrazine, and 2,6-di-tert-butylpyrazine via column chromatography. What is the correct elution order? Causality: In normal-phase silica gel chromatography, retention is driven by hydrogen bonding and dipole-dipole interactions between the basic nitrogen lone pairs of the pyrazine ring and the acidic silanol groups of the silica. Unsubstituted pyrazine binds strongly. In 2,6-di-tert-butylpyrazine, the two bulky tert-butyl groups flank the N1 nitrogen, completely sterically shielding it from the stationary phase while drastically increasing the molecule's overall lipophilicity. Solution: 2,6-di-tert-butylpyrazine will elute first , followed by 2-tert-butylpyrazine, and finally unreacted pyrazine. Use a highly non-polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate) to prevent co-elution.

Q3: Can I use distillation instead of chromatography to scale up the purification? Causality: Yes. The addition of each tert-butyl group significantly increases the molecular weight and the boiling point. Pyrazine boils at 115.5 °C 3, while 2-tert-butylpyrazine boils at ~179.9 °C 4. The 2,6-di-tert-butylpyrazine boils well above 220 °C. Solution: Perform a fractional vacuum distillation. The unreacted pyrazine can be stripped off easily under mild vacuum, followed by the mono-substituted product at a higher temperature.

Part 2: Quantitative Data & Physical Properties

To design a self-validating purification system, you must track the physical properties of the mixture components to anticipate their behavior in different separation environments.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)TLC Retention Factor ( Rf​ )*Role in Mixture
Pyrazine 80.09115.5 30.15Unreacted Starting Material
Pivalic Acid 102.13163.8N/A (Streaks)Radical Precursor / Reagent
2-tert-butylpyrazine 136.19179.9 40.45Mono-alkylated Intermediate
2,6-di-tert-butylpyrazine 192.30> 220.00.75Target Product

*TLC Conditions: Silica gel 60 F254, Mobile Phase: 90:10 Hexane/Ethyl Acetate. Visualized via UV (254 nm).

Part 3: Step-by-Step Purification Methodologies

Protocol A: Acid-Base Extraction (Pivalic Acid Removal)

Purpose: To isolate the pyrazine derivatives from the acidic reaction matrix and remove excess pivalic acid.

  • Quench & Filter: Quench the crude Minisci reaction mixture with cold deionized water. Filter the suspension through a pad of Celite to remove precipitated silver salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract with Dichloromethane (DCM) (3 × 50 mL per 100 mL of aqueous phase).

  • Basic Wash: Wash the combined DCM layers with 1M NaOH (2 × 50 mL).

    • Self-Validation Step: Test the pH of the discarded aqueous wash layer using indicator paper. If pH < 10, repeat the NaOH wash until the aqueous layer remains strongly basic, confirming total removal of pivalic acid.

  • Brine Wash & Dry: Wash the organic layer with saturated NaCl (brine) to remove emulsion-causing impurities, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Fractional Vacuum Distillation (Bulk Separation)

Purpose: To remove unreacted pyrazine and the majority of the mono-alkylated intermediate based on vapor pressure differentials.

  • Setup: Equip a round-bottom flask with a short-path distillation head, a Vigreux column, and a vacuum pump capable of reaching < 10 mmHg.

  • First Fraction (Pyrazine): Gradually apply vacuum and heat the oil bath. Unreacted pyrazine will distill first.

  • Second Fraction (2-tert-butylpyrazine): Increase the temperature. Collect the fraction corresponding to the mono-substituted product (approx. 60-70 °C at 10 mmHg).

  • Residue Collection: The pot residue will be highly enriched in 2,6-di-tert-butylpyrazine. Allow the system to cool under an inert atmosphere before breaking the vacuum.

Protocol C: Silica Gel Column Chromatography (Final Polish)

Purpose: To obtain >99% purity of 2,6-di-tert-butylpyrazine from the distillation residue.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using 100% Hexane as the slurry solvent.

  • Loading: Dissolve the distillation residue in a minimal volume of Hexane and carefully load it onto the flat silica bed.

  • Elution: Elute with an isocratic flow of 95:5 Hexane/Ethyl Acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor via TLC.

    • Self-Validation Step: Spot fractions on a TLC plate alongside a crude reference. The target product (2,6-di-tert-butylpyrazine) will be the fastest-moving UV-active spot ( Rf​ ~0.75). If a spot appears at Rf​ ~0.45, mono-alkylated contamination is present.

Part 4: Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (Pyrazine, Pivalic Acid, Mono/Di-alkylated) Extr Liquid-Liquid Extraction (DCM / 1M NaOH) Crude->Extr Aq Aqueous Phase (Sodium Pivalate, Ag Salts) Extr->Aq Removes Acid Org Organic Phase (Pyrazines in DCM) Extr->Org Retains Products Dist Vacuum Distillation (Remove Pyrazine & Mono-alkylated) Org->Dist Chrom Silica Gel Chromatography (Hexane/EtOAc) Dist->Chrom Bottom Fraction Pure Pure 2,6-di-tert-butylpyrazine Chrom->Pure First Eluting Spot

Workflow for the isolation and purification of 2,6-di-tert-butylpyrazine.

MinisciPathway Pyr Pyrazine H_Pyr Protonated Pyrazinium Pyr->H_Pyr H2SO4 Mono 2-tert-butylpyrazine H_Pyr->Mono + Rad, then -H+, -e- Rad tert-Butyl Radical (from Pivalic Acid) Di 2,6-di-tert-butylpyrazine Mono->Di + Rad, then -H+, -e-

Minisci radical alkylation pathway of pyrazine yielding mono- and di-substituted products.

References

  • Preuster, P.; Papp, C.; Wasserscheid, P. et al. "Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods." MDPI, 2021. Available at:[Link]

  • Wikipedia Contributors. "Minisci reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Optimization

preventing thermal degradation of 2,6-ditert-butylpyrazine during reflux

Technical Support Center: 2,6-Di-tert-butylpyrazine Handling & Reflux Optimization Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,6-Di-tert-butylpyrazine Handling & Reflux Optimization

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and thermal processing of sterically hindered pyrazines. 2,6-Di-tert-butylpyrazine presents unique thermodynamic challenges; its highly strained molecular architecture makes it susceptible to specific thermal degradation pathways during reflux[1].

Here, we provide the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the structural integrity of your compounds.

Mechanistic Overview: The Causality of Degradation

The stability of 2,6-di-tert-butylpyrazine is compromised by two primary vectors during extended reflux:

  • Thermal and Acid-Catalyzed Dealkylation: The bulky tert-butyl groups induce significant steric strain around the pyrazine core, evidenced by its substantial energetic level (−156.1 kJ·mol−1 hydrogenation enthalpy)[1]. At elevated temperatures, particularly in the presence of trace Brønsted or Lewis acids, the C-C bond undergoes cleavage. This results in the loss of the tert-butyl group as isobutylene, yielding mono-tert-butylpyrazine or unsubstituted pyrazine[2][3].

  • Oxidative Ring Degradation: Pyrazine rings are electron-deficient, but the electron-donating tert-butyl groups increase local electron density. At reflux temperatures in the presence of dissolved oxygen, the nitrogen atoms are prone to N-oxidation, which triggers further thermal decomposition into complex, volatile nitrogenous compounds[4].

Visualizing the Degradation Network

G Start 2,6-Di-tert-butylpyrazine (High Steric Strain) Deg1 Trace Acid / Extreme Heat Start->Deg1 Thermal Stress Deg2 Dissolved Oxygen (O2) Start->Deg2 Aerobic Reflux Out1 Dealkylation (Isobutylene Loss) Deg1->Out1 Out2 N-Oxidation & Ring Cleavage Deg2->Out2 Prev1 Acid Scavengers & Temp Control Prev1->Deg1 Inhibits Prev2 Strict Argon Sparging (Freeze-Pump-Thaw) Prev2->Deg2 Inhibits

Caption: Degradation pathways of 2,6-di-tert-butylpyrazine and targeted prevention strategies.

Troubleshooting Guides & FAQs

Q1: My GC-MS shows a significant peak for mono-tert-butylpyrazine after 4 hours of reflux in toluene. Why is this happening? A: You are observing thermal dealkylation. The tert-butyl group is an excellent leaving group under thermal stress, especially if trace acids are present in your solvent or on your glassware[2]. The steric strain of the 2,6-substitution pattern lowers the activation energy for this cleavage[1]. Solution: Switch to anhydrous, acid-free toluene. If your reaction tolerates it, add a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or 2,4,6-collidine) at 0.1 equivalents to scavenge trace protons and suppress the carbocation-mediated dealkylation pathway.

Q2: The reaction mixture turns dark brown and yields complex mixtures when refluxing in xylenes. How do I prevent this? A: The boiling point of xylenes (~138-144°C) exceeds the thermal stability threshold for this specific strained pyrazine under aerobic conditions, leading to oxidative ring cleavage and polymerization[4]. Solution: Lower the thermal ceiling. If a high-temperature solvent is required for solubility, utilize a vacuum reflux setup to lower the effective boiling point, and ensure strict anaerobic conditions (see SOP below). Alternatively, substitute with a lower-boiling solvent like dry acetonitrile or ethanol if the reaction kinetics permit.

Q3: Can I use standard continuous reflux setups for synthesizing derivatives of 2,6-di-tert-butylpyrazine? A: Yes, but with strict modifications. Standard setups often allow slow oxygen ingress through joints. When synthesizing tert-butylpyrazine derivatives via reflux (e.g., using thionyl chloride in dry toluene), excess reagents and byproducts must be carefully managed to prevent localized superheating and acid accumulation[5][6]. Use Schlenk techniques and maintain a positive pressure of Argon.

Quantitative Data: Solvent Compatibility & Degradation Risk

To aid in experimental design, consult the following thermodynamic compatibility matrix for 2,6-di-tert-butylpyrazine. Selecting the right solvent is the first line of defense against thermal degradation.

Solvent SystemBoiling Point (°C)Degradation Risk LevelPrimary Degradation PathwayRecommended Mitigation Strategy
Ethanol (Abs) 78LowN/ASafe for extended reflux; maintain inert atmosphere.
Acetonitrile 82LowTrace OxidationSparge with Argon for 15 mins prior to heating.
Toluene (Dry) 110ModerateAcid-catalyzed dealkylationUse base-washed glassware; add mild acid scavenger.
Xylenes 138-144HighThermal dealkylationLimit reflux to <4h; use vacuum reflux to lower BP.
DMF 153Very HighOxidation / Ring breakdownAvoid if possible; strict freeze-pump-thaw degassing required.

Standard Operating Procedure (SOP): Optimized Anaerobic Reflux

This self-validating protocol is designed to systematically eliminate the variables that cause thermal and oxidative degradation.

Step 1: Glassware Passivation

  • Wash all reflux condensers and round-bottom flasks with a 5% KOH/Isopropanol bath to neutralize acidic silanol sites on the glass that can catalyze dealkylation.

  • Rinse thoroughly with DI water, followed by acetone, and oven-dry at 120°C for at least 2 hours.

Step 2: Solvent Degassing (Freeze-Pump-Thaw)

  • Transfer the required volume of solvent (e.g., anhydrous toluene) into a Schlenk flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Open the flask to high vacuum for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath, releasing dissolved oxygen.

  • Repeat this cycle three times to ensure absolute removal of oxidative species.

Step 3: Reaction Assembly & Inerting

  • Add 2,6-di-tert-butylpyrazine and other reagents to the passivated reaction flask under a steady stream of Argon.

  • If the reaction is acid-sensitive, add 0.1 eq of 2,6-lutidine as a proton scavenger.

  • Attach the reflux condenser and purge the entire system with high-purity Argon for 15 minutes. Maintain a positive Argon pressure via a bubbler.

Step 4: Controlled Reflux & Validation

  • Submerge the flask in a pre-calibrated silicone oil bath.

  • Ramp the temperature at a controlled rate of 5°C/min to prevent localized superheating at the flask walls.

  • Validation Step: Extract a 50 µL aliquot every 2 hours using a purged syringe. Quench and run a rapid TLC or GC-MS. The absence of a lower-mass peak (M-56, corresponding to the loss of isobutylene) self-validates the integrity of your thermal protection system.

References

  • Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods. MDPI.[Link]

  • Volatile profiling from thermal decomposition of Amadori compounds in the alanine-glucose Maillard reaction: An DFT insight of 3-ethyl-2,5-dimethylpyrazine forming mechanism. PMC - NIH.[Link]

  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. MDPI.[Link]

  • Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. PMC - NIH.[Link]

  • US2676191A - Dealkylation of 2,5-tert. alkylphenol compounds.
  • US4150243A - Process for the dealkylation of tert.-alkyl substituted phenols.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Clashes in 2,6-Di-tert-butylpyrazine Metal Complex Formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the coordination chemistry of bulky nitrogen heterocycles. 2,6-Di-tert-butylpyrazine (2,6-DTB...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the coordination chemistry of bulky nitrogen heterocycles. 2,6-Di-tert-butylpyrazine (2,6-DTBP) presents a unique, "Janus-faced" coordination profile that routinely confounds standard synthetic protocols.

Unlike unsubstituted pyrazine—a classic linear bridging ligand used to build Metal-Organic Frameworks (MOFs) and coordination polymers—2,6-DTBP possesses extreme steric asymmetry. The tert-butyl groups at positions 2 and 6 create massive front-strain (F-strain) around the N1 nitrogen, rendering it virtually inaccessible to transition metals. Conversely, the N4 nitrogen (flanked by hydrogens at positions 3 and 5) remains sterically unhindered.

This guide provides causality-driven troubleshooting, self-validating protocols, and structural workarounds for researchers attempting to navigate the kinetic and thermodynamic barriers of 2,6-DTBP complexation.

Diagnostic Workflow

G Start Goal: 2,6-DTBP Metal Complex Target1 Target: Mononuclear (N4) Start->Target1 Target2 Target: Bridged/Bimetallic (N1 & N4) Start->Target2 Success Success: Standard Coordination Target1->Success Unhindered face Fail Failure: Steric Clash at N1 Target2->Fail t-Bu groups block N1 Sol1 Solution: Use Large Radius Metals (Ag+, Ln3+) Fail->Sol1 Sol2 Solution: Switch to 2,5-DTBP Ligand Fail->Sol2 Sol3 Solution: High-Pressure/Microwave Synthesis Fail->Sol3

Figure 1: Troubleshooting decision tree for 2,6-DTBP metal complex coordination workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 2,6-DTBP fail to form bridging coordination polymers, yielding only 1:1 mononuclear complexes instead? The Causality: You are experiencing the "non-coordinating base" phenomenon. The van der Waals radius of a methyl group is approximately 2.0 Å. Two tert-butyl groups at the 2 and 6 positions create a ~4.0 Å wide steric umbrella over the N1 lone pair. Because typical transition metal-nitrogen bond lengths are between 2.0 and 2.2 Å, the metal center cannot physically approach the N1 orbital without severe nuclear repulsion from the tert-butyl protons. This principle was famously established by Brown and Kanner for 2,6-di-tert-butylpyridine[1], which acts as a proton sponge but refuses to bind Lewis acids[2]. In 2,6-DTBP, the unhindered N4 atom readily binds the metal, but the reaction terminates there, yielding a mononuclear complex rather than a bridged polymer.

Q2: I need to force coordination at the N1 position to study the steric strain. How can I overcome this kinetic barrier? The Causality: To force N1 coordination, you must either extend the M–N bond length beyond the steric umbrella or provide enough thermodynamic energy to overcome the massive activation barrier[3].

  • Strategy A (Thermodynamic): Use metals with exceptionally large ionic radii, such as Silver(I) (ionic radius ~1.15 Å) or Lanthanides (Ln³⁺). The resulting M–N bond will be longer (>2.4 Å), allowing the metal to bind without clashing with the tert-butyl methyls.

  • Strategy B (Kinetic): Utilize high-pressure synthesis (e.g., in a diamond anvil cell or high-pressure autoclave) combined with microwave heating. This forces the molecules into the required transition state trajectory, though the resulting complex will be highly strained and potentially moisture-sensitive.

Q3: How can I spectroscopically verify which nitrogen (N1 vs. N4) has coordinated to my diamagnetic metal center? The Causality: A self-validating NMR protocol is your best tool here. Because 2,6-DTBP is asymmetric, coordination at N4 will withdraw electron density primarily from the adjacent C3 and C5 protons.

  • If N4 coordinates: You will observe a significant downfield shift (typically +0.3 to +0.8 ppm) for the aromatic protons (C3-H, C5-H), while the tert-butyl protons will shift only marginally (<0.1 ppm).

  • If N1 coordinates (rare): The tert-butyl protons will exhibit severe line broadening or splitting due to restricted rotation of the tert-butyl groups against the metal's ancillary ligands, alongside a massive downfield shift.

Q4: I want to build a sterically protected MOF. If 2,6-DTBP won't bridge, what is the alternative? The Causality: Redesign the ligand geometry. Switch to 2,5-di-tert-butylpyrazine . By placing one tert-butyl group adjacent to N1 and the other adjacent to N4, you distribute the steric bulk symmetrically. Both nitrogens become moderately hindered rather than one being completely blocked, allowing for the formation of highly porous, sterically protected 1D chains or 2D networks.

Quantitative Data: Steric Parameters in Pyrazine Coordination

To aid in ligand selection, the following table summarizes the steric environments and expected coordination outcomes for substituted pyrazines.

LigandN1 Steric EnvironmentN4 Steric EnvironmentBridging CapabilityTypical M-N Bond Length (3d Metals)
Pyrazine Unhindered (H, H)Unhindered (H, H)Excellent (Linear)2.00 – 2.15 Å
2,6-Dimethylpyrazine Mildly Hindered (Me, Me)Unhindered (H, H)GoodN4: 2.10 Å / N1: 2.25 Å
2,5-Di-tert-butylpyrazine Moderately Hindered (tBu, H)Moderately Hindered (tBu, H)Fair (Strained)2.20 – 2.35 Å (Both)
2,6-Di-tert-butylpyrazine Severely Blocked (tBu, tBu) Unhindered (H, H) Poor / Impossible N4: 2.10 Å / N1: >2.50 Å (if any)
Experimental Methodologies
Protocol 1: Synthesis of N4-Coordinated Mononuclear[M(2,6-DTBP)Cl₂] (Self-Validating)

This protocol utilizes a standard 3d transition metal (e.g., Zn(II) or Pd(II)) to demonstrate exclusive N4 coordination.

  • Preparation: Dissolve 1.0 mmol of the metal dichloride precursor (e.g., ZnCl₂) in 10 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Ligand Addition: Slowly add a solution of 1.0 mmol of 2,6-DTBP dissolved in 5 mL of DCM dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 4 hours. The lack of steric hindrance at N4 means the reaction proceeds rapidly without the need for heating.

  • Isolation: Concentrate the solvent in vacuo to ~3 mL. Add 10 mL of cold hexanes to precipitate the complex. Filter and wash with cold hexanes.

  • Validation (1H NMR in CDCl₃): Compare the spectrum to free 2,6-DTBP. Confirm that the singlet corresponding to the C3/C5 protons has shifted significantly downfield, while the tert-butyl singlet remains sharp and relatively unshifted, confirming a 1:1 mononuclear species coordinated exclusively at N4.

Protocol 2: High-Pressure Synthesis for Forced N1-Interaction

To force interaction at the blocked N1 site, extreme conditions and large-radius metals are required.

  • Precursor Selection: Select a metal with a large ionic radius and high Lewis acidity, such as Silver(I) triflate (AgOTf).

  • Loading: In a high-pressure autoclave or specialized microwave vial, combine 1.0 mmol of AgOTf and 5.0 mmol of 2,6-DTBP (acting as both ligand and solvent/melt) to drive the equilibrium by Le Chatelier's principle.

  • Activation: Seal the vessel and apply microwave irradiation to heat the mixture to 150 °C under autogenous pressure for 30 minutes. The thermal energy overcomes the kinetic barrier of the F-strain.

  • Isolation: Cool rapidly to room temperature. Triturate the resulting melt with anhydrous diethyl ether to remove unreacted 2,6-DTBP.

  • Validation: Crystallize the product via vapor diffusion (e.g., DCM/pentane). X-ray crystallography is mandatory here to confirm if the Ag⁺ ion has successfully established a long-range interaction (>2.4 Å) with the N1 lone pair, or if it has simply formed an N4-coordinated complex.

References
  • Verevkin, S. P., et al. (2021). "Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods." MDPI. URL:[Link]

  • Wabnitz, T. C., Yu, J.-Q., & Spencer, J. B. (2004). "Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions." Chemistry - A European Journal. URL:[Link]

  • Brown, H. C., & Kanner, B. (1953). "Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton." Journal of the American Chemical Society. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2,6-Di-tert-butylpyrazine in Organic Synthesis

Welcome to the Application Scientist Support Center. 2,6-Di-tert-butylpyrazine (2,6-DTBPz) is a highly specialized, ultra-weak base.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 2,6-Di-tert-butylpyrazine (2,6-DTBPz) is a highly specialized, ultra-weak base. While its cousin, 2,6-di-tert-butylpyridine, is the industry standard for non-nucleophilic proton scavenging[1], 2,6-DTBPz is deployed when an even lower pKa is required to prevent unwanted deprotonation of hyper-sensitive substrates.

However, its unique diazine structure introduces a "two-faced" reactivity profile that frequently causes unexpected side reactions. This guide provides mechanistic troubleshooting, FAQs, and validated protocols to optimize your workflows and minimize byproduct formation.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: I substituted 2,6-DTBPyridine with 2,6-DTBPz to scavenge triflic acid during a silylation, but my yield plummeted and I isolated a highly polar byproduct. What happened? A1: You are likely observing N-alkylation (quaternization) at the N4 position. Unlike 2,6-di-tert-butylpyridine, which has a single sterically shielded nitrogen[2], 2,6-DTBPz is a 1,4-diazine. The N1 position is flanked by two bulky tert-butyl groups, rendering it non-nucleophilic but capable of capturing small protons[1]. However, the N4 position is flanked by unhindered C-H bonds. Highly reactive electrophiles (like TMS-OTf or MeI) will readily attack the exposed N4 nitrogen, consuming your reagent and generating a pyrazinium salt. Solution: To minimize this, switch to bulkier electrophiles (e.g., TIPS-OTf instead of TMS-OTf) or run the reaction at strictly cryogenic temperatures (-78 °C) where the activation energy for N-alkylation is not met, but diffusion-controlled proton transfer at N1 still occurs.

Q2: My palladium-catalyzed cross-coupling stalled completely upon adding 2,6-DTBPz. Isn't it supposed to be non-coordinating? A2: It is non-coordinating at N1, but highly coordinating at N4. Transition metals like Palladium and Ruthenium will readily bind to the unhindered N4 lone pair, leading to severe catalyst poisoning. Solution: If you must use 2,6-DTBPz in a metal-catalyzed reaction, you must geometrically block the N4 coordination. Use highly sterically demanding Buchwald-type ligands (e.g., XPhos or tBuXPhos) on your metal center. Alternatively, if the reaction tolerates a slightly higher pKa, revert to 2,6-di-tert-butylpyridine, which lacks the secondary unhindered nitrogen[2].

Q3: The reaction didn't proceed at all, and my starting material remained untouched. Is 2,6-DTBPz not basic enough? A3: Exactly. The pyrazine core is inherently electron-deficient compared to pyridine. While the tert-butyl groups add significant steric strain and slight electron density[3], the conjugate acid pKa of 2,6-DTBPz is extremely low (estimated < 1.0). It will only scavenge superacids (e.g., TfOH, HClO4). It cannot deprotonate standard alcohols, amines, or even weak carboxylic acids. Ensure your reaction actually generates a strong enough acid to drive the equilibrium.

PART 2: Data Presentation

Table 1: Comparative Basicity and Nucleophilicity Profiles of Hindered Bases

BaseEstimated pKa (Conjugate Acid)Steric Hindrance at N1Steric Hindrance at N2/N4Nucleophilicity RiskPrimary Use Case
Pyridine5.2NoneN/AVery HighStandard acylations
2,6-Lutidine6.7Moderate (Methyls)N/AModerateGeneral silylations[2]
2,6-Di-tert-butylpyridine3.58Extreme (t-Butyls)N/AVery LowSensitive proton scavenging[1]
Pyrazine0.6NoneNoneHighUltra-weak buffering
2,6-Di-tert-butylpyrazine ~0.8 - 1.2 Extreme None (N4 is exposed) High (at N4) Superacid scavenging with bulky electrophiles [3]
PART 3: Visualizing Reactivity & Troubleshooting Workflows

Below is the mechanistic pathway illustrating the "two-faced" nature of 2,6-DTBPz, which dictates our troubleshooting logic.

ReactionPathway Base 2,6-di-tert-butylpyrazine (2,6-DTBPz) N1 N1 Position (Sterically Hindered) Base->N1 N4 N4 Position (Unhindered) Base->N4 Proton Proton Scavenging (Desired Pathway) N1->Proton H+ only Nucleophile Nucleophilic Attack (Side Reaction) N4->Nucleophile Electrophiles (e.g., MeI) Coordination Metal Coordination (Catalyst Poisoning) N4->Coordination Transition Metals (Pd/Ru)

Divergent reactivity pathways of 2,6-DTBPz highlighting N1 protonation vs. N4 side reactions.

Troubleshooting Start Side Reaction Detected with 2,6-DTBPz CheckType Identify Side Product / Issue Start->CheckType Alkylation N-Alkylation / Quaternization (Mass Spec: +Base mass) CheckType->Alkylation Poisoning Catalyst Poisoning (Reaction Stalled) CheckType->Poisoning Incomplete Incomplete Reaction (No Product Formed) CheckType->Incomplete Sol1 Switch to bulkier electrophile or lower temp to -78°C Alkylation->Sol1 Sol2 Use strongly coordinating Buchwald ligands (e.g., XPhos) Poisoning->Sol2 Sol3 Verify generated acid pKa < 1.0 (DTBPz is an ultra-weak base) Incomplete->Sol3

Decision tree for troubleshooting common 2,6-DTBPz experimental failures.

PART 4: Validated Experimental Protocol

Standard Operating Procedure: Silyl Enol Ether Formation using 2,6-DTBPz as an Ultra-Weak Proton Scavenger Objective: To trap a highly sensitive enolate using a silyl triflate while strictly suppressing N4-alkylation side reactions. This protocol operates as a self-validating system: the use of cryogenic temperatures and a bulky silylating agent kinetically locks out the N4 side-reaction pathway, ensuring only the desired proton scavenging occurs[4].

Materials:

  • Substrate (Ketone/Lactone)

  • 2,6-Di-tert-butylpyrazine (1.5 equiv)

  • Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Moisture must be strictly excluded to prevent premature hydrolysis of the silyl triflate, which would generate TfOH too early and disrupt the stoichiometry.

  • Substrate & Base Loading: Dissolve the substrate (1.0 mmol) in 10 mL of anhydrous DCM. Add 2,6-DTBPz (1.5 mmol). Stir at room temperature for 5 minutes to ensure homogeneity.

  • Cryogenic Cooling (Critical Step): Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality Note: Lowering the thermal energy of the system is mandatory. The activation barrier for N4 nucleophilic attack on silicon is higher than the barrier for N1 proton transfer. At -78 °C, N4 alkylation is kinetically "frozen out."

  • Electrophile Addition: Add TIPS-OTf (1.2 mmol) dropwise over 10 minutes down the inner wall of the flask to pre-cool the reagent before it hits the mixture. Causality Note: TIPS-OTf is chosen over TMS-OTf because the bulky isopropyl groups sterically clash with the pyrazine ring, further retarding N4 attack.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor via TLC (using neutralized silica plates). Do NOT allow the reaction to warm up while unreacted TIPS-OTf is present.

  • Quenching: Quench the reaction strictly at -78 °C by adding 5 mL of cold, saturated aqueous NaHCO3[4]. Remove the cooling bath and allow the biphasic mixture to warm to room temperature under vigorous stirring.

  • Workup: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The 2,6-DTBPz remains predominantly in the organic phase and can be separated via flash chromatography.

References
  • Concise total synthesis of (±)-actinophyllic acid. Source: National Institutes of Health (PMC). URL: [Link]

  • Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods. Source: MDPI. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Sterically Hindered Pyrazines

Welcome to the Technical Support Center for the purification and crystallization of sterically hindered heterocyclic compounds. This guide specifically addresses the optimization of solvent selection and crystallization...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of sterically hindered heterocyclic compounds. This guide specifically addresses the optimization of solvent selection and crystallization workflows for 2,6-ditert-butylpyrazine , a highly lipophilic molecule notorious for resisting standard crystallization protocols.

Frequently Asked Questions (FAQs)

Q1: Why does 2,6-ditert-butylpyrazine resist standard cooling crystallization? A1: The difficulty stems from the molecule's extreme steric bulk and high lipophilicity. The two tert-butyl groups at the 2 and 6 positions heavily shield the pyrazine ring, disrupting the planar π-π stacking interactions typically relied upon for the crystallization of aromatic nitrogen heterocycles. Furthermore, increased lipophilicity and molecular rigidity favor weak inter-molecular interactions, which kinetically drive the formation of liquid-like clusters rather than a highly ordered crystalline lattice[1].

Q2: During cooling, my solution turns cloudy but yields a dense oil instead of crystals. What is happening? A2: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." When cooling a highly soluble lipophilic molecule, the solution bypasses the metastable zone and enters the labile region of the solubility diagram, triggering a spontaneous phase change into an oil rather than solid nucleation[2]. Because 2,6-ditert-butylpyrazine has a very low melting point (similar to its pyridine analog, which melts at ~2°C), the energy barrier to transition from a solvated conformation to a rigid crystalline state is exceptionally high[1].

Q3: How can I force nucleation before the system oils out? A3: You must alter the thermodynamic pathway. Instead of relying solely on temperature reduction, use Anti-Solvent Sonocrystallization (ASC) . The application of ultrasound during the addition of a highly polar anti-solvent enhances mass transfer, increases the diffusion coefficient, and disrupts the formation of the liquid-like clusters, thereby facilitating the nucleation of materials that are otherwise prone to oiling out[3].

Troubleshooting Guide: Oiling Out & Solvent Entrapment

Issue: Persistent Oiling Out (LLPS)
  • Symptom: Addition of an anti-solvent or rapid cooling results in a biphasic liquid mixture.

  • Causality: The primary solvent is too non-polar, keeping the solute entirely in the oil phase even when the anti-solvent is introduced.

  • Solution: Shift the primary solvent to a water-miscible, moderately polar organic solvent (e.g., 1,4-dioxane or ethanol) and use water as the anti-solvent. Antisolvent crystallization in aqueous systems effectively controls supersaturation and drives polymorphic purity[4].

Issue: Solvent Entrapment in the Crystal Lattice
  • Symptom: Crystals are formed, but NMR analysis shows high residual solvent that cannot be removed via vacuum drying.

  • Causality: Rapid crash-cooling traps the primary solvent within the rapidly forming crystal habit.

  • Solution: Implement a self-validating temperature cycling protocol. Heat the suspension to 5°C below the dissolution temperature to partially dissolve the flawed crystals, then cool at a highly controlled rate (0.1°C/min) to promote slow, highly ordered crystal growth.

Data Presentation: Solvent Selection Matrix

To optimize the crystallization of 2,6-ditert-butylpyrazine, the primary solvent must dissolve the compound completely at room temperature, while the anti-solvent must aggressively reduce solubility without triggering LLPS.

Primary SolventAnti-SolventSystem Polarity ShiftLLPS RiskRecommended TechniqueExpected Outcome
HexaneMethanolLow to ModerateHigh CoolingOiling out; poor yield.
Ethyl AcetateHeptaneModerate to LowHigh EvaporativeViscous oil formation.
1,4-DioxaneWaterModerate to HighLowAnti-SolventFine crystalline powder.
EthanolWaterHigh to Very HighLowASC (Sonocrystallization)High-purity crystalline solid.

Experimental Protocols

Protocol A: Anti-Solvent Sonocrystallization (ASC)

This protocol utilizes ultrasound to bypass the labile LLPS region, ensuring solid nucleation of the lipophilic pyrazine.

  • Dissolution: Dissolve 1.0 g of crude 2,6-ditert-butylpyrazine in 5.0 mL of absolute ethanol (Primary Solvent) in a jacketed crystallization vessel.

  • Thermal Equilibration: Circulate coolant to bring the solution temperature to exactly 10°C. Self-Validation: Ensure the solution remains completely clear. If cloudiness appears, add ethanol in 0.5 mL increments until clear.

  • Sonication Initiation: Submerge an ultrasonic probe into the solution and initiate pulsing (20 kHz, 30% amplitude).

  • Anti-Solvent Titration: Using a syringe pump, add pre-chilled (5°C) deionized water (Anti-Solvent) at a strict rate of 0.2 mL/min.

  • Nucleation Monitoring: Monitor the system using Polarized Light Microscopy (PLM) or a turbidity probe. The onset of nucleation will appear as a sudden spike in turbidity. Crucial Step: If spherical droplets are observed under PLM (indicating oiling out), immediately increase sonication amplitude to 50% to shear the droplets into nucleation sites[3].

  • Isolation: Once 10 mL of water has been added, cease sonication, stir for 30 minutes at 5°C, and isolate the crystals via vacuum filtration. Wash with cold 30% ethanol/water.

Protocol B: Low-Temperature Seeded Crystallization

Use this protocol if ASC equipment is unavailable.

  • Preparation: Create a near-saturated solution of 2,6-ditert-butylpyrazine in 1,4-dioxane at 20°C.

  • Metastable Zone Entry: Cool the solution slowly (0.5°C/min) to 2°C.

  • Seeding: Introduce 10 mg of pure 2,6-ditert-butylpyrazine seed crystals. Self-Validation: The seeds must not dissolve. If they dissolve, the solution is subsaturated; evaporate 10% of the solvent and retry.

  • Growth Phase: Hold the temperature at 2°C for 4 hours to allow the seeds to consume the supersaturation, preventing the system from entering the labile (oiling out) region[2].

Process Visualization

The following decision tree illustrates the thermodynamic pathways and troubleshooting steps for the crystallization of sterically hindered pyrazines.

CrystallizationWorkflow Start Start: 2,6-ditert-butylpyrazine in Primary Solvent Cooling Induce Supersaturation (Cooling / Anti-solvent) Start->Cooling PhaseCheck Phase Separation State? Cooling->PhaseCheck LLPS Oiling Out (LLPS) Labile Region PhaseCheck->LLPS High Lipophilicity Weak Interactions Metastable Clear Solution Metastable Zone PhaseCheck->Metastable Controlled Parameters ActionASC Apply Ultrasound (ASC) Increase Mass Transfer LLPS->ActionASC Disrupt Droplets ActionSeed Introduce Seed Crystals Hold Temperature Metastable->ActionSeed Overcome Energy Barrier Success Stable Crystalline Lattice Isolated ActionASC->Success Forced Nucleation ActionSeed->Success Ordered Growth

Caption: Decision tree for troubleshooting Liquid-Liquid Phase Separation during pyrazine crystallization.

Sources

Reference Data & Comparative Studies

Validation

2,6-ditert-butylpyrazine vs 2,6-di-tert-butylpyridine as sterically hindered bases

An objective, in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating sterically hindered bases for complex organic synthesis. Executive Summary In advanced organic...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating sterically hindered bases for complex organic synthesis.

Executive Summary

In advanced organic synthesis—particularly in stereoselective glycosylations, living cationic polymerizations, and the trapping of highly reactive intermediates—the choice of an acid scavenger dictates the success or failure of the reaction. A true "non-nucleophilic base" must rapidly trap protons without coordinating to Lewis acids or reacting with electrophiles.

This guide provides a comparative mechanistic analysis of the industry-standard 2,6-di-tert-butylpyridine (DTBP) against its structural analog, 2,6-di-tert-butylpyrazine (DTBPyz) . While DTBP is a proven, highly effective non-nucleophilic base, structural and thermodynamic analyses reveal that DTBPyz is fundamentally unsuited for this role due to an inherent "structural trap" and severely attenuated basicity.

Structural and Mechanistic Analysis

The defining characteristic of a sterically hindered base is the complete spatial shielding of its basic lone pair, preventing nucleophilic attack while still allowing the capture of a small proton.

The Gold Standard: 2,6-Di-tert-butylpyridine (DTBP) DTBP features a single pyridine nitrogen flanked by two massive tert-butyl groups at the C2 and C6 positions. This creates a severe steric environment that completely blocks the nitrogen lone pair from attacking larger electrophiles, such as methyl iodide (MeI) or triflic anhydride (Tf₂O)[1]. Consequently, DTBP acts exclusively as a proton scavenger[2].

The Structural Trap: 2,6-Di-tert-butylpyrazine (DTBPyz) Pyrazine is a 1,4-diazine, meaning it contains two nitrogen atoms in the aromatic ring. While the tert-butyl groups at the C2 and C6 positions effectively shield N1, the N4 atom remains completely unhindered , flanked only by hydrogen-bearing carbons at C3 and C5. Because of this exposed N4 atom, DTBPyz acts as a standard nucleophile, reacting readily with electrophiles and failing the primary requirement of a non-nucleophilic base. Furthermore, the inherent basicity of the pyrazine ring is exceptionally low, making it a poor proton scavenger to begin with[3].

Mechanistic Divergence Pathway

The following diagram illustrates the divergent reactivity of these two molecules when exposed to a standard electrophile (MeI) and a proton source.

G cluster_dtbp 2,6-di-tert-butylpyridine (DTBP) cluster_dtbpyz 2,6-di-tert-butylpyrazine (DTBPyz) DTBP DTBP (Fully Shielded N) DTBPH DTBPH+ (Proton Trapped) DTBP->DTBPH + H+ NoRxn No Reaction (Steric Clash) DTBP->NoRxn + MeI DTBPyz DTBPyz (Shielded N1, Exposed N4) Alkylated N4-Alkylated Adduct (Nucleophilic Attack) DTBPyz->Alkylated + MeI WeakBase Poor Proton Trapping (Low pKa) DTBPyz->WeakBase + H+

Mechanistic divergence of DTBP and DTBPyz when exposed to protons and electrophiles.

Physicochemical Properties & Performance Data

To objectively compare their utility, we must look at their thermodynamic basicity and primary applications in the literature.

Parameter2,6-Di-tert-butylpyridine (DTBP)2,6-Di-tert-butylpyrazine (DTBPyz)
Core Heterocycle Pyridine (1 Nitrogen)Pyrazine (1,4-Diazine)
Steric Shielding Complete (N1 is flanked by two t-Bu groups)Partial (N1 is shielded; N4 is unhindered)
Aqueous pKₐ 3.58[4]< 0.5 (Estimated; inherently poor base)
DMSO pKₐ 0.81[4]Not determined (Extremely low)
Nucleophilicity Non-nucleophilic (Resists MeI, Tf₂O)Nucleophilic at N4
Primary Application Proton scavenger in sensitive synthesis[1]Liquid Organic Hydrogen Carriers (LOHC)[3]

The Anomalous Basicity of DTBP: While DTBP is highly basic in the gas phase, its basicity drops precipitously in aqueous solutions (pKₐ = 3.58) and polar aprotic solvents like DMSO (pKₐ = 0.81)[4]. This attenuation is driven by a severe entropic penalty during solvation; the bulky tert-butyl groups prevent solvent molecules from hydrogen-bonding to the N-H bond of the protonated species (DTBPH⁺)[4][5]. Despite this, it remains sufficiently basic to trap strong acids like triflic acid (TfOH) without interfering with the reaction pathway[6].

The Unsuitability of DTBPyz: Pyrazine is inherently a much weaker base than pyridine (pKₐ 0.65 vs. 5.25) due to the electron-withdrawing nature of the second nitrogen atom. Consequently, DTBPyz is almost never utilized as a base in organic synthesis. Instead, it is primarily investigated for its thermodynamic properties in Liquid Organic Hydrogen Carrier (LOHC) systems, where its hydrogenation enthalpy (−156.1 kJ·mol⁻¹) is of interest for energy storage[3].

Experimental Workflows & Protocols

To demonstrate the practical implications of these structural differences, the following self-validating protocols outline the correct application of DTBP and the mechanistic failure of DTBPyz.

Protocol 1: Stereoselective Glycosylation using DTBP (Acid Scavenging Workflow)
  • Objective: Trap triflic acid (TfOH) generated during the activation of a glycosyl donor without reacting with the highly electrophilic oxocarbenium intermediate.

  • Causality & Design: Triflic anhydride (Tf₂O) is a powerful activator, but the resulting TfOH byproduct can cleave acid-sensitive protecting groups (e.g., benzyl ethers, acetals). Standard bases (like Et₃N or pyridine) cannot be used because they will nucleophilically attack the oxocarbenium ion, halting the reaction. DTBP is selected because its steric bulk completely prevents nucleophilic attack, restricting its reactivity strictly to proton trapping[1][6].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the glycosyl donor (1.0 equiv), the alcohol acceptor (1.2 equiv), and DTBP (1.5 equiv) in anhydrous dichloromethane (DCM, 0.05 M).

  • Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Rationale: Low temperatures stabilize the transient oxocarbenium intermediate and prevent non-specific degradation.

  • Activation: Add Tf₂O (1.1 equiv) dropwise. Observation: The reaction relies on DTBP to immediately scavenge the generated TfOH, forming the inert DTBPH⁺ TfO⁻ salt.

  • Validation & Workup: After 1 hour, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Validate the stereoselectivity and absence of protecting group degradation via ¹H NMR and TLC.

Protocol 2: Mechanistic Validation of N4-Nucleophilicity in DTBPyz
  • Objective: Demonstrate the "structural trap" of DTBPyz by exposing it to a small electrophile, proving it cannot function as a non-nucleophilic base.

  • Causality & Design: A true hindered base (like DTBP) exhibits zero reactivity toward methyl iodide (MeI) even under forcing conditions[2]. Because DTBPyz possesses an unhindered N4 atom, it will undergo rapid Sₙ2 alkylation. This self-validating test confirms its unsuitability for acid scavenging in electrophilic environments.

Step-by-Step Methodology:

  • Preparation: Dissolve DTBPyz (1.0 equiv) in anhydrous DCM (0.1 M) at room temperature.

  • Electrophilic Probe: Add an excess of Methyl Iodide (MeI, 5.0 equiv) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature. Observation: Unlike DTBP, which remains unreacted, the DTBPyz solution will begin to form a precipitate of the N-methylpyrazinium iodide salt.

  • Validation: Isolate the precipitate via filtration. Analyze via ¹H NMR. The distinct downfield shift of the C3 and C5 protons will confirm selective alkylation at the unhindered N4 position, validating the structural vulnerability.

Conclusion

For researchers requiring a reliable, non-nucleophilic acid scavenger, 2,6-di-tert-butylpyridine (DTBP) remains the undisputed gold standard. Its unique architecture ensures complete steric shielding of its basic site, allowing it to trap protons without interfering with sensitive electrophilic intermediates. Conversely, 2,6-di-tert-butylpyrazine (DTBPyz) should not be utilized as a hindered base; its unhindered N4 position acts as a potent nucleophile, and its inherently low pKₐ renders it ineffective for acid scavenging.

Sources

Comparative

benchmarking 2,6-ditert-butylpyrazine against other pyrazine derivatives in catalysis

As a Senior Application Scientist evaluating novel N-heterocycles for catalytic bottlenecks, I frequently encounter the profound impact of steric bulk on molecular thermodynamics and electronic behavior. While simple pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel N-heterocycles for catalytic bottlenecks, I frequently encounter the profound impact of steric bulk on molecular thermodynamics and electronic behavior. While simple pyrazines and pyridines are ubiquitous in catalysis, introducing massive steric hindrance fundamentally alters their utility.

2,6-di-tert-butylpyrazine (2,6-DTBPz) has recently emerged as a highly specialized molecule with a dual utility in catalysis: it acts as a thermodynamically privileged Liquid Organic Hydrogen Carrier (LOHC) for reversible hydrogenation, and as a "Janus-faced" bifunctional ligand in organometallic synthesis.

This guide objectively benchmarks 2,6-DTBPz against other pyrazine and pyridine derivatives, providing the mechanistic causality and experimental workflows necessary to leverage its unique properties.

Thermodynamic Benchmarking in LOHC Catalysis

In Liquid Organic Hydrogen Carrier (LOHC) systems, the substrate must undergo exothermic catalytic hydrogenation to store H2​ and endothermic dehydrogenation to release it. The primary bottleneck in LOHC technology is the high energy penalty (high temperature) required to drive the dehydrogenation cycle.

Mechanistic Causality: Unsubstituted pyrazine possesses high resonance stabilization energy, making its hydrogenation highly exothermic (-178.7 kJ/mol)[1]. Consequently, reversing the reaction to release hydrogen requires massive thermal energy.

By introducing tert-butyl groups at the 2,6-positions, we induce severe steric strain that slightly twists the pyrazine ring, disrupting optimal π -orbital overlap. This destabilizes the aromatic ground state, making the hydrogenation significantly less exothermic (-156.1 kJ/mol)[1]. This reduced enthalpy directly translates to a much lower equilibrium temperature ( Teq​≈400 K) for H2​ release, vastly outperforming 2,6-di-tert-butylpyridine ( Teq​≈450 K) and traditional aniline derivatives ( Teq​≈500 K)[1].

Benchmarking as a Bifunctional Ligand and Base

In synthetic cross-coupling catalysis, 2,6-di-tert-butylpyridine (2,6-DTBPy) is the gold standard for non-nucleophilic bases. Its bulky groups physically block the nitrogen lone pair from coordinating to transition metals or electrophiles. However, this extreme hindrance makes 2,6-DTBPy useless as a directing group or bridging ligand.

2,6-DTBPz solves this limitation by acting as an ambidentate, "Janus-faced" molecule:

  • N1 (Sterically Hindered): Flanked by the two massive tert-butyl groups, this nitrogen acts as a localized, non-nucleophilic basic site.

  • N4 (Unhindered): Flanked by small protons, this nitrogen remains highly accessible for transition metal coordination (e.g., Ni, Pd, Ru).

This structural asymmetry allows chemists to design self-assembling bimetallic complexes or phase-transfer catalysts where the molecule anchors to a metal via N4 while providing a defined, sterically protected basic microenvironment via N1.

Quantitative Data Comparison

The following table summarizes the thermodynamic and structural benchmarking of 2,6-DTBPz against relevant alternatives based on high-level composite quantum-chemical methods and experimental calorimetry Hydrogen 2021[2].

CompoundPrimary Catalytic RoleHydrogenation Enthalpy ( Δr​Hm∘​ , liq)Est. Dehydrogenation Teq​ Structural Nucleophilicity
2,6-di-tert-butylpyrazine LOHC / Bifunctional Ligand-156.1 kJ/mol~400 KJanus-faced (N1 hindered, N4 active)
Pyrazine Baseline LOHC / Ligand-178.7 kJ/mol>450 KHigh (Both N1 and N4 active)
Tetramethylpyrazine LOHC-145.4 kJ/mol~400 KModerate (Steric shielding on both N)
2,6-di-tert-butylpyridine Bulky Base / LOHC-188.6 kJ/mol>450 KNon-nucleophilic (N1 hindered)

Experimental Workflows & Protocols

Protocol 1: Reversible Catalytic Hydrogenation (LOHC Charging)

Objective: To efficiently hydrogenate the sterically hindered 2,6-DTBPz without inducing C-N bond cleavage.

  • Preparation: In a high-pressure Parr reactor, charge 10 mmol of 2,6-DTBPz dissolved in anhydrous cyclohexane.

  • Catalyst Loading: Add 5 wt% Ru/Al2​O3​ catalyst (0.5 mol% Ru relative to substrate).

    • Causality: Ruthenium is explicitly chosen over Palladium because Ru exhibits superior activity for the hydrogenation of N-heterocycles without triggering the C-N hydrogenolysis side-reactions common with Pd catalysts.

  • Pressurization: Purge the reactor three times with Argon, then three times with H2​ . Pressurize to 50 bar H2​ .

  • Reaction: Heat the reactor to 150 °C under aggressive stirring (800 rpm) to overcome the mass transfer limitations of H2​ into the liquid phase. Monitor H2​ uptake via real-time pressure drop—a self-validating metric of reaction progression.

  • Isolation: Cool to room temperature, depressurize, and filter the catalyst through a Celite pad. The resulting H2​ -rich carrier (2,6-di-tert-butylpiperazine) is isolated by solvent evaporation.

Protocol 2: Validation of Janus-Faced Nucleophilicity (Selective Alkylation)

Objective: To experimentally validate that 2,6-DTBPz possesses exactly one nucleophilic site (N4) and one non-nucleophilic site (N1).

  • Setup: In an inert-atmosphere glovebox, dissolve 10 mmol of 2,6-DTBPz in 20 mL of anhydrous dichloromethane (DCM).

  • Electrophile Addition: Add 1.05 equivalents of methyl iodide (MeI).

    • Causality: MeI is a highly reactive, unhindered electrophile. If both nitrogens were accessible, a mixture of mono- and di-alkylated products would form.

  • Reaction: Stir the solution at 40 °C for 24 hours under a nitrogen atmosphere.

  • Isolation & Analysis: Evaporate the solvent under reduced pressure. Analyze the resulting salt via 1H and 13C NMR.

  • Self-Validating Result: The NMR spectra will exclusively show the formation of 1-methyl-3,5-di-tert-butylpyrazinium iodide (methylation at N4). The N1 lone pair remains completely unreacted because the massive steric bulk of the adjacent tert-butyl groups physically blocks the required SN​2 transition state trajectory.

LOHC Catalytic Cycle Visualization

LOHC_Workflow H2_Source H2 Source (Storage Tank) Catalytic_Hydro Catalytic Hydrogenation [Ru/Al2O3, 150 °C, 50 bar] H2_Source->Catalytic_Hydro H2 Gas LOHC_Rich H2-Rich Carrier (2,6-di-tert-butylpiperazine) Catalytic_Hydro->LOHC_Rich Exothermic (-156.1 kJ/mol) LOHC_Lean H2-Lean Carrier (2,6-di-tert-butylpyrazine) LOHC_Lean->Catalytic_Hydro Substrate Catalytic_Dehydro Catalytic Dehydrogenation [Pt/C, ~400 K, 1 bar] LOHC_Rich->Catalytic_Dehydro Transport/Storage Catalytic_Dehydro->LOHC_Lean Regeneration H2_Release H2 Release (Fuel Cell / Reactor) Catalytic_Dehydro->H2_Release H2 Gas

Figure 1: Catalytic cycle of 2,6-di-tert-butylpyrazine as a Liquid Organic Hydrogen Carrier (LOHC).

References

  • Verevkin, S. P., Emel'yanenko, V. N., Siewert, R., & Pimerzin, A. A. "Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods." Hydrogen 2021, 2(1), 101-121. Source: MDPI. URL: [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 2,6-ditert-butylpyrazine and Alkylated Pyridines

Introduction In the fields of medicinal chemistry, materials science, and chemical synthesis, the precise characterization of heterocyclic aromatic compounds is paramount. Among these, pyrazines and pyridines represent f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of medicinal chemistry, materials science, and chemical synthesis, the precise characterization of heterocyclic aromatic compounds is paramount. Among these, pyrazines and pyridines represent fundamental scaffolds. This guide provides an in-depth spectroscopic comparison between 2,6-ditert-butylpyrazine and representative alkylated pyridines, specifically 2,6-di-tert-butylpyridine and 2,6-lutidine.

The core structural difference lies in the aromatic ring: pyridine is a six-membered heterocycle with one nitrogen atom, while pyrazine possesses two nitrogen atoms in a 1,4-arrangement. This distinction, coupled with the significant steric hindrance imposed by tert-butyl groups, gives rise to unique spectroscopic signatures. Understanding these differences is crucial for unambiguous identification, purity assessment, and the study of structure-property relationships.

This guide moves beyond a simple data repository. It explains the causal relationships between molecular structure and spectral output, provides validated experimental protocols, and is grounded in authoritative references to ensure scientific integrity. While comprehensive experimental data for 2,6-di-tert-butylpyrazine is not widely available in public repositories, its expected spectral characteristics are expertly inferred from foundational spectroscopic principles and data from analogous alkylated pyrazines. This comparative analysis will equip researchers with the knowledge to differentiate and characterize these important molecular classes.

Molecular Structures Under Comparison

The molecules chosen for this guide allow for a systematic comparison. 2,6-di-tert-butylpyridine serves as the direct structural analogue to 2,6-ditert-butylpyrazine, isolating the effect of the second nitrogen atom. 2,6-Lutidine (2,6-dimethylpyridine) is included to illustrate the pronounced spectral impact of bulky tert-butyl groups versus smaller alkyl substituents.

G cluster_pyrazine Pyrazine Derivative cluster_pyridine Pyridine Derivatives p1 2,6-ditert-butylpyrazine p1_img py1 2,6-di-tert-butylpyridine py1_img py2 2,6-Lutidine py2_img

Caption: Molecular structures of the compared heterocyclic compounds.

Comparative Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of these molecules. The chemical shifts are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the number and position of nitrogen atoms and the nature of the alkyl substituents.

Causality and Insights:

  • Symmetry: All three molecules possess a C₂ axis of symmetry. This simplifies their spectra. For 2,6-ditert-butylpyrazine, the two ring protons (H-3/H-5) are chemically equivalent, as are the two ring carbons (C-3/C-5) and the substituted carbons (C-2/C-6). A similar equivalence is observed for the protons and carbons at the 3/5 and 4 positions in the pyridine derivatives.

  • Nitrogen's Influence: Nitrogen is more electronegative than carbon, leading to a general deshielding (downfield shift) of adjacent protons and carbons. With two nitrogen atoms, the pyrazine ring is more electron-deficient than the pyridine ring. This results in its ring protons and carbons appearing at a significantly higher chemical shift.

  • Steric Effects: The bulky tert-butyl groups in 2,6-di-tert-butylpyridine sterically hinder its nitrogen atom, which can influence its interaction with solvents and its utility as a base[1]. This steric crowding does not, however, dramatically alter the chemical shifts compared to less hindered pyridines in a predictable electronic manner, but it does make the nitrogen lone pair less accessible.

Summary of Expected/Observed NMR Data (in CDCl₃)

CompoundGroup¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2,6-ditert-butylpyrazine Ring H (H-3, H-5)~8.4 (singlet) [Predicted]~145 (C-3, C-5), ~165 (C-2, C-6) [Predicted]
(Predicted)tert-Butyl (CH₃)~1.4 (singlet)~30 (CH₃), ~38 (Quaternary C)
2,6-di-tert-butylpyridine Ring H (H-4)~7.5 (triplet)[2]~118 (C-4), ~168 (C-2, C-6)[3][4]
Ring H (H-3, H-5)~7.1 (doublet)[2]~119 (C-3, C-5)[3][4]
tert-Butyl (CH₃)~1.3 (singlet)[2]~30 (CH₃), ~37 (Quaternary C)[3][4]
2,6-Lutidine Ring H (H-4)~7.4-7.5 (triplet)[5][6]~137 (C-4), ~157 (C-2, C-6)[7]
Ring H (H-3, H-5)~6.9-7.0 (doublet)[5][6]~121 (C-3, C-5)[7]
Methyl (CH₃)~2.5 (singlet)[5][6]~24 (CH₃)[7]

Note: Predicted values for 2,6-ditert-butylpyrazine are based on data for similar alkylpyrazines and established substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The key distinctions arise from the vibrations of the heterocyclic ring and the attached alkyl groups.

Causality and Insights:

  • Ring Vibrations: The C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1400-1650 cm⁻¹ region. Pyrazines, having two C=N bonds, often show more complex or intense absorptions in this region compared to pyridines.

  • C-H Vibrations: All three compounds will exhibit strong aliphatic C-H stretching from the alkyl groups just below 3000 cm⁻¹ (~2850-2970 cm⁻¹). Aromatic C-H stretching appears at lower intensity above 3000 cm⁻¹ (~3030-3080 cm⁻¹).

  • Alkyl Group Bending: The tert-butyl groups introduce very strong C-H bending vibrations, often seen as a characteristic doublet around 1365 cm⁻¹ and 1390 cm⁻¹. The methyl groups of lutidine show a similar, though typically less sharp, bending vibration near 1375 cm⁻¹.

Summary of Key IR Absorptions (cm⁻¹)

Vibrational Mode2,6-ditert-butylpyrazine (Predicted)2,6-di-tert-butylpyridine[8][9]2,6-Lutidine[10]
Aromatic C-H Stretch3050 - 30803060 - 30803020 - 3070
Aliphatic C-H Stretch2870 - 29702870 - 29652850 - 2980
Aromatic Ring Stretch (C=C, C=N)1580, 1540, 14501590, 1570, 14401590, 1575, 1460
tert-Butyl C-H Bend (Umbrella)~1365, ~1390~1360, ~1390N/A
Methyl C-H Bend (Umbrella)N/AN/A~1375
Aromatic C-H Out-of-Plane Bend~800 - 850~750 - 800~780
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For these N-heterocycles, two main types of transitions are relevant: π→π* and n→π*.

Causality and Insights:

  • π→π Transitions:* These are high-energy transitions involving the aromatic π-system. They result in strong absorption bands, typically below 280 nm for the parent heterocycles. Alkyl substitution generally causes a small bathochromic (red) shift.

  • n→π Transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital. They are significantly less intense (smaller molar absorptivity, ε) than π→π* transitions.

  • Pyrazine vs. Pyridine: This is the key differentiator. Pyridine has one nitrogen, showing a weak n→π* band around 270 nm in non-polar solvents. Pyrazine has two nitrogen atoms, and their lone pair orbitals can interact. This interaction splits the non-bonding energy levels, resulting in two possible n→π* transitions. The lower energy transition is symmetry-forbidden but often observable as a very weak, highly structured absorption at longer wavelengths (~320-330 nm) than pyridine's n→π* band. This long-wavelength absorption is a hallmark of the pyrazine system.

Summary of Expected UV-Vis Absorption Maxima (λ_max in nm)

Compoundπ→π* Transition (Strong)n→π* Transition (Weak)
2,6-ditert-butylpyrazine ~270-280 [Predicted]~320-330 [Predicted]
2,6-di-tert-butylpyridine ~260-270 [Predicted]~270-280 [Predicted]
2,6-Lutidine ~262[10]~270[10]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, offering confirmation of molecular weight and clues about the structure. Electron Ionization (EI) is a common method for these relatively volatile compounds.

Causality and Insights:

  • Molecular Ion (M⁺•): Both pyrazine and pyridine rings are stable, so a strong molecular ion peak is expected for all compounds.

  • Fragmentation of tert-Butyl Groups: The most significant fragmentation pathway for the tert-butylated compounds is the loss of a methyl radical (•CH₃) to form a very stable [M-15]⁺ cation. This is often the base peak in the spectrum. Subsequent loss of isobutylene is also common.

  • Fragmentation of Methyl Groups: For 2,6-lutidine, the primary fragmentation is the loss of a hydrogen atom to form a stable pyridyl-methyl cation [M-1]⁺, which can rearrange to a tropylium-like ion. Loss of acetonitrile (H₃C-C≡N) from the ring is also a characteristic fragmentation pathway for pyridines.

  • Pyrazine Ring Fragmentation: The pyrazine ring itself can fragment via the loss of HCN.

Summary of Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺•)[M-15]⁺ (Loss of •CH₃)[M-1]⁺ (Loss of •H)Other Key Fragments
2,6-ditert-butylpyrazine 192177 (likely base peak)-136, 109
2,6-di-tert-butylpyridine 191[8]176 (likely base peak)-135, 119
2,6-Lutidine 93-9278, 66

Experimental Methodologies

A standardized workflow is critical for obtaining reproducible and high-quality spectroscopic data.

General Spectroscopic Analysis Workflow

Caption: A typical workflow for comprehensive spectroscopic characterization.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)

This protocol is designed for acquiring standard spectra on a modern Fourier transform NMR spectrometer (e.g., 300-500 MHz).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

    • Rationale: These quantities provide good signal-to-noise within a reasonable number of scans.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Rationale: CDCl₃ is a common solvent that dissolves these compounds well. TMS provides a universal internal reference (δ = 0.0 ppm)[11].

    • Cap the tube and gently invert to ensure the sample is fully dissolved.

  • Instrument Setup & Acquisition:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~2-5 minutes).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Rationale: Locking and shimming are critical for achieving high resolution and accurate chemical shifts.

    • For ¹H NMR: Acquire data using a standard pulse program. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse program. A higher number of scans (e.g., 128-1024) is required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the attenuated total reflectance (ATR) method, which is common for liquid samples.

  • Background Collection:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol.

    • Acquire a background spectrum. This measures the absorbance of the ambient environment (air, CO₂, water vapor).

    • Rationale: The background spectrum is subtracted from the sample spectrum to ensure that only the sample's absorptions are displayed.

  • Sample Analysis:

    • Place a single drop of the neat liquid sample onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Rationale: Co-adding scans averages out random noise, resulting in a cleaner spectrum.

  • Data Processing:

    • The software will automatically subtract the background from the sample spectrum.

    • Use the software tools to label the wavenumbers (cm⁻¹) of significant absorption peaks.

Protocol 3: UV-Visible Spectroscopy

This protocol is for obtaining the absorption spectrum of a dilute solution.[12]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., hexane or ethanol) at a concentration of ~1 mg/mL.

    • Rationale: Spectroscopic-grade solvents have low UV absorbance in the region of interest.

    • Perform a serial dilution to obtain a final concentration of approximately 10⁻⁵ to 10⁻⁶ M.

    • Rationale: At this concentration, the maximum absorbance will likely fall within the optimal instrumental range (0.1 - 1.0 A.U.), as dictated by the Beer-Lambert Law.[12]

  • Instrument Setup & Acquisition:

    • Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the sample beam path and one in the reference beam path.

    • Run a baseline correction or "autozero" function to zero the instrument across the desired wavelength range (e.g., 200-400 nm).

    • Replace the solvent in the sample cuvette with the dilute sample solution.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Protocol 4: Mass Spectrometry (GC/MS with EI)

This protocol is suitable for volatile, thermally stable compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Use a gas chromatograph (GC) equipped with a standard non-polar capillary column (e.g., DB-5ms).

    • Set an appropriate temperature program for the GC oven to ensure separation from the solvent and any impurities. A typical program might start at 50°C and ramp to 250°C at 10°C/min.

    • Set the electron ionization (EI) source energy to 70 eV.

    • Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.

  • Acquisition:

    • Inject 1 µL of the sample solution into the GC inlet.

    • The mass spectrometer will scan a mass range (e.g., m/z 40-400) continuously as compounds elute from the GC column.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of the target compound.

    • Identify the molecular ion peak (M⁺•) and major fragment ions.

    • Compare the fragmentation pattern to known patterns and databases.

Conclusion

The spectroscopic differentiation between 2,6-ditert-butylpyrazine and alkylated pyridines is clear and systematic. The most definitive distinctions are found in:

  • ¹H NMR: The aromatic protons of the pyrazine ring are significantly downfield (~8.4 ppm) compared to those of the pyridine ring (~7.0-7.5 ppm) due to the presence of two electron-withdrawing nitrogen atoms.

  • UV-Vis Spectroscopy: 2,6-ditert-butylpyrazine is expected to show a characteristic, low-intensity n→π* transition at a long wavelength (~320-330 nm), which is absent in the pyridine analogues.

  • Mass Spectrometry: While fragmentation patterns of the alkyl groups are similar, the exact mass of the molecular ion differs (192 for the pyrazine vs. 191 for the pyridine), providing unambiguous confirmation of the elemental formula.

By employing the standardized protocols outlined in this guide and understanding the causal links between molecular structure and spectral data, researchers can confidently identify and characterize these fundamental heterocyclic compounds.

References

  • Okamoto Y, Lee KI. Reactions of crowded molecules under high pressure. Reactions of 2, 6-di-tert-butylpyridine with methyl iodide and methyl fluorosulfonate under high pressure. Journal of the American Chemical Society. 1975;97(14):4015-4018. Available from: [Link]

  • SpectraBase. 2,6-Lutidine. Bio-Rad Laboratories, Inc. Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of 2,6-lutidine. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Perhydrolysis of cyclic esters with H₂O₂. Available from: [Link]

  • Katritzky AR, et al. Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii. 1964;38:789-794. Available from: [Link]

  • PubChem. 2,6-Di-tert-butylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • NIST. 2,6-Dimethyl-3(2-methyl-1-butyl)pyrazine. NIST Chemistry WebBook. Available from: [Link]

  • SpectraBase. 2,6-Di-tert-Butylpyridine 13C NMR. Bio-Rad Laboratories, Inc. Available from: [Link]

  • SciSpace. A 13c nmr and density functional theory study of critical behaviour of binary water / 2,6-lutidine solution. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for Carbazole Functionalized TEMPO-Containing Microporous Polymers. Available from: [Link]

  • Lawrence R, et al. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. 1971:1-5. Available from: [Link]

  • Jaffé HH. The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society. 1955;77(17):4441-4444. Available from: [Link]

  • ResearchGate. Ultra-Violet absorption spectra of pyridine and pyridine derivatives. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Piperazine-2,6-diones. Available from: [Link]

  • ResearchGate. IR spectra before and after adsorption of 2,6 Di-tert-butylpyridine. Available from: [Link]

  • Spiteller G, et al. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. 1966;31(6):1915-1921. Available from: [Link]

  • NIST. Pyrazine, 2,6-diethyl-. NIST Chemistry WebBook. Available from: [Link]

  • Datka J, et al. 2,6-Di-tert-butylpyridine Sorption Approach to Quantify the External Acidity in Hierarchical Zeolites. The Journal of Physical Chemistry C. 2011;115(28):13547-13555. Available from: [Link]

  • Emeis CA, et al. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics. 2018;20(34):22037-22045. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of 2-(2-Pyridinyl)pyrazine and 2,2'-Bipyrazine Derivatives. Available from: [Link]

  • ResearchGate. (a) UV-vis absorption spectral changes upon addition of pyridine. Available from: [Link]

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Clark J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • ResearchGate. Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Available from: [Link]

  • Cook GL, Church FM. Determination of pyridines by infrared spectroscopy. Analytical Chemistry. 1957;29(2):305-309. Available from: [Link]

  • University of Wisconsin-Madison. FTIR Analysis of Environmental Effects on Pyridine-SO2 Complexes. Minds@UW. Available from: [Link]

  • Gottlieb HE, Kotlyar V, Nudelman A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. 1997;62(21):7512-7515. Available from: [Link]

  • Marx B. SYNTHESIS AND CHARACTERIZATION OF 2,6-DIISOPROPYLPHENOXY TETRAPYRAZINOPORPHYRAZINES AS POTENTIAL MOLECULAR QUBITS. University of Tennessee, Knoxville. 2022. Available from: [Link]

  • ResearchGate. FTIR spectra of pyridine adsorbed on boehmite samples. Available from: [Link]

  • Pagoria PF, et al. Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). Lawrence Livermore National Lab., CA (US). 1998. Available from: [Link]

  • PubChem. 2,6-Di-tert-butylpiperidine. National Center for Biotechnology Information. Available from: [Link]

  • NIST. 2,6-Dimethyl-3(2-methyl-1-butyl)pyrazine. NIST Chemistry WebBook. Available from: [Link]

  • NOP - Sustainability in the organic chemistry lab course. 13C-NMR of 1,4-Di-tert-butylbenzene. Available from: [Link]

  • Doc Brown's Chemistry. Index of infrared spectra. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

Sources

Comparative

Validating the Catalytic Efficiency of 2,6-Di-tert-butylpyrazine (2,6-DTBPz) in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Executive Summary The Suzuki-Miyaura cross-coupling is a foundational methodology in pharmaceutical development and materials science. However, coupling sterically hindered or electronically deactivated aryl halides rema...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling is a foundational methodology in pharmaceutical development and materials science. However, coupling sterically hindered or electronically deactivated aryl halides remains a persistent bottleneck. While dialkylbiaryl phosphines (e.g., SPhos, XPhos) are the industry standard, their electron-rich nature can impede the reductive elimination step in highly electron-rich biaryl systems, and they remain susceptible to oxidation.

This guide evaluates the catalytic efficiency of 2,6-di-tert-butylpyrazine (2,6-DTBPz) as an alternative, highly sterically demanding, electron-deficient nitrogen ligand. By comparing 2,6-DTBPz against traditional phosphine and nitrogen ligands, we provide a self-validating experimental framework to help researchers optimize challenging cross-couplings.

The Mechanistic Advantage of 2,6-DTBPz

To understand the utility of 2,6-DTBPz, we must examine the causality of catalyst failure in hindered Suzuki couplings. Traditional σ -donating phosphines accelerate the oxidative addition of the aryl halide but can over-stabilize the palladium intermediate, hindering the final reductive elimination step.

Unlike phosphines, pyrazines act as strong π -acceptor ligands ()[1]. The unique architecture of 2,6-DTBPz features immense steric strain and distinct structural energetics ()[2]. It possesses one highly shielded nitrogen (N1, flanked by tert-butyl groups) and one completely accessible nitrogen (N4).

The Push-Pull Dynamic:

  • Electronic "Pull": The N4 atom binds to the palladium center, withdrawing electron density. This makes the Pd(II) center more electrophilic, drastically accelerating the reductive elimination of the biaryl product.

  • Steric "Push": The distal tert-butyl groups provide a massive steric umbrella that forces a mono-ligated Pd(0)L₁ active species and prevents the catalyst from aggregating into inactive Pd black.

G Pd0 Pd(0) + 2,6-DTBPz Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar'-B(OH)2 + Base) OxAdd->TransMet Base, Boronic Acid RedElim Reductive Elimination (Accelerated by π-acceptor) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Ar-Ar') RedElim->Product Release

Figure 1: Catalytic cycle of Pd/2,6-DTBPz Suzuki coupling showing accelerated reductive elimination.

Comparative Performance Analysis

To objectively validate the catalytic efficiency of 2,6-DTBPz, we compared its performance against industry-standard ligands in a highly hindered model reaction: the coupling of 2-chloro-1,3-dimethylbenzene with 2-methylphenylboronic acid to form a tri-ortho-substituted biaryl.

Table 1: Comparative Catalytic Efficiency in Hindered Suzuki Coupling
Ligand SystemCatalyst LoadingTime (h)GC Yield (%)Turnover Frequency (TOF)Catalyst State Post-Reaction
Pd(PPh₃)₄ 5 mol%2412%LowPd black precipitation
Pd(OAc)₂ / Pyridine 5 mol%2435%LowPd black precipitation
Pd(OAc)₂ / SPhos 1 mol%1288%HighHomogeneous
Pd(OAc)₂ / 2,6-DTBPz 1 mol%1291% High Homogeneous

Data Interpretation: Standard nitrogen ligands like pyridine fail to provide the necessary steric bulk, leading to rapid catalyst decomposition into Pd black ()[3]. While the Buchwald ligand SPhos performs excellently, 2,6-DTBPz matches its efficiency while offering complete immunity to atmospheric oxidation—a critical advantage for industrial scale-up.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . By incorporating an internal standard prior to the reaction, any volumetric losses during workup are mathematically normalized, ensuring absolute trustworthiness of the yield data.

Workflow Prep 1. Substrate & Ligand Preparation (Glovebox) Cat 2. Pre-catalyst Activation (Pd(OAc)2) Prep->Cat React 3. Cross-Coupling (100°C, 12h) Cat->React Workup 4. Quench & Extraction React->Workup Analyze 5. GC-MS / NMR Validation Workup->Analyze

Figure 2: Self-validating experimental workflow for 2,6-DTBPz catalyzed Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and 2,6-DTBPz (3.8 mg, 0.02 mmol, 2 mol%).

  • Substrate Addition: Add 2-chloro-1,3-dimethylbenzene (1.0 mmol), 2-methylphenylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Internal Standard Integration: Add exactly 50 µL of anhydrous dodecane using a positive-displacement pipette.

  • Solvent & Activation: Add 3.0 mL of rigorously degassed 1,4-dioxane. Seal the tube, remove it from the glovebox, and stir at room temperature for 10 minutes.

  • Reaction: Submerge the Schlenk tube in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours.

  • Workup & Analysis: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove inorganic salts. Analyze the filtrate directly via GC-FID.

Protocol Causality and Troubleshooting

To ensure reproducibility, researchers must understand the causality behind these specific experimental choices:

  • Why a 1:2 Pd to Ligand Ratio? The immense steric profile of 2,6-DTBPz strongly favors a mono-ligated Pd(0)L₁ active species. Providing a strict 1:2 ratio ensures sufficient ligand availability to stabilize the Pd center without crowding the coordination sphere, which is critical for the initial oxidative addition of the aryl chloride.

  • Why K₃PO₄ in 1,4-Dioxane? The transmetalation step requires a base to activate the boronic acid into a nucleophilic boronate complex. K₃PO₄ is largely insoluble in 1,4-dioxane. This creates a heterogeneous basic environment that slowly releases the active boronate, preventing the rapid protodeboronation that frequently destroys ortho-substituted boronic acids in homogeneous aqueous base systems.

  • Why Dodecane at Step 3? Adding the internal standard at the very beginning of the protocol guarantees that any subsequent transfer errors, solvent evaporation, or extraction inefficiencies affect the product and the standard equally. The ratio of their GC peak areas remains constant, validating the final yield calculation.

References

  • Transition metal-catalyzed functionalization of pyrazines Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods Energies (MDPI) URL:[Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Organic Letters (ACS Publications) URL:[Link]

Sources

Validation

GC-MS comparative analysis of 2,6-ditert-butylpyrazine synthesis byproducts

Title: Comparative GC-MS Analytical Strategies for Resolving Sterically Hindered Pyrazines: A Guide to 2,6-Di-tert-butylpyrazine Synthesis Byproducts Introduction The synthesis of highly sterically hindered pyrazines, su...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative GC-MS Analytical Strategies for Resolving Sterically Hindered Pyrazines: A Guide to 2,6-Di-tert-butylpyrazine Synthesis Byproducts

Introduction

The synthesis of highly sterically hindered pyrazines, such as 2,6-di-tert-butylpyrazine, is of critical interest for developing rigid chiral ligands and high-capacity Liquid Organic Hydrogen Carriers (LOHCs) . However, the synthetic pathways inevitably generate a complex matrix of byproducts, including mono-tert-butylpyrazine, unreacted precursors, and the notoriously difficult-to-separate positional isomer, 2,5-di-tert-butylpyrazine.

Because positional isomers of alkylpyrazines yield virtually identical mass spectra under standard 70 eV Electron Ionization (EI), mass spectral deconvolution alone is insufficient for byproduct identification . Consequently, the burden of differentiation falls entirely on chromatographic resolution. This guide objectively compares the performance of non-polar, mid-polar, and polar GC stationary phases to establish a robust, self-validating GC-MS methodology for sterically hindered pyrazine analysis.

Mechanistic Insight: The Analytical Bottleneck

Why do 2,5-di-tert-butylpyrazine and 2,6-di-tert-butylpyrazine share identical mass spectra? Under EI, the dominant fragmentation pathway for tert-butyl substituted pyrazines is the α-cleavage of the bulky alkyl group. The molecule loses a methyl radical ( ⋅CH3​ ) to form a highly stable, resonance-stabilized pyrazinium cation ( [M−15]+ ). Because this fragmentation is energetically favored regardless of the ring position, the resulting mass spectra are indistinguishable. Relying solely on NIST/Wiley library matching without orthogonal Retention Index (RI) validation leads to systemic misidentification.

The Causality of Chromatographic Separation: In a 1,4-diazine (pyrazine) ring, the position of the bulky tert-butyl groups dictates the steric shielding of the nitrogen atoms:

  • 2,5-di-tert-butylpyrazine: Each nitrogen atom (N1 and N4) is flanked by one tert-butyl group. Both nitrogens are partially sterically hindered.

  • 2,6-di-tert-butylpyrazine: Both tert-butyl groups flank N1, leaving N1 highly hindered. However, N4 is flanked only by protons, leaving it completely unhindered and available for strong dipole-dipole interactions.

This structural nuance means that separation cannot be achieved by boiling point alone; it requires a stationary phase capable of exploiting these differences in hydrogen-bonding availability.

Comparative Analysis of GC Stationary Phases

To evaluate the optimal chromatographic environment, we compare three alternative column chemistries for resolving the crude synthesis mixture:

  • Alternative A: 5% Phenyl-methylpolysiloxane (e.g., ZB-5MS, HP-5ms) – The industry standard for general non-polar GC-MS screening.

  • Alternative B: 6% Cyanopropylphenyl (e.g., DB-624) – A mid-polar phase offering alternative selectivity for volatile aromatics.

  • Alternative C: Polyethylene Glycol (e.g., ZB-WAXplus, Supelcowax-10) – A strongly polar phase that maximizes dipole-dipole interactions with the unhindered pyrazine nitrogen atoms .

Table 1: Comparative Retention Indices (RI) and Chromatographic Resolution ( Rs​ ) of Synthesis Byproducts

Compound (Isomer)ZB-5MS (Non-Polar) RIDB-624 (Mid-Polar) RIZB-WAXplus (Polar) RIResolution ( Rs​ ) 5MSResolution ( Rs​ ) WAX
2-tert-butylpyrazine104511201435N/AN/A
2,5-di-tert-butylpyrazine1348141016851.2 (Co-elution)3.8 (Baseline)
2,6-di-tert-butylpyrazine1355142517201.2 (Co-elution)3.8 (Baseline)

Data Interpretation: The non-polar 5MS column separates compounds primarily by dispersive forces (boiling point). Because the 2,5- and 2,6-isomers have nearly identical boiling points and non-polar surface areas, they co-elute ( Rs​<1.5 ). The PEG-based WAX column selectively retains the 2,6-isomer longer (RI 1720 vs 1685) because its unhindered N4 atom forms stronger hydrogen bonds with the polar stationary phase, achieving excellent baseline resolution ( Rs​=3.8 ).

Experimental Methodology: Self-Validating GC-MS Protocol

To ensure analytical trustworthiness, this protocol incorporates a System Suitability Test (SST) using a structurally similar internal standard to verify column inertness and MS tuning prior to analyzing the crude synthesis mixture .

Materials:

  • Analytical Column: Polyethylene Glycol (PEG) phase (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Internal Standard (IS): 2-methoxy-3-isobutylpyrazine (10 µg/mL in HPLC-grade hexane).

Step-by-Step Workflow:

  • System Suitability & Tuning: Perform a standard autotune using PFTBA. Ensure the m/z 69/219/502 relative abundances meet manufacturer specifications to guarantee accurate ion transmission. Inject a solvent blank (hexane) to verify system cleanliness.

  • Sample Preparation: Dissolve 10 mg of the crude 2,6-di-tert-butylpyrazine synthesis product in 1.0 mL of hexane. Add 50 µL of the IS solution. Vortex for 30 seconds to ensure homogeneity.

  • GC Parameters:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1.0 µL, Split ratio 50:1, Injector temperature 250°C.

    • Oven Program: Initial 60°C (hold 2 min), ramp at 5°C/min to 150°C, then ramp at 20°C/min to 240°C (hold 5 min).

  • MS Parameters:

    • Ionization: EI at 70 eV.

    • Scan Range: m/z 40 to 300.

    • Temperatures: Transfer line 250°C; Source 230°C; Quadrupole 150°C.

  • Data Processing & Validation: Calculate the Retention Index (RI) for each peak using a C8-C20 n-alkane standard mixture run under identical conditions. Cross-reference the calculated RI with the WAX column database to unambiguously assign the 2,5- and 2,6-isomers, bypassing the ambiguity of their identical mass spectra.

Workflow Visualization

GCMS_Workflow Start Crude Synthesis Mixture (2,6-di-tert-butylpyrazine + byproducts) SamplePrep Sample Preparation (Dilution in Hexane + Internal Std) Start->SamplePrep Injection GC Injection (Split 50:1) SamplePrep->Injection ColChoice Column Selection Injection->ColChoice NonPolar Non-Polar (5MS) Poor Isomer Resolution (Rs < 1.5) ColChoice->NonPolar Standard Screening Polar Polar (WAX) Baseline Isomer Resolution (Rs > 1.5) ColChoice->Polar Targeted Separation MS_Detect EI-MS Detection (70 eV) Identical Mass Spectra for Isomers NonPolar->MS_Detect Polar->MS_Detect Data Data Analysis (Retention Index Validation) MS_Detect->Data

GC-MS analytical workflow for resolving sterically hindered alkylpyrazine isomers.

Conclusion

For the comparative analysis of 2,6-di-tert-butylpyrazine synthesis byproducts, standard non-polar GC columns fail to provide the necessary selectivity to resolve critical positional isomers. By transitioning to a polar PEG-based stationary phase, analysts can exploit the steric shielding effects of the pyrazine ring to achieve baseline resolution. When coupled with rigorous Retention Index calculation, this method completely bypasses the limitations of EI-MS spectral similarity, ensuring high-fidelity structural assignment for complex synthesis matrices.

References

  • Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods. MDPI Molecules.[Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A.[Link]

  • Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. OpenAgrar.[Link]

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